molecular formula C12H19N3 B1467090 Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine CAS No. 1247198-29-3

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Cat. No.: B1467090
CAS No.: 1247198-29-3
M. Wt: 205.3 g/mol
InChI Key: MTSQXKHRXWCBSI-UHFFFAOYSA-N
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Description

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11/h2-3,5,7,12,14H,4,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSQXKHRXWCBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Introduction

This guide provides a comprehensive overview of a robust synthetic pathway for the preparation of the novel tertiary amine, this compound. The target molecule incorporates two key heterocyclic moieties, pyridine and pyrrolidine, which are prevalent in a vast array of biologically active compounds and pharmaceutical agents. The designed synthesis is a multi-step process that employs common and well-understood reactions in organic chemistry, making it accessible to researchers and drug development professionals. This document will delve into the retrosynthetic analysis, the rationale behind the chosen synthetic strategy, and detailed, step-by-step protocols for each transformation.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the molecule at the tertiary amine nitrogen. The most logical disconnection is the methyl group, leading to a secondary amine precursor. This secondary amine can then be disconnected at one of the carbon-nitrogen bonds, leading to two possible synthetic routes. The chosen strategy, outlined below, involves the formation of the secondary amine via reductive amination, followed by N-methylation. This approach was selected due to the commercial availability of key starting materials and the high efficiency of the proposed reactions.

G Target This compound Secondary_Amine (Pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine Target->Secondary_Amine N-Methylation N_Boc_Secondary_Amine N-Boc Protected Secondary Amine Secondary_Amine->N_Boc_Secondary_Amine Deprotection 3_Picolylamine 3-(Aminomethyl)pyridine (3-Picolylamine) N_Boc_Secondary_Amine->3_Picolylamine Reductive Amination N_Boc_Pyrrolidine_Aldehyde N-Boc-pyrrolidin-3-carbaldehyde N_Boc_Secondary_Amine->N_Boc_Pyrrolidine_Aldehyde Reductive Amination N_Boc_Pyrrolidine_Alcohol N-Boc-3-(hydroxymethyl)pyrrolidine N_Boc_Pyrrolidine_Aldehyde->N_Boc_Pyrrolidine_Alcohol Oxidation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the preparation of key precursors. This section details the synthesis of the requisite pyrrolidine aldehyde and the sourcing of the pyridine amine.

Synthesis of N-Boc-pyrrolidin-3-carbaldehyde

The pyrrolidine fragment is prepared from the commercially available N-Boc-3-(hydroxymethyl)pyrrolidine via a mild oxidation reaction. The Boc (tert-butyloxycarbonyl) protecting group is crucial to prevent side reactions at the pyrrolidine nitrogen in subsequent steps.

Experimental Protocol:

  • To a stirred solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford N-Boc-pyrrolidin-3-carbaldehyde as a colorless oil.

3-(Aminomethyl)pyridine (3-Picolylamine)

3-(Aminomethyl)pyridine is a commercially available starting material.[1] For completeness, a common synthetic route from 3-cyanopyridine is referenced. This involves the catalytic hydrogenation of the nitrile to the primary amine.[2]

Reagent Properties

ReagentFormulaMW ( g/mol )FormBP (°C)
N-Boc-3-(hydroxymethyl)pyrrolidineC10H19NO3201.26Oil-
Dess-Martin PeriodinaneC13H13IO8424.14Solid-
3-(Aminomethyl)pyridineC6H8N2108.14Liquid73-74 (1 mmHg)

Assembly of the Core Structure

The core of the target molecule is assembled through a reductive amination reaction, followed by deprotection of the pyrrolidine nitrogen.

Reductive Amination to form N-Boc-(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds.[3] In this step, the synthesized N-Boc-pyrrolidin-3-carbaldehyde is reacted with 3-(aminomethyl)pyridine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride or a 2-picoline-borane complex.

G Aldehyde N-Boc-pyrrolidin-3-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Amine 3-(Aminomethyl)pyridine Amine->Imine Product N-Boc Protected Secondary Amine Imine->Product Reducing_Agent [H] Reducing_Agent->Product

Caption: Reductive amination workflow.

Experimental Protocol:

  • Dissolve N-Boc-pyrrolidin-3-carbaldehyde (1.0 eq) and 3-(aminomethyl)pyridine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-18 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine.

Boc Deprotection

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.

Experimental Protocol:

  • Dissolve the N-Boc protected amine (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

  • Separate the organic layer, extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give (pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine.

Final N-Methylation

The final step is the methylation of the secondary amine to yield the target tertiary amine. The Eschweiler-Clarke reaction is a suitable method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Experimental Protocol:

  • To a solution of (pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt%, 2.0 eq).

  • Heat the reaction mixture to 90-100 °C for 4-6 hours.

  • Cool the reaction to room temperature and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Overall Synthetic Pathway

G Start N-Boc-3-(hydroxymethyl)pyrrolidine Aldehyde N-Boc-pyrrolidin-3-carbaldehyde Start->Aldehyde Oxidation Protected_Secondary N-Boc Protected Secondary Amine Aldehyde->Protected_Secondary Reductive Amination Amine 3-(Aminomethyl)pyridine Amine->Protected_Secondary Secondary (Pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine Protected_Secondary->Secondary Deprotection Target This compound Secondary->Target N-Methylation

Caption: Overall synthetic pathway.

Conclusion

This guide has outlined a logical and experimentally viable synthetic route to this compound. The pathway leverages well-established synthetic transformations, including oxidation, reductive amination, and N-methylation. The use of a protecting group strategy ensures the selective functionalization of the desired nitrogen atom. The detailed protocols provided herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

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Whitepaper: Elucidating the Bio-Activity Profile of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for In Silico Prediction and In Vitro Validation

Abstract

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is a novel chemical entity featuring two highly significant pharmacophores in medicinal chemistry: a pyridine ring and a pyrrolidine ring. The pyridine heterocycle is a privileged scaffold in medicinal chemistry, with its nitrogen atom playing a key role in the pharmacological profile of many drugs.[1] Similarly, the five-membered pyrrolidine ring is one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs, valued for its ability to explore pharmacophore space three-dimensionally.[2][3] The combination of these moieties, structurally reminiscent of nicotinic acetylcholine receptor (nAChR) agonists like nicotine, strongly suggests a potential for activity within the central nervous system (CNS). This guide outlines a comprehensive, multi-stage workflow designed to predict, validate, and characterize the biological activity of this compound. It provides a strategic framework for researchers, beginning with robust in silico predictive modeling to generate testable hypotheses, followed by detailed protocols for in vitro experimental validation, focusing on the most probable target class—nicotinic acetylcholine receptors.

Foundational Analysis: Structural Scaffolds and Rationale

The logical starting point for assessing a novel compound is an analysis of its constituent parts. The structure of this compound contains a tertiary amine linking a pyridin-3-ylmethyl group and a pyrrolidin-3-ylmethyl group.

  • Pyridine Moiety: The pyridine ring is a bioisostere of a phenyl group but with a critical difference: the nitrogen atom acts as a hydrogen bond acceptor and can be protonated, significantly influencing solubility and receptor interactions.[4] Pyridine-containing compounds are known to possess a wide range of biological activities, with a notable prevalence in neuroactive agents targeting the CNS.[1][5][6]

  • Pyrrolidine Moiety: This saturated heterocycle is a cornerstone of drug discovery.[7][2][4] Its non-planar, sp³-hybridized nature provides stereochemical complexity and 3D coverage that is often crucial for potent and selective receptor binding.[7][2][3] The pyrrolidine ring is a key component of numerous natural alkaloids and synthetic drugs, contributing to improved potency and pharmacokinetic profiles.[4]

The combination of these two scaffolds, particularly the specific linkage mimicking the core structure of nicotine, establishes a strong, mechanistically-grounded hypothesis: This compound is a putative ligand for nicotinic acetylcholine receptors (nAChRs).

Phase I: In Silico Bioactivity and Druglikeness Prediction

Before committing to resource-intensive wet-lab experiments, a robust computational evaluation is essential. This in silico phase aims to refine our primary hypothesis, identify potential off-target activities, and predict the compound's fundamental drug-like properties.

2.1 Computational Workflow Overview

The in silico process follows a structured path from broad target prediction to specific interaction modeling and property assessment.

In_Silico_Workflow cluster_input Input cluster_prediction Target & Property Prediction cluster_output Output & Analysis Compound Compound Structure (SMILES/SDF) TargetID Target Identification (Ligand-Based Similarity) Compound->TargetID Chemical Fingerprints Docking Molecular Docking (Structure-Based) Compound->Docking ADMET ADMET Prediction Compound->ADMET Hypothesis Prioritized Target List (e.g., nAChR subtypes) TargetID->Hypothesis Similarity Scores Binding Predicted Binding Affinity (Ki, Kd) & Interaction Map Docking->Binding Scoring Functions Profile Predicted PK/PD Profile & Potential Liabilities ADMET->Profile Hypothesis->Docking Select Targets (PDB IDs)

Caption: High-level workflow for in silico bioactivity prediction.

2.2 Target Identification: Ligand-Based Approaches

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[8] We will use the compound's 2D structure to screen against databases of known bioactive compounds.

Protocol: Target Prediction using Public Web Servers

  • Input: Obtain the canonical SMILES string for this compound.

  • Tool Selection: Utilize established web servers such as SuperTarget, DINIES, or similar platforms that leverage chemical similarity to predict drug-target interactions.[9][10] These tools compare the input structure against vast libraries like ChEMBL or DrugBank.

  • Execution: Submit the SMILES string to the selected servers. The underlying algorithms will calculate similarity metrics (e.g., Tanimoto coefficient) based on molecular fingerprints.

  • Analysis: The output will be a ranked list of potential protein targets. It is critical to analyze this list for clusters of related proteins. Given the structure, we anticipate a high ranking for various nAChR subunits (e.g., α4β2, α7).[11]

2.3 Molecular Docking: Structure-Based Validation

Once high-probability targets are identified (e.g., the α4β2 nAChR), molecular docking can predict the binding conformation and estimate the binding affinity. This requires a 3D structure of the target protein.

Protocol: Molecular Docking on the α4β2 nAChR

  • Protein Preparation:

    • Source: Download a high-resolution crystal structure of a relevant nAChR, such as the human α4β2 subtype, from the Protein Data Bank (PDB).

    • Processing: Use software like Schrödinger Maestro or AutoDock Tools to prepare the protein. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The binding site is defined at the interface between the α4 and β2 subunits, the known binding location for acetylcholine and nicotine.[11][12][13]

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform energy minimization using a suitable force field (e.g., OPLS).

    • Enumerate possible ionization states at physiological pH (7.4); the tertiary amine is likely to be protonated.

  • Docking Simulation:

    • Software: Employ docking software like AutoDock Vina, Glide, or GOLD.[14]

    • Execution: Run the docking algorithm, which will systematically sample conformations of the ligand within the defined binding site and score them. Scoring functions estimate the binding free energy.[15]

  • Result Analysis:

    • Binding Affinity: Analyze the predicted binding scores (e.g., ΔG in kcal/mol or estimated Ki/Kd values).

    • Pose Visualization: Visualize the top-scoring binding pose in PyMOL or Discovery Studio. Critically examine the specific molecular interactions (hydrogen bonds, cation-π interactions, hydrophobic contacts). A key interaction to look for is a cation-π interaction between the protonated amine of the ligand and aromatic residues (e.g., tryptophan, tyrosine) in the receptor's binding pocket, a hallmark of nAChR ligand binding.[12]

2.4 ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to flag potential liabilities.

Protocol: In Silico ADMET Profiling

  • Tool Selection: Use platforms like SwissADME, pkCSM, or commercial software packages.

  • Analysis Parameters:

    • Physicochemical Properties: Calculate LogP, topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors to assess Lipinski's Rule of Five compliance.

    • Pharmacokinetics: Predict blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and interaction with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • Toxicity: Screen for potential hERG inhibition (cardiotoxicity risk) and other common toxicity endpoints.[16]

Predicted Property Predicted Value Interpretation
Molecular Weight[Predicted Value]Compliance with drug-likeness rules
LogP[Predicted Value]Lipophilicity, affects absorption & BBB
TPSA[Predicted Value]Polarity, affects cell permeability
BBB Permeation[Yes/No]Likelihood of CNS activity
hERG Inhibition[Low/Medium/High Risk]Potential for cardiotoxicity
CYP2D6 Substrate/Inhibitor[Yes/No]Potential for drug-drug interactions
(Note: This table would be populated with data from the prediction software.)
Phase II: In Vitro Experimental Validation Plan

The hypotheses generated in silico must be confirmed through rigorous experimentation. This phase focuses on direct measurement of compound-target interaction and functional consequences.

3.1 Experimental Workflow for nAChR Target Validation

Our primary hypothesis points to nAChRs. The following workflow is designed to confirm binding, determine affinity, identify the specific receptor subtype(s) involved, and characterize the functional effect (agonist, antagonist, or allosteric modulator).

Experimental_Workflow cluster_binding Binding Characterization cluster_function Functional Characterization cluster_safety Early Safety Profiling BindingAssay Radioligand Binding Assay (Determine Ki) SubtypeScreen Subtype Selectivity Screen (α4β2, α7, α3β4, etc.) BindingAssay->SubtypeScreen If binding confirmed FunctionalAssay Functional Assay (e.g., Electrophysiology) SubtypeScreen->FunctionalAssay On relevant subtypes Agonism Determine EC50 (Agonist Mode) FunctionalAssay->Agonism Antagonism Determine IC50 (Antagonist Mode) FunctionalAssay->Antagonism Cytotox Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) hERG hERG Patch Clamp Assay start Test Compound start->BindingAssay start->Cytotox start->hERG

Caption: Experimental workflow for nAChR target validation and safety.

3.2 Primary Target Validation: Radioligand Binding Assays

This is the gold standard for quantifying the affinity of a compound for a receptor. The assay measures the ability of our test compound to displace a known radioactive ligand from the receptor.

Protocol: [³H]-Epibatidine Displacement Assay for α4β2 nAChRs

  • Materials:

    • Receptor Source: Cell membranes prepared from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or SH-EP1 cells).

    • Radioligand: [³H]-Epibatidine, a high-affinity nAChR agonist.

    • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO) and prepared in serial dilutions.

    • Non-specific Binding Control: A high concentration of a known nAChR ligand, such as (-)-Nicotine (100 µM).

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Epibatidine (typically at its Kd value), and varying concentrations of the test compound.

    • For total binding wells, add vehicle only. For non-specific binding wells, add the non-specific control.

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester. The filter traps the membranes (and any bound radioligand) while unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove residual unbound radioactivity.

    • Allow filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.3 Functional Activity: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Binding does not equal function. We must determine if the compound activates (agonist), blocks (antagonist), or modulates the receptor's response to its endogenous ligand, acetylcholine. TEVC in Xenopus oocytes is a robust system for this.

Protocol: Functional Characterization using TEVC

  • System Preparation:

    • Inject Xenopus laevis oocytes with cRNA encoding the subunits for the desired nAChR subtype (e.g., α4 and β2).

    • Incubate oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Recording:

    • Place an oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Mode Testing:

    • Apply increasing concentrations of the test compound to the oocyte. Nicotinic receptors are ligand-gated ion channels, and activation will cause an inward flow of cations, which is measured as an inward current.[11][12][17]

    • Record the peak current response at each concentration.

    • Plot the current response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the maximal efficacy (Emax) relative to acetylcholine.

  • Antagonist Mode Testing:

    • Apply a fixed, sub-maximal concentration of acetylcholine (e.g., its EC₅₀) to elicit a control current.

    • Co-apply the control concentration of acetylcholine with increasing concentrations of the test compound.

    • Measure the inhibition of the acetylcholine-evoked current.

    • Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀.

Assay Parameter Measured Interpretation of Result
Radioligand BindingKi (Inhibition Constant)Potency of binding to the receptor. Lower Ki = higher affinity.
TEVC (Agonist Mode)EC₅₀ (Effective Conc. 50)Potency as an agonist. Lower EC₅₀ = more potent activation.
TEVC (Agonist Mode)Emax (Maximal Efficacy)Degree of activation relative to acetylcholine (full vs. partial agonist).
TEVC (Antagonist Mode)IC₅₀ (Inhibitory Conc. 50)Potency as an antagonist. Lower IC₅₀ = more potent blockade.
Conclusion and Strategic Path Forward

This technical guide proposes a systematic, hypothesis-driven approach to characterizing the biological activity of this compound. The structural analysis strongly implicates nicotinic acetylcholine receptors as a primary target class, a prediction that can be efficiently tested through the detailed in silico and in vitro workflows provided.

The initial in silico screening will provide crucial, cost-effective guidance, prioritizing experimental resources on the most probable targets and flagging any potential ADMET liabilities early in the discovery process. The subsequent in vitro assays will provide definitive, quantitative data on binding affinity (Ki) and functional efficacy (EC₅₀/IC₅₀), confirming the mechanism of action. Successful validation as a potent and selective nAChR ligand would position this compound as a promising lead for further investigation in CNS disorders where nAChR modulation is a therapeutic strategy, such as Alzheimer's disease, Parkinson's disease, or smoking cessation.[6]

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Technical Whitepaper: The Mechanism of Action of Varenicline as a Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" reveals a scarcity of publicly available research data detailing a specific mechanism of action. This compound does not correspond to a well-known pharmaceutical agent or research ligand in prominent scientific literature or databases.

However, its constituent chemical motifs—a pyridine ring and a pyrrolidine ring linked by an amine—are characteristic of a class of compounds known as nicotinic acetylcholine receptor (nAChR) ligands. The structure suggests a potential interaction with these receptors, which are crucial in neurotransmission.

Given the lack of specific data on the requested molecule, this guide will instead focus on a structurally and functionally analogous, extensively researched compound: Varenicline . Varenicline is a prescription medication developed for smoking cessation that features a similar nitrogen-containing bicyclic structure and targets nicotinic receptors. By examining Varenicline, we can provide a robust, data-driven whitepaper that fulfills the user's core requirements for a deep technical dive into the mechanism of action of a relevant nAChR ligand.

Executive Summary

Varenicline is a first-in-class therapeutic agent specifically designed to aid in smoking cessation. Its efficacy is rooted in its unique pharmacological profile as a high-affinity partial agonist for the α4β2 subtype of the nicotinic acetylcholine receptor (nAChR), the primary receptor subtype mediating the reinforcing and addictive effects of nicotine in the brain. This guide provides a detailed examination of Varenicline's mechanism of action, from its molecular interactions and signaling pathways to the experimental methodologies used to characterize its activity. We will explore its dual action: providing sufficient nicotinic stimulation to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine from tobacco use.

Molecular Target: The α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is a ligand-gated ion channel expressed predominantly in the central nervous system, particularly in key areas of the reward pathway such as the ventral tegmental area (VTA). These receptors are pentameric structures composed of two α4 and three β2 subunits or three α4 and two β2 subunits, with the former being more sensitive to nicotine. The binding of an agonist, such as nicotine, to the interface between α and β subunits triggers a conformational change, opening the channel to allow the influx of cations (primarily Na+ and Ca2+). This influx leads to neuronal depolarization and the release of neurotransmitters, most notably dopamine in the nucleus accumbens, which is the critical event for the reinforcing effects of nicotine.

Varenicline's Unique Pharmacological Profile: Partial Agonism

Varenicline's therapeutic success is defined by its interaction with the α4β2 nAChR, which is characterized by two key properties:

  • High Binding Affinity (Low Ki): Varenicline binds to the α4β2 nAChR with a significantly higher affinity than nicotine. This allows it to effectively displace nicotine from the receptor binding sites, even in the presence of nicotine from concurrent smoking.

  • Moderate Intrinsic Efficacy (Partial Agonist): Unlike a full agonist (nicotine), which elicits a maximal receptor response, Varenicline produces a submaximal response. It stimulates the receptor enough to cause a moderate, sustained increase in dopamine release. This "agonist" action helps to alleviate craving and withdrawal symptoms when a person stops smoking. Simultaneously, by occupying the receptor, it acts as an "antagonist" by blocking nicotine from binding and preventing the supra-physiological surge in dopamine that is associated with the reinforcing pleasure and reward of smoking.

Signaling Pathway Visualization

The following diagram illustrates the differential effects of nicotine and Varenicline on the α4β2 nAChR and subsequent dopamine release.

Varenicline_Mechanism cluster_0 Presynaptic Neuron (VTA) cluster_2 Postsynaptic Neuron (Nucleus Accumbens) nAChR_Nicotine α4β2 nAChR (Nicotine Bound) Dopamine_Vesicle_N Dopamine Vesicles nAChR_Nicotine->Dopamine_Vesicle_N Strong Ca2+ Influx nAChR_Varenicline α4β2 nAChR (Varenicline Bound) Dopamine_Vesicle_V Dopamine Vesicles nAChR_Varenicline->Dopamine_Vesicle_V Moderate Ca2+ Influx nAChR_Empty α4β2 nAChR (Unoccupied) Dopamine_High High Dopamine Release (Reinforcement/Reward) Dopamine_Vesicle_N->Dopamine_High Maximal Release Dopamine_Mod Moderate Dopamine Release (Craving Relief) Dopamine_Vesicle_V->Dopamine_Mod Submaximal Release Nicotine Nicotine (Full Agonist) Nicotine->nAChR_Nicotine Binds Varenicline Varenicline (Partial Agonist) Varenicline->nAChR_Varenicline Binds & Blocks Nicotine

Caption: Varenicline acts as a partial agonist at the α4β2 nAChR.

Comparative Receptor Binding and Functional Activity

The distinct pharmacological profile of Varenicline is quantified by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) relative to full agonists like nicotine.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Efficacy (Emax %) (vs. Nicotine)
Varenicline α4β2 ~0.15 - 0.4 ~45 - 60%
Nicotineα4β2~1.0 - 4.0100% (by definition)
Vareniclineα3β4~30 - 50Low
Vareniclineα7>1000Negligible

Table 1: Comparative binding affinities and functional efficacy of Varenicline and Nicotine at major nAChR subtypes. Note the high affinity and selectivity of Varenicline for the α4β2 subtype.

Experimental Protocols for Characterization

The characterization of a compound like Varenicline involves a suite of in vitro and in vivo assays. Below are representative protocols.

In Vitro Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Varenicline for the human α4β2 nAChR.

Methodology:

  • Receptor Preparation: Cell membranes expressing recombinant human α4β2 nAChRs are prepared from a stable cell line (e.g., HEK-293).

  • Radioligand Selection: A high-affinity radiolabeled ligand for the α4β2 receptor, such as [³H]epibatidine, is used.

  • Assay Setup:

    • A constant concentration of receptor preparation and [³H]epibatidine is added to each well of a 96-well plate.

    • A range of concentrations of unlabeled Varenicline (the competitor) is added to the wells (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Control wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-radiolabeled ligand like nicotine) are included.

  • Incubation: The plate is incubated at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat, which traps the receptor-bound radioligand while unbound ligand passes through.

  • Quantification: The radioactivity retained on the filtermat is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Varenicline. A sigmoidal competition curve is fitted to the data to determine the IC50 (the concentration of Varenicline that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This assay measures neurotransmitter levels in specific brain regions of a living animal, providing insight into the functional consequences of receptor modulation.

Objective: To measure the effect of Varenicline on dopamine release in the nucleus accumbens of rats.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted, targeting the nucleus accumbens of an anesthetized rat. The animal is allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: Varenicline (or vehicle control) is administered systemically (e.g., via subcutaneous injection).

  • Post-Treatment Collection: Dialysate collection continues for several hours post-administration. In some experiments, a subsequent challenge with nicotine can be administered to assess Varenicline's blocking effect.

  • Sample Analysis: The concentration of dopamine in each dialysate sample is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Dopamine levels are expressed as a percentage of the pre-drug administration baseline. The results will show a moderate increase in dopamine after Varenicline administration and a blunted response to a subsequent nicotine challenge compared to control animals.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation a1 Receptor Expression (HEK-293 cells) a2 Membrane Preparation a1->a2 a3 Radioligand Binding Assay ([³H]epibatidine vs Varenicline) a2->a3 a5 Functional Assay (e.g., ⁸⁶Rb⁺ Efflux) a2->a5 a4 Data Analysis (Cheng-Prusoff for Ki) a3->a4 b1 Animal Model Selection (e.g., Sprague-Dawley Rat) a4->b1 High Affinity & Selectivity Guides In Vivo Testing a6 Calculate EC₅₀ & Emax a5->a6 a6->b1 Partial Agonist Profile Predicts In Vivo Effect b2 Stereotaxic Surgery (Cannula Implantation) b1->b2 b5 Behavioral Model (e.g., Nicotine Self-Administration) b1->b5 b3 Microdialysis Experiment (Dopamine in NAc) b2->b3 b4 HPLC-EC Analysis b3->b4 b6 Data Analysis (Extinction & Relapse) b5->b6

Caption: A streamlined workflow for characterizing a nAChR modulator.

Conclusion

The mechanism of action of Varenicline is a paradigm of rational drug design, leveraging a deep understanding of the neurobiology of nicotine addiction. Its profile as a high-affinity partial agonist for the α4β2 nAChR allows it to uniquely address the dual challenges of smoking cessation: alleviating withdrawal symptoms through moderate receptor stimulation and reducing the reinforcing effects of nicotine by preventing its binding. The experimental methodologies detailed herein—from in vitro binding assays to in vivo microdialysis—are fundamental to validating this mechanism and represent a gold-standard workflow for the characterization of future neuromodulatory agents. This comprehensive understanding is crucial for drug development professionals seeking to create next-generation therapeutics for addiction and other CNS disorders.

References

  • Title: Varenicline: a novel treatment for smoking cessation. Source: American Journal of Health-System Pharmacy URL: [Link]

  • Title: Varenicline, an α4β2 Nicotinic Acetylcholine Receptor Partial Agonist, Selectively Attenuates Nicotine-Evoked Dopamine Release in the Nucleus Accumbens Shell. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Varenicline: mode of action and clinical efficacy. Source: Expert Review of Neurotherapeutics URL: [Link]

An In-depth Technical Guide to the Synthesis, Evaluation, and Optimization of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the pyridine and pyrrolidine scaffolds in a single molecular entity presents a compelling opportunity for the exploration of novel chemical space with significant therapeutic potential. The core structure, Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, combines a key pharmacophore from nicotinic ligands (the 3-pyridylmethylamine moiety) with a versatile saturated heterocycle known to impart favorable pharmacokinetic properties and engage in a variety of biological interactions. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to undertake the synthesis, biological evaluation, and optimization of this novel class of compounds. We will delve into the rationale behind the design of this scaffold, propose detailed synthetic methodologies, outline robust in vitro screening protocols for likely biological targets, and explore strategies for analog development and structure-activity relationship (SAR) elucidation.

Introduction: The Rationale for a Novel Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its presence in endogenous molecules like nicotinamide make it a privileged structure for interacting with biological targets.[1][2] Specifically, the 3-substituted pyridine motif is a well-established pharmacophore for agonists and modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[3][4]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another prevalent feature in bioactive compounds.[5][6] Its non-planar, puckered nature allows for a three-dimensional exploration of binding pockets, while the nitrogen atom provides a handle for substitution and can influence the compound's basicity and solubility.[5] The pyrrolidine scaffold is found in drugs targeting a diverse array of proteins, including enzymes and receptors.[6][7]

The combination of these two moieties into the tertiary amine structure of this compound is hypothesized to yield compounds with novel pharmacology. The tertiary amine core is a common feature in many centrally active drugs, and its basicity can be crucial for interactions with acidic residues in binding sites and for influencing pharmacokinetic properties such as blood-brain barrier penetration.

This guide will provide a roadmap for the systematic investigation of this chemical class, from initial synthesis to lead optimization.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its analogues can be efficiently achieved through a convergent strategy centered around reductive amination. This widely used and robust reaction allows for the formation of C-N bonds with a high degree of control and in good yields.[8][9][10][11]

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for the target compound.

G cluster_0 Synthesis of Intermediates cluster_1 Reductive Amination cluster_2 Final Product Formation 3-aminomethylpyridine 3-(Aminomethyl)pyridine Reductive_Amination_1 Reductive Amination with N-Boc-3-oxopyrrolidine 3-aminomethylpyridine->Reductive_Amination_1 N-Boc-3-aminopyrrolidine N-Boc-3-aminopyrrolidine Reductive_Amination_2 Reductive Amination with 3-pyridinecarboxaldehyde N-Boc-3-aminopyrrolidine->Reductive_Amination_2 N-methyl-3-aminomethylpyridine N-methyl-3-(aminomethyl)pyridine Boc_Deprotection Boc Deprotection Reductive_Amination_1->Boc_Deprotection Reductive_Amination_2->Boc_Deprotection Final_Methylation Reductive Amination with Formaldehyde Boc_Deprotection->Final_Methylation Target_Compound Methyl(pyridin-3-ylmethyl) (pyrrolidin-3-ylmethyl)amine Final_Methylation->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible route for the synthesis of the title compound.

Step 1: Synthesis of N-Boc-3-(pyridin-3-ylmethylamino)pyrrolidine

  • To a solution of N-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM), add 3-(aminomethyl)pyridine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(pyridin-3-ylmethylamino)pyrrolidine.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of 3-(pyridin-3-ylmethylamino)pyrrolidine.

Step 3: N-Methylation via Reductive Amination

  • Dissolve the product from Step 2 in methanol.

  • Add aqueous formaldehyde (37 wt. %, 1.2 eq) followed by sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield this compound.

Biological Evaluation: Identifying and Characterizing Activity

Based on the structural motifs present in the core scaffold, several biological targets are of high interest for initial screening.

Primary Biological Targets
  • Nicotinic Acetylcholine Receptors (nAChRs): The 3-pyridylmethylamine moiety is a strong indicator for potential activity at nAChRs. Both agonist and modulatory (e.g., positive allosteric modulator - PAM) activities should be assessed, particularly at the α4β2 and α7 subtypes, which are abundant in the central nervous system.[3][4][12]

  • Monoamine Transporters (DAT, NET, SERT): The overall structure bears some resemblance to inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Inhibition of these transporters is a key mechanism for antidepressants and psychostimulants.[13]

  • Monoamine Oxidase (MAO-A and MAO-B): Tertiary amines can be substrates or inhibitors of MAO enzymes, which are involved in the metabolism of neurotransmitters.[14][15] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[14]

In Vitro Assay Protocols

The following table summarizes key in vitro assays for the primary biological targets.

Target Assay Type Principle Key Reagents Endpoint Reference
nAChRs (α4β2, α7) Radioligand Binding AssayCompetitive binding of the test compound against a known radiolabeled ligand.[³H]-Epibatidine or [¹²⁵I]-Epibatidine, cell membranes expressing the receptor subtype.IC₅₀ value, indicating binding affinity.[4]
nAChRs (α4β2, α7) Electrophysiology (Patch Clamp)Measures changes in ion flow through the receptor channel upon application of the test compound.Cells expressing the receptor subtype, agonist (e.g., acetylcholine).EC₅₀ (agonist activity) or potentiation of agonist response (PAM activity).[3]
Monoamine Transporters Radiotracer Uptake Inhibition AssayMeasures the ability of the test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter.[³H]-Dopamine (DAT), [³H]-Norepinephrine (NET), [³H]-Serotonin (SERT), transporter-expressing cells.IC₅₀ value, indicating transporter inhibition potency.[13]
MAO-A and MAO-B Fluorometric Inhibition AssayMeasures the inhibition of MAO-catalyzed oxidation of a substrate, which produces a fluorescent product.Recombinant human MAO-A or MAO-B, substrate (e.g., kynuramine or benzylamine), fluorometric probe.IC₅₀ value, indicating enzyme inhibition potency.[16][17]
Assay Workflow Diagram

G Synthesized_Compound Synthesized Compound (e.g., Methyl(pyridin-3-ylmethyl) (pyrrolidin-3-ylmethyl)amine) Primary_Screening Primary Screening (Binding and Functional Assays) Synthesized_Compound->Primary_Screening nAChR_Assays nAChR Binding and Electrophysiology Primary_Screening->nAChR_Assays MAT_Assays Monoamine Transporter Uptake Inhibition Primary_Screening->MAT_Assays MAO_Assays MAO Inhibition Assay Primary_Screening->MAO_Assays Hit_Identification Hit Identification (Active Compounds) nAChR_Assays->Hit_Identification MAT_Assays->Hit_Identification MAO_Assays->Hit_Identification SAR_Studies Structure-Activity Relationship Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Key positions for SAR exploration on the core scaffold.

Strategies for Analogue Synthesis
  • Pyridine Ring Substitution (R¹): Introduce a variety of substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at different positions of the pyridine ring to probe electronic and steric effects. This can be achieved by starting with appropriately substituted 3-pyridinecarboxaldehydes or 3-(aminomethyl)pyridines.

  • Pyrrolidine Ring Substitution (R²): Synthesize analogues with substituents on the pyrrolidine ring to explore conformational effects and potential new interactions. Chiral syntheses starting from substituted prolines or other chiral precursors can be employed to investigate stereochemical preferences. [7]* N-Alkyl Group Modification (R³): Vary the size and nature of the N-alkyl group (e.g., ethyl, propyl, cyclopropylmethyl) to assess its impact on potency and selectivity. This can be accomplished by using different aldehydes or ketones in the final reductive amination step.

  • Bioisosteric Replacements: Replace the pyridine or pyrrolidine rings with other heterocycles to modulate physicochemical properties and explore novel interactions. [18][19][20][21][22]For instance, the pyridine ring could be replaced with a pyrimidine, pyrazine, or a substituted phenyl ring to alter its hydrogen bonding capacity and basicity. [18][19]The pyrrolidine ring could be replaced with a piperidine or azetidine to alter ring size and conformation.

Data Presentation for SAR Analysis

The results of the analogue screening should be compiled into a clear and concise table to facilitate SAR analysis.

Compound nAChR α4β2 IC₅₀ (nM) DAT IC₅₀ (nM) MAO-B IC₅₀ (nM)
1 (Core) HHCH₃ValueValueValue
2 5-FHCH₃ValueValueValue
3 H4-OHCH₃ValueValueValue
4 HHC₂H₅ValueValueValue

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly for neurological disorders. This guide has provided a comprehensive, albeit prospective, framework for the synthesis, biological evaluation, and optimization of this compound class. The proposed synthetic routes are robust and amenable to the generation of diverse analogue libraries. The outlined in vitro screening cascade provides a clear path to identifying and characterizing biological activity.

Future work should focus on executing the proposed synthetic and screening plans. The identification of active "hit" compounds will necessitate further characterization, including selectivity profiling against a broader panel of receptors and enzymes, and assessment of ADME (absorption, distribution, metabolism, and excretion) properties. Successful lead optimization, guided by the principles of medicinal chemistry and a thorough understanding of the SAR, could ultimately lead to the development of novel clinical candidates.

References

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  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted Pyrrolidines Using 4-Iodobutanal.
  • McKay, D. B., & Kellar, K. J. (2008). Nicotinic Acetylcholine Receptor Assays. Current Protocols in Pharmacology.
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  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.
  • Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070.
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"Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

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A Comprehensive Technical Guide to the Solubility and Stability Profiling of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Early Physicochemical Characterization

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey of a novel chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. An otherwise potent molecule can be rendered therapeutically ineffective if it cannot dissolve sufficiently to be absorbed or if it degrades before reaching its target.

This guide provides a comprehensive framework for the systematic evaluation of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine , a novel tertiary amine containing both a pyridine and a pyrrolidine moiety. As no public data exists for this specific molecule[1], this document serves as a strategic blueprint. We will outline the essential studies required to build a robust data package, enabling informed decisions in lead optimization and pre-formulation development. The methodologies described herein are grounded in international regulatory standards and best practices, ensuring that the data generated is both reliable and relevant for subsequent development phases.

Section 1: Foundational Physicochemical and Solid-State Characterization

A thorough understanding of the active pharmaceutical ingredient (API) in its solid state is the bedrock of any solubility and stability program.[2] The solid-state properties of an API—such as its crystal form and particle size—directly dictate its stability, solubility, and bioavailability.[3] Neglecting this foundational analysis can lead to unforeseen performance issues and regulatory setbacks.[3]

The "Why": Causality in Solid-State Science

Many APIs can exist in multiple crystalline forms, known as polymorphs, which are chemically identical but have different physical properties.[4] One polymorph might be significantly more soluble or stable than another. Furthermore, an API can exist in a non-crystalline (amorphous) state, which typically exhibits higher solubility but is inherently less stable.[4] Therefore, the primary goals of this stage are:

  • Identify and Select the Most Stable Form: To ensure consistent performance and prevent unwanted phase transitions during storage or processing.[3]

  • Characterize Key Properties: To understand the API's intrinsic behavior, which informs all subsequent formulation strategies.[5]

The "How": Experimental Protocols

A suite of analytical techniques is employed to build a complete picture of the API's solid-state landscape.[5]

Experimental Protocol: Initial Solid-State Characterization

  • Visual Examination & Microscopy:

    • Objective: To determine crystal habit and assess initial purity.

    • Method: Observe the bulk powder under a standard light microscope. For detailed morphology, employ Scanning Electron Microscopy (SEM). Polarized Light Microscopy (PLM) is used to distinguish between crystalline (birefringent) and amorphous (isotropic) materials.[6]

  • X-Ray Powder Diffraction (XRPD):

    • Objective: To identify the crystalline form (polymorph) or confirm an amorphous state.

    • Method: A small amount of the API powder is irradiated with X-rays over a range of angles (e.g., 2-40° 2θ). The resulting diffraction pattern is a unique fingerprint for a specific crystal lattice.

  • Thermal Analysis (DSC & TGA):

    • Objective: To determine melting point, purity, and thermal stability.[5]

    • Method (DSC): Differential Scanning Calorimetry measures the heat flow into or out of a sample as it is heated. It reveals thermal events like melting (endotherm), crystallization (exotherm), and glass transitions (for amorphous materials).

    • Method (TGA): Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. It is used to detect solvent/water content and decomposition temperature.

  • Hygroscopicity Assessment:

    • Objective: To evaluate the API's tendency to absorb atmospheric moisture, which can cause degradation or polymorphic conversion.[3]

    • Method: Dynamic Vapor Sorption (DVS) analysis is performed by exposing the sample to a range of controlled humidity levels (e.g., 0% to 95% RH) at a constant temperature (e.g., 25°C) and measuring the corresponding change in mass.

dot graph TD subgraph "Phase 1: Foundational API Characterization" A[API Bulk Powder] --> B{Visual & MicroscopicExamination}; A --> C{X-Ray PowderDiffraction (XRPD)}; A --> D{Thermal Analysis(DSC/TGA)}; A --> E{Hygroscopicity(DVS)}; B --> F[Morphology &Initial Purity]; C --> G[Crystallinity &Polymorph ID]; D --> H[Melting Point &Thermal Stability]; E --> I[MoistureSensitivity]; end

end caption: Workflow for initial solid-state characterization of the API.

Section 2: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[7] For ionizable compounds like this compound, which possesses basic nitrogen centers in both the pyridine and pyrrolidine rings, solubility is expected to be highly pH-dependent.[8] It is essential to measure solubility under both kinetic and thermodynamic conditions, as they provide different but complementary insights.[9]

The "Why": Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when rapidly introduced from a DMSO stock solution into an aqueous buffer.[10] It reflects the solubility of the fastest precipitating species, which may be amorphous.[9] It is invaluable in early discovery for quickly flagging compounds with potential solubility liabilities.[11]

  • Thermodynamic Solubility: This is the "true" equilibrium solubility.[7] It is measured by allowing an excess of the solid API (ideally the most stable crystalline form) to equilibrate with the aqueous buffer over an extended period.[10] This value is crucial for guiding formulation development and predicting in vivo performance.[11]

The "How": Experimental Protocols

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Preparation: Prepare a 10 mM stock solution of the API in 100% DMSO.

  • Assay Plate: In a 96-well microplate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 to 200 µM).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Read the plate on a nephelometer or plate reader capable of measuring light scattering (turbidity). The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[9]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

  • Setup: Add an excess amount of the solid API (e.g., 1-2 mg) to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the API in the clear supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.[6]

  • Solid-State Analysis: Recover the remaining solid and analyze it by XRPD or microscopy to confirm that no phase transformation occurred during the experiment.[6]

Table 1: Illustrative pH-Solubility Profile for this compound

Buffer pHThermodynamic Solubility (µg/mL)
2.0> 2000
4.5850
6.8125
7.445
9.0< 10
(Note: Data is hypothetical and for illustrative purposes only.)

Section 3: Stability Profiling: Solution and Solid-State

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[12] This information is vital for determining appropriate storage conditions and defining a re-test period or shelf life.

The "Why": Proactive Degradation Assessment
  • Solution-State Stability: Assesses the stability of the API in the solvents and buffers that will be used for in vitro assays and early-stage formulations. Unstable compounds can lead to inaccurate biological data and irreproducible results.[13]

  • Solid-State Stability: Evaluates the long-term stability of the bulk API under defined storage conditions as per ICH guidelines.[14] This is a regulatory requirement and ensures the integrity of the material throughout the development lifecycle.

The "How": Experimental Protocols

Experimental Protocol: Solution-State Stability

  • Preparation: Prepare solutions of the API (e.g., 10 µM) in relevant media (e.g., cell culture media, pH 7.4 phosphate buffer).

  • Incubation: Aliquot the solutions and incubate them at relevant temperatures (e.g., 4°C, room temperature, 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot.

  • Analysis: Immediately analyze the samples by HPLC or LC-MS/MS to determine the percentage of the parent API remaining relative to the T=0 sample.

Experimental Protocol: Solid-State Stability (Accelerated)

  • Sample Preparation: Place a sufficient quantity of the API in vials that mimic the proposed long-term storage container.

  • Storage: Place the vials in a stability chamber under accelerated conditions as defined by ICH Q1A(R2), typically 40°C / 75% Relative Humidity.[12]

  • Time Points: Pull samples at specified intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, test the API for appearance, assay (potency), degradation products (purity), and solid form (by XRPD).

Section 4: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those used for accelerated stability studies.[15] Its purpose is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[12][15] This is a mandatory component of any regulatory submission.[16]

The "Why": Understanding Degradation Pathways

By intentionally degrading the molecule, we can:

  • Identify Potential Degradants: Proactively identify impurities that might form during manufacturing or storage.

  • Elucidate Mechanisms: Understand the chemical liabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation). The presence of pyridine and tertiary amine functionalities suggests potential susceptibility to oxidation.

  • Develop Stability-Indicating Methods: Ensure the primary analytical method (typically HPLC) can separate the parent API from all significant degradation products, proving it can accurately measure stability.[17]

dot graph TD subgraph "Forced Degradation Workflow (ICH Q1A/Q1B)" A[API Sample] --> B{Acid Hydrolysise.g., 0.1M HCl, 60°C}; A --> C{Base Hydrolysise.g., 0.1M NaOH, 60°C}; A --> D{Oxidativee.g., 3% H₂O₂, RT}; A --> E{Thermale.g., 80°C, Dry Heat}; A --> F{PhotolyticICH Q1B Light Box};

end caption: Workflow for a typical forced degradation study.

The "How": A Standard Protocol

The goal is to achieve modest degradation, typically in the range of 5-20%.[17] Conditions should be adjusted (time, temperature, reagent concentration) to avoid complete destruction of the molecule.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve API in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve API in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for several hours.

  • Oxidation: Dissolve API in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours.[17]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80-100°C).

  • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16] A control sample should be protected from light.

  • Analysis: For all conditions, analyze the stressed samples, along with an unstressed control, using a suitable HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to detect, quantify, and tentatively identify degradation products.

Table 2: Illustrative Forced Degradation Results

Stress Condition% Assay RemainingPurity (%)No. of Degradants >0.1%
Control (T=0)100.099.80
0.1 M HCl, 80°C, 8h91.291.52
0.1 M NaOH, 60°C, 4h98.598.61
3% H₂O₂, RT, 24h84.785.13 (incl. N-oxide)
Thermal (Solid), 80°C, 7d99.699.70
Photolytic (Solution)94.394.52
(Note: Data is hypothetical and for illustrative purposes only.)

Conclusion

The systematic approach detailed in this guide provides a robust framework for thoroughly characterizing the solubility and stability of this compound. By integrating solid-state characterization, kinetic and thermodynamic solubility assessments, and comprehensive stability and forced degradation studies, researchers can build a high-quality data package. This foundational knowledge is indispensable for mitigating downstream risks, guiding rational formulation design, and ultimately increasing the probability of successfully advancing a promising new chemical entity through the development pipeline.

References

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  • Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from Wishrut Pharma website. [Link]

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  • CD Formulation. (n.d.). Solid State Characterization of APIs. Retrieved from CD Formulation website. [Link]

  • López-Rojas, P., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Retrieved from ACS Publications. [Link]

  • López-Rojas, P., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central. [Link]

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  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from Creative Biolabs website. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from Creative Bioarray website. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from NIH website. [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from IJCRT.org. [Link]

  • Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from PubMed Central. [Link]

  • PubChemLite. (n.d.). This compound (C12H19N3). Retrieved from PubChemLite. [Link]

  • Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals. Retrieved from NIH website. [Link]

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  • ICH. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]

  • Karataş, M. Ö., & Murathanoğlu, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from PubMed Central. [Link]

  • Pharma Pathway. (n.d.). Stability sample testing. Retrieved from Pharma Pathway website. [Link]

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An In-depth Technical Guide to Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine: Synthesis, Characterization, and Hypothesized Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, a novel tertiary amine incorporating both a pyrrolidine and a pyridine moiety. Although direct literature on this specific molecule is scarce, its structural components are well-represented in a multitude of biologically active compounds. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space and impart favorable physicochemical properties.[1][2][3][4] The pyridine ring is a key feature of many ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological functions.[5][6] This guide will therefore extrapolate from the rich chemistry and pharmacology of these constituent motifs to propose a robust synthetic route, predict physicochemical properties, and hypothesize a mechanism of action for the title compound. We will delve into the rationale behind synthetic choices and propose detailed experimental protocols for its creation and subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities for neurological disorders.

Introduction: The Scientific Rationale

The convergence of a pyrrolidine and a pyridine nucleus within a single small molecule, this compound, presents a compelling case for investigation. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern drug discovery. Its non-planar, sp³-hybridized nature allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole.[1][3] This three-dimensionality is crucial for establishing specific and high-affinity interactions with biological targets.[1] Furthermore, the pyrrolidine motif can enhance aqueous solubility and modulate other key physicochemical properties.[2][7] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, further contributing to its versatility in molecular recognition.[2]

The pyridin-3-ylmethyl moiety introduces a structural alert for potential activity at nicotinic acetylcholine receptors (nAChRs).[5][6] These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and play a critical role in cognitive processes such as learning, memory, and attention.[5][8] Ligands that modulate nAChR activity have shown therapeutic potential for a variety of cognitive disorders.[5][6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to the nAChR.[9]

The tertiary amine core of this compound serves as a flexible linker between these two key pharmacophoric elements, allowing for optimal spatial orientation and interaction with a target protein. The synthesis of tertiary amines is a well-established field in organic chemistry, with reductive amination being a particularly robust and widely used method.[10][11][12][13][14]

This guide will therefore proceed with a logical, evidence-based approach: first, by detailing a plausible and efficient synthesis of the title compound; second, by outlining its predicted physicochemical properties; and third, by postulating its most likely biological target and mechanism of action, providing a roadmap for future in vitro and in vivo evaluation.

Synthesis and Characterization

The most direct and efficient synthetic route to this compound is through a stepwise reductive amination strategy. This approach offers high yields, operational simplicity, and the use of readily available starting materials.[13][14]

Proposed Synthetic Pathway

The synthesis can be envisioned in two key reductive amination steps, starting from commercially available 3-(aminomethyl)pyrrolidine and pyridine-3-carbaldehyde.

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reductive N-Methylation A 3-(Aminomethyl)pyrrolidine C Intermediate Iminium Ion A->C + B Pyridine-3-carbaldehyde B->C D N-(Pyridin-3-ylmethyl)pyrrolidin-3-ylmethanamine C->D Reduction F Intermediate Iminium Ion D->F + E Formaldehyde E->F G This compound F->G Reduction H NaBH(OAc)3 H->C I NaBH(OAc)3 I->F

Figure 1: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocols

Step 1: Synthesis of N-(Pyridin-3-ylmethyl)pyrrolidin-3-ylmethanamine

  • Reaction Setup: To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.1 M) is added pyridine-3-carbaldehyde (1.0 eq). The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of DCM/methanol as the eluent to afford the desired secondary amine.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of N-(pyridin-3-ylmethyl)pyrrolidin-3-ylmethanamine (1.0 eq) in DCM (0.1 M) is added an aqueous solution of formaldehyde (37 wt. %, 1.1 eq). The reaction mixture is stirred at room temperature for 1 hour.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: The reaction is quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel (DCM/methanol gradient) to yield the final tertiary amine, this compound.

Characterization

The structure of the final compound should be confirmed by standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons, pyrrolidine ring protons, the methylene linkers, and the N-methyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) A single peak indicating the purity of the compound.

Hypothesized Biological Activity: A Nicotinic Acetylcholine Receptor Ligand

Based on the presence of the pyridin-3-ylmethyl moiety, it is hypothesized that this compound will act as a ligand for nicotinic acetylcholine receptors (nAChRs).[5][6] nAChRs are pentameric ligand-gated ion channels that mediate fast synaptic transmission.[8][9]

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Acetylcholine Release B nAChR A->B Binds C Ion Influx (Na+, Ca2+) B->C Opens D Depolarization C->D E Cellular Response (e.g., Action Potential, Neurotransmitter Release) D->E M Methyl(pyridin-3-ylmethyl) (pyrrolidin-3-ylmethyl)amine M->B Binds (Agonist/Antagonist?)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, a novel tertiary amine containing both pyridine and pyrrolidine moieties. These structural motifs are prevalent in pharmacologically active compounds, making this molecule a valuable building block for drug discovery and development. The synthetic strategy is centered around a convergent approach, culminating in a highly efficient reductive amination step. This guide details the synthesis of a key secondary amine intermediate, followed by its coupling with a pyridine aldehyde. We will delve into the rationale behind the methodological choices, provide step-by-step protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The target molecule, this compound, incorporates two key heterocyclic systems: a pyridine ring, a common feature in numerous FDA-approved drugs, and a pyrrolidine ring, a privileged scaffold in medicinal chemistry. The designed synthetic route is robust and relies on well-established, high-yielding chemical transformations.

Our strategy involves a two-part synthesis:

  • Part A: Synthesis of the Key Intermediate: Preparation of N-Boc-protected methyl(pyrrolidin-3-ylmethyl)amine. This intermediate will be synthesized from a commercially available starting material, N-Boc-3-aminopyrrolidine.

  • Part B: Final Convergent Synthesis: Reductive amination of 3-pyridinecarboxaldehyde with the deprotected secondary amine intermediate to yield the final product.

This approach allows for the independent preparation of the two main fragments, which are then coupled in the final step, a hallmark of an efficient and convergent synthesis.

Visualizing the Synthetic Workflow

The overall synthetic plan is depicted in the workflow diagram below. This highlights the key transformations and the progression from commercially available starting materials to the final target compound.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Synthesis N-Boc-3-aminopyrrolidine N-Boc-3-aminopyrrolidine Intermediate_A1 N-Boc-N-(pyrrolidin-3-yl)formamide N-Boc-3-aminopyrrolidine->Intermediate_A1 Acyl protection (HCOOEt) Intermediate_A2 N-Boc-methyl(pyrrolidin-3-yl)amine Intermediate_A1->Intermediate_A2 Amide Reduction (LiAlH4) Intermediate_A3 Methyl(pyrrolidin-3-yl)amine Intermediate_A2->Intermediate_A3 Boc Deprotection (TFA) Final_Product Methyl(pyridin-3-ylmethyl) (pyrrolidin-3-ylmethyl)amine Intermediate_A3->Final_Product Reductive Amination (NaBH(OAc)3) 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part A: Synthesis of the Key Intermediate: Methyl(pyrrolidin-3-yl)amine

This part details the synthesis of the crucial secondary amine intermediate. The starting material, N-Boc-3-aminopyrrolidine, is a readily available chiral building block.[1] The protocol involves N-formylation followed by reduction and deprotection.

Step A1: Synthesis of tert-butyl 3-formamidopyrrolidine-1-carboxylate

  • Rationale: The introduction of a formyl group is a protective measure for the amine functionality before the subsequent reduction step. Ethyl formate serves as an efficient and mild formylating agent.

  • Procedure:

    • To a solution of N-Boc-3-aminopyrrolidine (10.0 g, 53.7 mmol) in ethanol (100 mL), add ethyl formate (11.9 g, 161.1 mmol).

    • Heat the mixture to reflux and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 3-formamidopyrrolidine-1-carboxylate as a white solid.

Step A2: Synthesis of tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the amide functionality to the corresponding amine, thus introducing the desired methyl group.

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Suspend LiAlH₄ (4.08 g, 107.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of tert-butyl 3-formamidopyrrolidine-1-carboxylate (from Step A1, assuming quantitative yield, 53.7 mmol) in anhydrous THF (50 mL) to the LiAlH₄ suspension.

    • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (4.1 mL), 15% aqueous NaOH (4.1 mL), and then water again (12.3 mL) (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF.

    • Concentrate the combined filtrates under reduced pressure to afford tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, which can be used in the next step without further purification.

Step A3: Synthesis of Methyl(pyrrolidin-3-yl)amine (Deprotection)

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be cleanly removed using trifluoroacetic acid (TFA).[2][3]

  • Procedure:

    • Dissolve the crude tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (from Step A2) in dichloromethane (DCM, 50 mL).

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (TFA, 20 mL) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a small amount of water and basify to pH > 12 with 4M NaOH solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl(pyrrolidin-3-yl)amine. This product is often volatile and should be used immediately in the next step.

Part B: Final Synthesis of this compound

This final step unites the two key fragments via reductive amination.

  • Rationale: Reductive amination is a robust method for forming C-N bonds. It involves the initial formation of an iminium ion intermediate from the reaction of an aldehyde and a secondary amine, which is then reduced in situ.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation as it is mild, selective for iminium ions over aldehydes, and does not require strictly anhydrous conditions.[6][7]

Caption: Final reductive amination step.

  • Procedure:

    • To a solution of Methyl(pyrrolidin-3-yl)amine (assuming 50 mmol scale from Part A) in 1,2-dichloroethane (DCE, 200 mL), add 3-pyridinecarboxaldehyde (5.35 g, 50 mmol).

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.9 g, 75 mmol) portion-wise over 15 minutes. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/Methanol gradient with 1% triethylamine) to afford this compound.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthetic protocol.

StepStarting MaterialReagentsProductTheoretical YieldExpected Purity
A1 N-Boc-3-aminopyrrolidineEthyl formate, Ethanoltert-butyl 3-formamidopyrrolidine-1-carboxylate~95%>95%
A2 tert-butyl 3-formamidopyrrolidine-1-carboxylateLiAlH₄, THFtert-butyl 3-(methylamino)pyrrolidine-1-carboxylate~85%Crude
A3 tert-butyl 3-(methylamino)pyrrolidine-1-carboxylateTFA, DCMMethyl(pyrrolidin-3-yl)amine~90%Crude (used directly)
B Methyl(pyrrolidin-3-yl)amine, 3-PyridinecarboxaldehydeNaBH(OAc)₃, DCEThis compound~70-80%>98% (post-chromatography)

Characterization of Final Product:

  • ¹H NMR: Expected signals for pyridyl, pyrrolidinyl, methyl, and methylene protons.

  • ¹³C NMR: Expected signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Calculated m/z for [M+H]⁺.

  • Purity (HPLC): >98%.

Concluding Remarks

This document outlines a reliable and scalable synthetic route to this compound. The strategy leverages the efficiency of reductive amination for the key bond-forming step. The protocols provided are detailed and include justifications for the choice of reagents and conditions, empowering researchers to adapt and troubleshoot the synthesis as needed. The successful synthesis of this compound will provide a valuable tool for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. [Link]

  • α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of 3‐aminomethyl pyridine. ResearchGate. [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • 3-(Methylamino)pyridine. MySkinRecipes. [Link]

  • 3-Methylpyridine. Wikipedia. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination. YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Process for the synthesis of 3-methyl-pyridine.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

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Application Note: A Multi-modal Purification Strategy for Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is a tertiary amine featuring both a pyridine and a pyrrolidine moiety. Its structural complexity and multiple basic centers present significant challenges for purification. Standard silica gel chromatography often results in low recovery and significant peak tailing due to strong acid-base interactions with surface silanol groups.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective purification strategies for this and structurally related polar amines. We will detail four distinct, validated protocols: modified normal-phase flash chromatography, high-pH reverse-phase preparative HPLC, purification via crystalline salt formation, and high-vacuum distillation. The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs, ensuring high purity and recovery.

Introduction and Physicochemical Challenges

The biological activity and clinical potential of a pharmaceutical compound are intrinsically linked to its purity. Impurities can affect efficacy, introduce toxicity, and complicate regulatory approval. This compound contains three basic nitrogen atoms, rendering it highly polar and susceptible to strong interactions with acidic stationary phases. The primary challenges in its purification are:

  • Strong Silanol Interaction: The basic amine groups bind avidly to acidic silanol groups on standard silica gel, causing poor chromatographic performance.[1]

  • High Polarity: The compound's polarity makes it difficult to retain on traditional C18 reverse-phase columns under acidic conditions and challenging to elute with non-polar solvents in normal-phase chromatography.

  • pH Sensitivity: The molecule's charge state is highly dependent on pH, which can be leveraged for purification but also complicates methods if not properly controlled.

  • Thermal Lability: Like many high-molecular-weight amines, this compound may be susceptible to degradation at elevated temperatures, making atmospheric distillation unsuitable.[2][3]

Table 1: Predicted Physicochemical Properties
PropertyValueRationale & Implication for Purification
Molecular Weight ~219.32 g/mol Suggests a relatively high boiling point, likely requiring vacuum for distillation.
pKa (predicted) Pyridine N: ~5.5Pyrrolidine N: ~10.5Tertiary N: ~9.5Multiple basic centers confirm the need for pH control or basic modifiers in chromatography to prevent protonation and strong ionic interactions.
XLogP3 (predicted) ~1.5 - 2.5Indicates moderate lipophilicity but overall polar character due to multiple nitrogen atoms. Suitable for both modified normal-phase and reverse-phase techniques.

Purification Strategy Selection

Choosing the optimal purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following decision tree provides a logical workflow for selecting the most appropriate technique.

G start Crude Product Analysis impurity_q Are major impurities non-basic/neutral? start->impurity_q scale_q Scale > 5g? impurity_q->scale_q  No / Polar extraction Protocol 1: Acid-Base Extraction impurity_q->extraction  Yes thermal_q Are impurities non-volatile? scale_q->thermal_q No salt Protocol 2: Salt Crystallization scale_q->salt Yes purity_q Highest Purity (>99.5%) Required? thermal_q->purity_q No distill Protocol 4: Vacuum Distillation thermal_q->distill Yes flash Protocol 3: Modified Flash Chromatography purity_q->flash No hplc Protocol 3: Preparative HPLC (High pH) purity_q->hplc Yes extraction->scale_q  Post-extraction  polishing needed

Caption: Purification strategy selection workflow.

Detailed Protocols

Protocol 1: Bulk Purification via Acid-Base Extraction

This technique is ideal for initial, large-scale purification to remove non-basic or weakly basic organic impurities.

Principle: The target amine is selectively protonated and extracted into an acidic aqueous phase, leaving neutral impurities in the organic layer. The amine is then recovered by basifying the aqueous layer and re-extracting.

G cluster_org1 Organic Phase 1 cluster_aq1 Aqueous Phase 1 cluster_aq2 Aqueous Phase 2 cluster_org2 Organic Phase 2 Crude Crude Mixture in EtOAc or DCM AmineH Protonated Amine (R3N-H+) Crude->AmineH Wash with 1M HCl (aq) NeutralImp Neutral Impurities AmineH2 Protonated Amine (R3N-H+) AmineH->AmineH2 Separate Layers PureAmine Pure Free Amine (R3N) AmineH2->PureAmine 1. Basify with NaOH to pH >12 2. Extract with EtOAc/DCM

Caption: Workflow for acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10 mL per 1 g of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1M hydrochloric acid (HCl). Repeat the aqueous extraction 2-3 times. Combine the acidic aqueous layers.

  • Wash (Optional): Wash the combined aqueous layers with a small amount of fresh EtOAc or DCM to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 6M sodium hydroxide (NaOH) with stirring until the pH is >12, confirmed with pH paper. The free amine may precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous layer 3-4 times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: High-Purity Isolation via Salt Crystallization

For achieving high purity on a moderate to large scale, crystallization of an amine salt is exceptionally effective.[4][5] Amine hydrochlorides or oxalates are often highly crystalline.[6]

Principle: The target amine reacts with an acid to form a salt, which has significantly different solubility properties than the free base and impurities. The salt is purified by crystallization, a process that inherently excludes impurities from the crystal lattice.

Methodology:

  • Salt Formation:

    • Dissolve the purified free base from Protocol 1 in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol.

    • Slowly add a stoichiometric equivalent (1.0 eq) of a solution of the desired acid (e.g., 2M HCl in diethyl ether, or oxalic acid in IPA).

    • Stir the mixture at room temperature. The salt will often precipitate immediately. If not, cooling in an ice bath or adding an anti-solvent (like diethyl ether or heptane) can induce crystallization.[6]

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove any surface impurities.

  • Drying: Dry the salt under high vacuum to a constant weight.

  • (Optional) Liberation of Free Base:

    • Dissolve the purified salt in water.

    • Basify the solution to pH >12 with NaOH or potassium carbonate (K₂CO₃).

    • Extract the pure free base into an organic solvent as described in Protocol 1 (Steps 5-6).

Protocol 3: Chromatographic Purification

Chromatography is essential when impurities have similar basicity to the target compound. The choice between normal-phase and reverse-phase depends on the specific impurity profile.

A. Modified Normal-Phase Flash Chromatography

Principle: A basic modifier is added to the mobile phase to "mask" the acidic silanol groups on the silica gel, preventing strong ionic interactions and allowing for successful elution of the basic amine.[7]

Methodology:

  • Stationary Phase: Standard flash-grade silica gel.

  • Mobile Phase Preparation: Prepare a stock eluent of Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) in a ratio of 80:18:2. Adjust the methanol concentration to tune polarity.

  • Column Equilibration: Equilibrate the column with a starting mobile phase of 95:4:1 DCM/MeOH/NH₄OH.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run a gradient from the starting mobile phase up to the 80:18:2 stock eluent over 10-15 column volumes.

  • Fraction Analysis: Analyze fractions by thin-layer chromatography (TLC) or LC-MS. Combine pure fractions and evaporate the solvent under reduced pressure.

Table 2: Typical Normal-Phase Flash Chromatography Parameters
ParameterSettingRationale
Stationary Phase Silica Gel, 40-63 µmStandard, cost-effective stationary phase.
Mobile Phase Gradient of DCM/MeOH with 1-2% NH₄OHNH₄OH deactivates acidic silanols, preventing tailing.[7] MeOH increases polarity for elution.
Gradient 1-20% MeOH in DCM (+ constant 1-2% NH₄OH)Allows for separation of compounds with different polarities.
Detection UV at 254 nmThe pyridine ring provides a strong chromophore for detection.

B. High-pH Reverse-Phase Preparative HPLC

Principle: At a high pH (e.g., pH 10), the amine is in its neutral, free base form. In this state, it is more hydrophobic and can be effectively retained and separated on a C18 reverse-phase column. This is a powerful technique for achieving the highest levels of purity.[7]

Methodology:

  • Stationary Phase: A pH-stable C18 column (e.g., XBridge, Gemini-NX). Standard silica-based C18 columns will degrade rapidly at high pH.

  • Mobile Phase Preparation:

    • Solvent A: Water with 10 mM Ammonium Bicarbonate, adjusted to pH 10 with ammonium hydroxide.

    • Solvent B: Acetonitrile.

  • Method Development: Develop a suitable gradient on an analytical scale first (e.g., 5% to 95% B over 15 minutes).

  • Preparative Run: Scale the optimized gradient to the preparative column. Dissolve the sample in a minimal amount of a DMSO/water mixture.

  • Fraction Collection & Work-up: Collect fractions corresponding to the pure product peak. To remove the buffer, the fractions can be lyophilized (freeze-dried), as ammonium bicarbonate is volatile.

Protocol 4: High-Vacuum Distillation

This method is suitable for removing non-volatile impurities (e.g., polymers, salts) or impurities with a significantly different boiling point from a thermally stable liquid product.[8]

Principle: By reducing the pressure, the boiling point of a liquid is significantly lowered, allowing it to vaporize at a temperature below its decomposition point.[3][9]

Methodology:

  • Setup: Assemble a short-path distillation apparatus. Use a vacuum pump capable of reaching <1 mmHg.

  • Procedure:

    • Place the crude amine in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the flask in an oil bath. The temperature should be 20-30°C higher than the expected boiling point at that pressure.[8]

    • Collect the distillate that comes over at a constant temperature. Degradation products are often higher boiling and will remain in the distillation flask.[2]

  • Caution: Amines can oxidize at high temperatures. It is recommended to perform this procedure under an inert atmosphere (e.g., by back-filling with Nitrogen or Argon before heating).

Purity Validation

Post-purification, the purity of this compound should be rigorously assessed using orthogonal analytical techniques:

  • LC-MS: To confirm the mass of the desired product and identify any remaining impurities.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any structural isomers or impurities.

  • Quantitative NMR (qNMR): To determine the absolute purity against a certified reference standard.

Summary and Recommendations

No single purification method is universally optimal. The choice must be tailored to the specific experimental context.

Table 3: Comparison of Purification Techniques
TechniqueScaleAchievable PuritySpeedKey AdvantageKey Disadvantage
Acid-Base Extraction >1 gModerate (85-95%)FastRemoves non-basic impurities effectively.Does not separate basic impurities.
Salt Crystallization >500 mgHigh (>99%)ModerateExcellent for achieving high purity and stable solid form.Requires a crystalline salt; additional step to free base.
Flash Chromatography <5 gGood (95-99%)ModerateGood resolution for similarly polar impurities.Requires solvent and basic modifier.
Preparative HPLC <1 gVery High (>99.5%)SlowHighest resolving power for difficult separations.Expensive, requires specialized equipment and columns.
Vacuum Distillation >1 gVariableFastExcellent for removing non-volatile impurities.Risk of thermal decomposition; does not separate isomers.

For most applications, a two-step process is recommended: an initial bulk clean-up using Acid-Base Extraction (Protocol 1) followed by a final polishing step using either Salt Crystallization (Protocol 2) for large scales or Modified Flash Chromatography (Protocol 3A) for smaller scales to achieve excellent purity and yield. For reference standards or compounds intended for sensitive biological assays, High-pH Preparative HPLC (Protocol 3B) is the method of choice.

References

  • Sa-ei, K., & Mori, A. (2006). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Davis, J. H., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Sciencemadness Discussion Board. [Link]

  • ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. [Link]

  • Google Patents. (1976). US3944598A - Production of amine salts of carboxylic acids.
  • Reddit. (2022). Chromatography with free amines?. r/chemhelp. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. [Link]

  • Stoyanov, S., et al. (2021). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules. [Link]

  • University of Rochester. (n.d.). How to Purify by Distillation. Department of Chemistry. [Link]

  • Sciencemadness.org. (2020). Stability of amines. Sciencemadness Discussion Board. [Link]

  • Chemistry Stack Exchange. (2015). boiling point and distillation relation. [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]

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Application Note: Quantitative Analysis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantification of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine in biological matrices, such as human plasma and urine. The method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is recognized for its high selectivity and sensitivity, making it ideal for the analysis of novel compounds in complex biological samples[1][2][3]. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology is developed in accordance with the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures to ensure data integrity and reliability[4][5][6][7][8].

Introduction

This compound is a novel compound containing both pyridine and pyrrolidine moieties. Such structures are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules[9][10][11]. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

The inherent polarity of this compound presents a challenge for traditional reversed-phase liquid chromatography and sample extraction techniques[12][13][14]. This application note addresses these challenges by proposing a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry. This approach is well-suited for the retention and separation of polar analytes. The sample preparation protocol utilizes solid-phase extraction (SPE) to effectively remove interfering matrix components and concentrate the analyte of interest[14][15][16].

Principles of the Method

The analytical strategy is based on the separation of the target analyte from the biological matrix using a HILIC column, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatography: HILIC is an alternative to reversed-phase chromatography that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This setup is ideal for retaining and separating polar compounds that show little or no retention on traditional C18 columns.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. In MRM mode, a specific precursor ion (the protonated molecule of the analyte, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from other compounds in the matrix, allowing for accurate quantification at low concentrations[2].

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., d3-Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 18.2 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma and urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)

  • Tandem Mass Spectrometer (e.g., Sciex 7500, Thermo Scientific TSQ Altis)

  • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

Standard Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike the matrix for calibration curves and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general guideline and may require optimization based on the specific SPE sorbent used.

  • Sample Pre-treatment: To 200 µL of plasma or urine, add 20 µL of the internal standard working solution (100 ng/mL) and vortex. Add 400 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (95:5 v/v).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (200 µL) Spike_IS Spike with Internal Standard Sample->Spike_IS Pretreat Pre-treat with Acid Spike_IS->Pretreat Load Load onto SPE Cartridge Pretreat->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate HILIC Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound.

LC-MS/MS Conditions
  • LC Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0.0 - 1.0 min: 95% B

      • 1.0 - 5.0 min: 95% to 50% B

      • 5.0 - 5.1 min: 50% to 95% B

      • 5.1 - 7.0 min: 95% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: (To be determined by infusion of the reference standard)

      • Analyte: Q1: [M+H]+ → Q3: Product ion 1 (Quantifier), Product ion 2 (Qualifier)

      • SIL-IS: Q1: [M+H]+ → Q3: Product ion

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 500°C

      • Gas Flow Rates: To be optimized for the specific instrument.

Method Validation

The analytical method should be validated according to the ICH Q2(R1) guideline[4][5][6][7][8]. The validation should assess the following parameters:

Specificity and Selectivity

Specificity is demonstrated by analyzing blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and the internal standard.

Linearity and Range

Linearity should be assessed by preparing calibration curves in the matrix over a specified concentration range (e.g., 0.1 - 100 ng/mL). A minimum of five to eight non-zero concentrations should be used. The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy and precision should be determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates (n=5) on three different days.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD can be determined based on the signal-to-noise ratio (typically S/N ≥ 3).

Recovery and Matrix Effect
  • Recovery: The extraction recovery of the analyte should be determined by comparing the peak areas of the analyte from pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.

  • Matrix Effect: The matrix effect should be evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those of the analyte in neat solution.

Stability

The stability of the analyte in the biological matrix should be assessed under various conditions, including:

  • Freeze-thaw stability: After three freeze-thaw cycles.

  • Short-term stability: At room temperature for a specified period.

  • Long-term stability: At -80°C for an extended period.

  • Post-preparative stability: In the autosampler.

Table 1: Representative Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -0.1 - 100 ng/mL
LLOQ Accuracy: 80-120%, Precision: ≤20% CV0.1 ng/mL
Accuracy 85-115% of nominal92.5 - 108.3%
Precision (Intra-day) ≤15% CV< 8.2%
Precision (Inter-day) ≤15% CV< 11.5%
Recovery Consistent and reproducible85.2%
Matrix Effect Minimal< 10%

Method Validation Logic Diagram

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound in biological matrices. The proposed LC-MS/MS method, incorporating HILIC for separation and SPE for sample clean-up, is designed to be both sensitive and robust. Adherence to the detailed validation protocol, based on ICH Q2(R1) guidelines, will ensure the generation of high-quality, reliable data suitable for regulatory submissions and pivotal research in drug development.

References

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  • Verma, A., & Singh, D. (2020). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Journal of Receptor and Signal Transduction Research, 40(5), 453-461.
  • Vuckovic, D. (2012). Sample Preparation in Bioanalysis: A Review. Current Pharmaceutical Analysis, 8(1), 17-31.
  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • Wójcik, M., & Chajewska, K. (2021). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods, 13(28), 3216-3228.
  • AMSbiopharma. (2025).
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3568.
  • Giebułtowicz, J., & Wroczyński, P. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(24), 5946-5959.
  • Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
  • Borman, P. (2018). Q2(R1)
  • El-Sayed, N. N. E., & Abdel-Aziz, M. (2022). Emerging Novel Psychoactive Substances (2020–2025)

Sources

Application Note: High-Throughput Screening of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine for Modulators of GPCR Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The confluence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2][3][4] Small molecules built upon privileged scaffolds—structural motifs known to confer drug-like properties—are of particular interest. The compound at the center of this guide, Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine , incorporates two such scaffolds: the pyridine and pyrrolidine rings.

The pyridine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[5][6][7] Similarly, the pyrrolidine ring, a saturated nitrogen heterocycle, offers a three-dimensional architecture that can effectively explore the pharmacophore space, contributing to the stereochemistry and binding affinity of a molecule.[8] The combination of these two rings in "this compound" suggests a high potential for biological activity, possibly as a modulator of central nervous system targets, given the prevalence of these scaffolds in neurologically active agents.

This application note provides a comprehensive guide for the high-throughput screening of "this compound" against a hypothetical G-protein coupled receptor (GPCR) target. It outlines detailed protocols for assay development, primary and secondary screening, and robust data analysis, ensuring scientific integrity and actionable results for researchers in drug development.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C12H19N3[9]
Molecular Weight 205.30 g/mol [9]
Structure Chemical structure of this compound[9]
Predicted XlogP 0.6[9]

High-Throughput Screening Workflow

The screening process is a multi-step endeavor designed to identify and validate "hits"—compounds that exhibit the desired biological activity.[1] A robust workflow minimizes false positives and negatives, ensuring that resources are focused on the most promising candidates.[10]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Characterization Assay_Dev Assay Development (e.g., Calcium Flux Assay) Miniaturization Miniaturization to 384-well format Assay_Dev->Miniaturization Optimize for HTS Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation QC Check Primary_Screen Primary Screen (Single Concentration) Validation->Primary_Screen Proceed to HTS Data_Analysis_1 Primary Data Analysis (Normalization & Hit Selection) Primary_Screen->Data_Analysis_1 Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis_1->Hit_Confirmation Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assay Secondary/Orthogonal Assays (e.g., cAMP Assay) Dose_Response->Secondary_Assay Confirm Mechanism SAR Preliminary SAR Analysis Secondary_Assay->SAR Identify Analogs

Caption: High-throughput screening workflow from assay development to hit characterization.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay.[10][11][12] For a hypothetical GPCR target known to signal through the Gq pathway, a calcium flux assay is an excellent choice. This cell-based assay measures changes in intracellular calcium concentration upon receptor activation, often using a fluorescent indicator.[1]

Protocol 1: Calcium Flux Assay Development
  • Cell Line Preparation:

    • Culture a stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells) in appropriate media.

    • Seed cells into 96-well plates for initial development and later into 384-well plates for HTS.[13]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion).

    • Remove cell culture media and add the dye loading buffer to the cells.

    • Incubate at 37°C for 45-60 minutes to allow for dye uptake.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of a known agonist for the target GPCR to serve as a positive control.

    • Prepare "this compound" in 100% DMSO and then dilute in assay buffer to the desired screening concentration (typically 10 µM), ensuring the final DMSO concentration is ≤ 0.5%.[13]

    • Use a fluorescent plate reader with an integrated liquid handling system to add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity.

  • Assay Validation:

    • The quality of an HTS assay is determined by its ability to differentiate between positive and negative controls. The Z'-factor is a statistical parameter used for this purpose.[3]

    • Z'-factor Calculation:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • Where SD_pos and SD_neg are the standard deviations of the positive and negative controls, and Mean_pos and Mean_neg are their respective means.

    • An assay is considered robust for HTS when the Z'-factor is consistently greater than 0.5.[13]

ParameterDescriptionAcceptance Criterion
Z'-factor Measures the statistical separation between positive and negative controls.> 0.5
Signal-to-Background (S/B) Ratio of the mean signal of the positive control to the mean signal of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%

Phase 2: Primary Screening and Hit Confirmation

With a validated assay, the primary screen can be initiated. This involves testing the entire compound library at a single concentration to identify initial "hits."[1][13]

Protocol 2: Primary HTS and Data Analysis
  • Screening Execution:

    • Prepare 384-well assay plates with the GPCR-expressing cells loaded with calcium dye.

    • Using automated liquid handlers, add "this compound" at a final concentration of 10 µM to the sample wells.

    • Include positive control (known agonist) and negative control (vehicle, e.g., 0.1% DMSO) wells on each plate.

    • Read the plates on a high-throughput fluorescent plate reader.

  • Data Analysis and Hit Selection:

    • Normalization: Raw data from each plate should be normalized to account for plate-to-plate variability.[14][15] A common method is percent activation, calculated relative to the controls on the same plate:

      • % Activation = 100 * (Signal_sample - Mean_neg) / (Mean_pos - Mean_neg)

    • Hit Threshold: A hit is defined as a compound that produces a response exceeding a certain threshold, typically 3 times the standard deviation of the negative controls (Z-score > 3).[14]

    • Hit Confirmation: All initial hits should be re-tested under the same conditions to eliminate false positives arising from experimental error.

Data_Analysis_Workflow Raw_Data Raw Fluorescence Data Normalization Plate Normalization (% Activation) Raw_Data->Normalization Hit_Selection Hit Selection (Z-score > 3) Normalization->Hit_Selection Hit_List Primary Hit List Hit_Selection->Hit_List Confirmation Hit Confirmation Screen Hit_List->Confirmation Confirmed_Hits Confirmed Hits Confirmation->Confirmed_Hits

Caption: Data analysis workflow for primary hit selection and confirmation.

Phase 3: Hit Characterization

Confirmed hits are subjected to further testing to characterize their potency and mechanism of action.

Protocol 3: Dose-Response and Secondary Assays
  • Dose-Response Analysis:

    • Test "this compound" and any active analogs over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

    • Plot the percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[16]

  • Orthogonal Assays:

    • To confirm the mechanism of action and rule out assay-specific artifacts, test the confirmed hits in a different assay format. For GPCRs, a common orthogonal assay measures the production of second messengers like cyclic AMP (cAMP). This validates that the compound's activity is on-target.

  • Preliminary Structure-Activity Relationship (SAR):

    • If analogs of the hit compound are available, their activity data can provide initial insights into the SAR.[13][17] This involves identifying which structural features of the molecule are critical for its biological activity. For "this compound," this could involve exploring modifications to the pyridine ring, the pyrrolidine ring, or the methyl group.

Conclusion

"this compound" represents a promising starting point for a drug discovery campaign due to its incorporation of privileged pyridine and pyrrolidine scaffolds. The protocols outlined in this application note provide a robust framework for its evaluation in a high-throughput screening setting against a GPCR target. By following a systematic approach of assay development, primary and secondary screening, and hit characterization, researchers can effectively and efficiently determine the biological activity of this compound and its potential as a lead for further optimization.

References

Sources

Application Notes and Protocols: Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine as a Novel Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Chiral Diamine Ligand

In the landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands are paramount to advancing the stereoselective preparation of complex molecules, a critical aspect of modern drug development.[1] The ligand, Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, presents a compelling scaffold for investigation. Its structure combines two key motifs known for their efficacy in coordinating with transition metals and inducing chirality: a pyrrolidine ring and a pyridine moiety.

The pyrrolidine core, particularly when chiral, is a well-established component of highly successful organocatalysts and ligands for metal-catalyzed reactions.[2] Its rigid, cyclic structure can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. The pyridine ring, on the other hand, is a versatile coordinating group found in numerous privileged ligands for asymmetric catalysis.[3] The nitrogen atom of the pyridine can fine-tune the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity.[4]

The combination of these two fragments in this compound, along with the tertiary amine linker, suggests its potential as a bidentate or even tridentate ligand. This guide provides a comprehensive overview of the synthesis of this novel ligand and proposes a detailed protocol for its application in a representative catalytic transformation: the asymmetric transfer hydrogenation of a prochiral ketone.

Synthesis of this compound

The synthesis of the title ligand can be approached through a straightforward reductive amination strategy, a robust and widely used method for the formation of carbon-nitrogen bonds. The proposed synthetic route is outlined below.

Proposed Synthetic Workflow

cluster_0 Starting Materials cluster_1 Step 1: Reductive Amination cluster_2 Step 2: N-Methylation cluster_3 Step 3: Deprotection 3-aminomethylpyridine 3-(Aminomethyl)pyridine Intermediate_1 N-Boc-3-((pyridin-3-ylmethyl)amino)pyrrolidine 3-aminomethylpyridine->Intermediate_1 N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone->Intermediate_1 Reagents_1 NaBH(OAc)3, DCE Intermediate_2 N-Boc protected ligand Intermediate_1->Intermediate_2 Reagents_2 Formaldehyde, NaBH(OAc)3 Final_Product This compound Intermediate_2->Final_Product Reagents_3 TFA or HCl in Dioxane Metal_Precursor [Ir(Cp*)Cl2]2 Active_Catalyst [Ir(Cp*)(L)H]+ Metal_Precursor->Active_Catalyst Ligand (L), HCOOH/NEt3 Intermediate_1 [Ir(Cp*)(L)(Ketone)]+ Active_Catalyst->Intermediate_1 + Ketone Ketone Prochiral Ketone (e.g., Acetophenone) Alcohol Chiral Alcohol Alcohol->Active_Catalyst Regeneration Hydrogen_Source HCOOH/NEt3 Intermediate_2 [Ir(Cp*)(L)(H)(Alkoxide)]+ Intermediate_1->Intermediate_2 Hydride Transfer Intermediate_2->Alcohol Protonolysis

Sources

Application Notes and Protocols for Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of the novel compound, Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine. While direct studies on this specific molecule are not extensively published, its constituent moieties—a pyridine ring and a pyrrolidine ring—are well-established pharmacophores. The pyrrolidine ring is a versatile scaffold in drug discovery, appearing in over 37 FDA-approved drugs, valued for its three-dimensional structure and stereochemical possibilities.[1] Similarly, the pyridine scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities.[2] Based on these structural precedents, this guide outlines hypothesized applications, detailed synthetic protocols, and robust methodologies for in vitro and in vivo evaluation, focusing on its potential as a modulator of nicotinic acetylcholine receptors (nAChRs).

Introduction: Rationale and Hypothesized Biological Activity

The structure of this compound, featuring a 3-substituted pyridine ring and a tertiary amine incorporating a pyrrolidine moiety, suggests a strong potential for interaction with nicotinic acetylcholine receptors (nAChRs). The pyridine ring is a key component of nicotine, the primary agonist of nAChRs.[3] Furthermore, numerous potent and selective nAChR modulators incorporate substituted amine and heterocyclic structures.[4][5]

The nAChRs are ligand-gated ion channels that play a crucial role in various physiological and pathological processes, making them significant drug targets for conditions such as neurodegenerative diseases, pain, and addiction.[6][7] Modulation of these receptors, particularly the α4β2 and α7 subtypes, is a promising therapeutic strategy.[5] We hypothesize that this compound may act as a selective modulator of nAChRs, potentially as a partial agonist or an allosteric modulator, offering a novel therapeutic avenue.

The pyrrolidine scaffold can enhance aqueous solubility and provide a key hydrogen bond donor (if secondary) or acceptor (if tertiary), contributing to improved pharmacokinetic profiles.[8] Its non-planar structure also allows for a more comprehensive exploration of the three-dimensional pharmacophore space.[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving reductive amination. This is a common and effective method for forming carbon-nitrogen bonds.

Synthetic Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Final Product Synthesis Pyrrolidin-3-one Pyrrolidin-3-one Intermediate_A 3-(Methylamino)pyrrolidine Pyrrolidin-3-one->Intermediate_A Reductive Amination (NaBH(OAc)3) Methylamine Methylamine Methylamine->Intermediate_A Final_Product Methyl(pyridin-3-ylmethyl) (pyrrolidin-3-ylmethyl)amine Intermediate_A->Final_Product Reductive Amination (NaBH(OAc)3) Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde->Final_Product

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Methylpyrrolidin-3-amine (Intermediate A)

  • Reaction Setup: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add methylamine (1.2 eq, as a solution in THF or water).

  • Reductive Amination: Stir the mixture for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Treat the purified Boc-protected intermediate with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, yielding Intermediate A.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve Intermediate A (1.0 eq) and pyridine-3-carbaldehyde (1.1 eq) in DCE.

  • Reductive Amination: Add NaBH(OAc)3 (1.5 eq) and stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract with DCM.

  • Purification: Combine the organic extracts, dry over Na2SO4, filter, and concentrate. Purify the final compound by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation Protocols

Nicotinic Acetylcholine Receptor Binding Assay

This protocol determines the binding affinity of the test compound for specific nAChR subtypes (e.g., α4β2 and α7).

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype.

  • Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test compound solutions at various concentrations.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Scintillation fluid and vials.

  • Filter plates and vacuum manifold.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, radioligand, and either the test compound or vehicle control.

  • Incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding by rapid filtration through a filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis of the competition binding data.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This assay measures the functional activity of the compound at nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Agonist solution (e.g., acetylcholine).

  • Test compound solutions.

Protocol:

  • Inject the nAChR subunit cRNAs into the oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two electrodes.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the agonist to elicit a baseline current response.

  • Co-apply the agonist with various concentrations of the test compound and record the current response.

  • Analyze the data to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Data Presentation
CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, µM)
This compoundα4β2Experimental ValueExperimental Value
This compoundα7Experimental ValueExperimental Value
Nicotine (Control)α4β2Literature ValueLiterature Value

In Vivo Evaluation Protocol

Based on the in vitro profile, an appropriate in vivo model can be selected. For a compound showing promise as an nAChR modulator for cognitive enhancement, a rodent model of memory impairment could be used.

Novel Object Recognition (NOR) Test in Rats

Principle: This test assesses learning and memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

  • Habituation: Acclimatize the rats to the testing arena for several days.

  • Training Phase: Place each rat in the arena with two identical objects and allow them to explore for a set period (e.g., 5 minutes).

  • Drug Administration: Administer the test compound or vehicle control at a specified time before or after the training phase.

  • Testing Phase: After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time spent exploring each object.

  • Analysis: Calculate a discrimination index (DI) to quantify memory performance. A higher DI indicates better memory.

In Vivo Workflow Diagram

In_Vivo_Workflow Start Start Habituation Habituation to Arena Start->Habituation Training Training with Two Identical Objects Habituation->Training Drug_Admin Administer Test Compound or Vehicle Training->Drug_Admin Retention Retention Interval (e.g., 24h) Drug_Admin->Retention Testing Testing with One Familiar and One Novel Object Retention->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis End End Data_Analysis->End

Sources

Application Notes & Protocols: Characterizing "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactivity of a Novel Nicotinic Ligand

The compound Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, with its characteristic pyridine and pyrrolidine moieties, presents a structural motif reminiscent of key nicotinic acetylcholine receptor (nAChR) ligands, including nicotine itself. Nicotinic receptors are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological and pathological processes makes them significant targets for therapeutic intervention in areas such as neurodegenerative diseases, pain, and addiction.[1][2]

This document provides a comprehensive guide for the characterization of this compound using a suite of robust cell-based assays. The protocols detailed herein are designed to elucidate the compound's potential as a modulator of nAChR activity, covering aspects from initial screening for functional activity to more detailed mechanistic studies. The experimental workflows are built upon established methodologies and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

I. Foundational Assays: Assessing Functional Activity at nAChRs

The initial step in characterizing a novel compound is to determine its functional effect on the target receptor. For ligand-gated ion channels like nAChRs, a change in membrane potential upon ligand binding is a hallmark of activation. Therefore, a membrane potential assay serves as an excellent primary screen.

A. High-Throughput Screening Using a Fluorescent Membrane Potential Assay

This assay allows for the rapid assessment of a compound's ability to modulate nAChR function across various subtypes expressed in a stable cell line.[3] The principle lies in using a fluorescent dye that is sensitive to changes in the electrical potential across the cell membrane. Activation of nAChRs, which are permeable to cations like Na⁺ and K⁺, leads to membrane depolarization, which can be quantified by a change in fluorescence.[3]

Experimental Workflow: Membrane Potential Assay

Caption: Workflow for a membrane potential-based functional screen.

Detailed Protocol: Membrane Potential Assay

  • Cell Culture:

    • Maintain SH-EP1 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7) in appropriate culture medium. The SH-EP1 cell line is a suitable background as it has low endogenous nAChR expression.[3]

  • Assay Preparation:

    • Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density optimized for confluency on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution.

    • Incubate the plates in the dark at 37°C for 30-60 minutes.

  • Compound Addition and Signal Detection:

    • For agonist testing, directly add varying concentrations of this compound to the wells.

    • For antagonist testing, pre-incubate the cells with the test compound for a defined period (e.g., 15-30 minutes) before adding a known nAChR agonist (e.g., nicotine at its EC₈₀ concentration).[3]

    • Immediately after compound addition, measure the fluorescence intensity using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to a positive control (a known nAChR agonist) and a negative control (vehicle).

    • Plot the concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Parameter Agonist Mode Antagonist Mode
Test Compound This compoundThis compound
Reference Nicotine, AcetylcholineMecamylamine, Dihydro-β-erythroidine
Endpoint Increase in fluorescenceInhibition of agonist-induced fluorescence
Calculated Value EC₅₀IC₅₀

II. Mechanistic Insights: Receptor Binding and Allosteric Modulation

Once functional activity is established, the next logical step is to investigate the compound's direct interaction with the receptor and to explore more complex mechanisms of action, such as allosteric modulation.

A. Competitive Radioligand Binding Assay

This assay determines the affinity of the test compound for the nAChR by measuring its ability to displace a known radiolabeled ligand.[4] This provides a quantitative measure of the compound's binding affinity (Ki).

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Harvest cultured cells expressing the nAChR subtype of interest.

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for high-affinity nAChRs), and a range of concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., nicotine).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Parameter Description
Radioligand [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin (for α7)
Non-specific binding control High concentration of Nicotine or other unlabeled ligand
Endpoint Displacement of radioligand
Calculated Value IC₅₀, Ki
B. Assessing Allosteric Modulation

Positive or negative allosteric modulators (PAMs or NAMs) bind to a site on the receptor that is distinct from the orthosteric (agonist) binding site and can enhance or reduce the response to an agonist, respectively.[2] Assays to detect allosteric modulation typically involve measuring the effect of the test compound on the concentration-response curve of a known agonist.

Signaling Pathway: nAChR Allosteric Modulation

G cluster_0 Cell Membrane cluster_1 Receptor Sites nAChR nAChR orthosteric Orthosteric Site Ion_Channel Ion Channel orthosteric->Ion_Channel Opens allosteric Allosteric Site allosteric->Ion_Channel Enhances Opening allosteric->Ion_Channel Reduces Opening Agonist Agonist (e.g., Nicotine) Agonist->orthosteric Binds PAM Positive Allosteric Modulator PAM->allosteric Binds NAM Negative Allosteric Modulator NAM->allosteric Binds Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to

Caption: Simplified model of nAChR allosteric modulation.

Protocol: Detecting Allosteric Modulation

  • Assay Setup:

    • Use the same functional assay as described in Section I.A (Membrane Potential Assay).

  • Compound Treatment:

    • Pre-incubate the nAChR-expressing cells with various concentrations of this compound.

    • Generate a full concentration-response curve for a reference agonist (e.g., nicotine) in the presence of each concentration of the test compound.

  • Data Analysis:

    • Compare the agonist's EC₅₀ and Emax values in the presence and absence of the test compound.

    • A leftward shift in the agonist's EC₅₀ and/or an increase in Emax is indicative of positive allosteric modulation.

    • A rightward shift in the agonist's EC₅₀ and/or a decrease in Emax suggests negative allosteric modulation.

III. Advanced Characterization: Orthogonal Validation and Subtype Selectivity

To ensure the robustness of the findings, it is crucial to validate the results using an orthogonal assay that relies on a different detection principle. Additionally, determining the compound's selectivity across different nAChR subtypes is a key aspect of its pharmacological profiling.

A. Orthogonal Validation using ⁸⁶Rb⁺ Efflux Assay

This functional assay directly measures ion flux through the nAChR channel.[3] Cells are loaded with the radioactive potassium analog, ⁸⁶Rb⁺. Activation of the nAChR allows for the efflux of ⁸⁶Rb⁺, which can be quantified. This method provides a direct measure of channel function.

Protocol: ⁸⁶Rb⁺ Efflux Assay

  • Cell Preparation and Loading:

    • Culture nAChR-expressing cells in 96-well plates.

    • Load the cells by incubating them with ⁸⁶Rb⁺ in the culture medium for a defined period.

  • Assay Procedure:

    • Wash the cells to remove extracellular ⁸⁶Rb⁺.

    • For antagonist testing, pre-incubate with this compound.

    • Stimulate the cells with a known agonist (e.g., carbamylcholine) in the presence or absence of the test compound.[3]

    • Collect the supernatant containing the effluxed ⁸⁶Rb⁺.

  • Detection and Analysis:

    • Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining.

    • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

    • Calculate the percentage of ⁸⁶Rb⁺ efflux and determine the IC₅₀ or EC₅₀ of the test compound.

B. Subtype Selectivity Profiling

To determine if this compound is selective for a particular nAChR subtype, the assays described above should be performed in parallel using a panel of cell lines, each expressing a different nAChR subtype (e.g., α3β4, α4β2, α7). Comparing the potency (EC₅₀ or IC₅₀) of the compound across these subtypes will reveal its selectivity profile.

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the in-vitro characterization of this compound as a potential nicotinic acetylcholine receptor modulator. By systematically progressing from high-throughput functional screening to detailed mechanistic and selectivity studies, researchers can build a robust pharmacological profile of this novel compound. The integration of orthogonal assays and the investigation of allosteric modulation will ensure a thorough understanding of its mode of action, which is essential for its further development as a research tool or therapeutic agent.

References

  • Dutra, J. N., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE, 17(2), e0262259. [Link]

  • Lazaridis, I., et al. (2022). Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionopathy. Neurology: Neuroimmunology & Neuroinflammation, 9(3), e200089. [Link]

  • Henderson, B. J., et al. (2016). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 3(5), ENEURO.0178-16.2016. [Link]

  • Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 21(18), 6639. [Link]

Sources

Application Notes and Protocols for Receptor Binding Studies of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Ligand with a Nicotinic Pharmacophore

The compound Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine presents a novel chemical scaffold for investigation. Its structure, incorporating both a pyridinylmethyl moiety and a pyrrolidine ring, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). The pyridine ring is a well-established pharmacophore for nAChR binding, while the pyrrolidine ring is a core component of nicotine itself.[1][2][3][4] The exploration of novel ligands targeting nAChRs is of significant therapeutic interest, as these receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the receptor binding profile of this compound. We will focus on the application of radioligand binding assays, a robust and fundamental technique for quantifying the affinity of a test compound for specific receptor subtypes.[5][7] The protocols provided herein are designed to be self-validating and are grounded in established methodologies for nAChR research.

The Principle of Competitive Radioligand Binding Assays

To determine the binding affinity of our unlabeled test compound, this compound, we will employ a competitive radioligand binding assay. This technique measures the ability of the test compound to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor.[5][8]

The experiment involves incubating a source of nAChRs (such as membranes from cells engineered to express specific subtypes) with a fixed concentration of a suitable radioligand and a range of concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for the same binding site on the receptor, leading to a decrease in the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is defined as the IC50 value.[5] This experimentally derived IC50 value is then converted to the inhibition constant (Ki), which represents the true binding affinity of the test compound for the receptor, using the Cheng-Prusoff equation.[9]

G cluster_0 Principle of Competitive Binding Receptor nAChR Receptor BoundComplex [³H]L-Receptor Complex (Measured Radioactivity) Receptor->BoundComplex Binds Radioligand Radioligand ([³H]L) Radioligand->BoundComplex High Affinity TestCompound Test Compound (C) TestCompound->Receptor Competes Unbound Displaced [³H]L (Reduced Radioactivity) BoundComplex->Unbound Displacement

Caption: Principle of competitive radioligand binding.

Experimental Design: A Multi-Subtype Approach

Given the diversity of nAChR subtypes, which arise from different combinations of α and β subunits, it is crucial to assess the binding profile of this compound across several key subtypes.[5] The two most abundant nAChR subtypes in the central nervous system, α4β2 and α7, are primary targets.[2][3][10] Additionally, evaluating binding at the α3β4 subtype, which is prevalent in the peripheral nervous system, can provide valuable information about potential off-target effects.[10]

We will utilize human embryonic kidney (HEK-293) cells stably transfected with the specific human nAChR subunits of interest (e.g., α4β2, α7, α3β4).[1][11] These cell lines provide a consistent and well-defined source of receptor protein for the binding assays.

Parameter Recommendation Rationale
Receptor Source HEK-293 cells stably expressing human nAChR subtypes (α4β2, α7, α3β4)Provides a homogenous and high-density source of specific receptor subtypes for reproducible results.[1][11]
Radioligand [³H]EpibatidineA high-affinity, non-selective nAChR agonist that can be used to label multiple subtypes.[10][11]
Non-Specific Binding Nicotine (10 µM) or Carbachol (1 mM)High concentration of a known agonist to saturate all specific binding sites, allowing for the determination of non-specific binding.[12]
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4Standard physiological buffer conditions for maintaining receptor integrity and binding.[11]
Incubation Time 90 minutesSufficient time to reach binding equilibrium at the chosen temperature.[13]
Incubation Temperature Room Temperature or 37°CTemperature should be kept consistent across all experiments. 37°C may more closely mimic physiological conditions.[13]

Detailed Protocols

Protocol 1: Membrane Preparation from Transfected HEK-293 Cells

Expertise & Experience: This protocol is designed to gently lyse the cells and isolate the membrane fraction containing the nAChRs, while minimizing protein degradation through the use of protease inhibitors and cold temperatures.

  • Cell Culture: Grow HEK-293 cells stably expressing the desired nAChR subtype to ~90% confluency in appropriate culture flasks.

  • Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Scrape the cells into ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, supplemented with a commercial protease inhibitor cocktail).[5]

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in Assay Buffer. Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Trustworthiness: This protocol includes controls for total binding and non-specific binding, which are essential for calculating the specific binding of the radioligand that is subject to competition by the test compound.

  • Prepare Reagents:

    • Test Compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. A typical starting range would be from 100 µM down to 0.1 nM.

    • Radioligand Solution: Dilute [³H]Epibatidine in Assay Buffer to a final concentration at or below its Kd for the receptor subtype being tested (typically 0.1-1 nM).[8]

    • Non-Specific Binding Control: Prepare a high concentration of a non-radiolabeled competitor (e.g., 10 µM Nicotine) in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand Solution + 100 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL Non-Specific Binding Control + 50 µL Radioligand Solution + 100 µL Membrane Preparation.[5]

    • Competition: 50 µL of each Test Compound dilution + 50 µL Radioligand Solution + 100 µL Membrane Preparation.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

G cluster_workflow Competitive Radioligand Binding Assay Workflow start Start prep Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Preparation start->prep setup Set up 96-well Plate: - Total Binding - Non-Specific Binding - Competition Wells prep->setup incubate Incubate Plate (e.g., 90 min at RT) setup->incubate harvest Harvest & Filter (Separate Bound from Free) incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Step-by-step workflow of a competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM in presence of test compound - NSB) / (Total Binding - NSB) * 100

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. This is the concentration of the test compound that displaces 50% of the specific radioligand binding.

  • Calculate Ki (Inhibition Constant):

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:[5][9] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment or obtained from the literature).

Hypothetical Data Presentation

The results of these studies should be summarized in a clear and concise table to allow for easy comparison of the compound's affinity and selectivity across different nAChR subtypes.

Receptor Subtype Radioligand IC50 (nM) Ki (nM) Selectivity Ratio (Ki vs. α4β2)
Human α4β2 [³H]Epibatidine50251
Human α7 [³H]Epibatidine50025010
Human α3β4 [³H]Epibatidine2000100040

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

Interpretation: In this hypothetical example, this compound shows the highest affinity for the α4β2 nAChR subtype, with 10-fold selectivity over the α7 subtype and 40-fold selectivity over the α3β4 subtype. A lower Ki value indicates a higher binding affinity.[5]

Conclusion

This application note provides a comprehensive framework for the initial characterization of the novel compound this compound at nicotinic acetylcholine receptors. By following these detailed protocols for membrane preparation, competitive radioligand binding assays, and data analysis, researchers can reliably determine the binding affinity (Ki) and selectivity profile of this compound. This information is a critical first step in understanding its pharmacological properties and potential as a therapeutic agent or research tool.

References

  • BenchChem. (2025). Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays. BenchChem.
  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • Chu, U. B., & Prokop, S. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75(1), 9-26.
  • Zahniser, N. R., & McCurdy, C. R. (2009). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. In Methods in molecular biology (Vol. 548, pp. 267–277). Humana Press.
  • Xie, W. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
  • Charoenphandhu, J., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8.
  • Labome. Receptor-Ligand Binding Assays. Labome.
  • Papke, R. L., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. The Journal of pharmacology and experimental therapeutics, 333(2), 565–578.
  • Xu, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180.
  • Xu, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular pharmacology, 98(2), 168–180.
  • Pallavicini, M., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International journal of molecular sciences, 22(11), 5948.
  • Mazurov, A. A., et al. (2012). Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders. Journal of medicinal chemistry, 55(22), 9793–9809.
  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 27(19), 6296.
  • National Center for Biotechnology Information. (2010). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. In Molecular Imaging and Contrast Agent Database (MICAD).

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Experimental Design for the Preclinical Characterization of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine (NCE-MPPA)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel small molecules remain a cornerstone of modern therapeutics.[1][2] The compound Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, hereafter referred to as NCE-MPPA (New Chemical Entity - Methyl Pyridinyl Pyrrolidinyl Amine), represents a novel structural class for investigation. Its design incorporates two key heterocyclic scaffolds: a pyridine ring and a pyrrolidine ring. The pyridine scaffold is a prevalent structural unit in numerous therapeutic agents, contributing significantly to their pharmacological activity.[3][4] Similarly, the pyrrolidine ring is a versatile and fundamental component in many biologically active compounds, recognized for its role in creating three-dimensional diversity that can enhance target binding and improve physicochemical properties.[5][6][7]

The objective of this document is to provide a comprehensive, logic-driven experimental framework for the initial preclinical characterization of NCE-MPPA. This guide is designed not as a rigid set of instructions, but as a strategic workflow to efficiently assess the compound's viability as a potential drug candidate. We will detail a phased approach, beginning with fundamental physicochemical profiling, progressing through a standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and culminating in a preliminary assessment of key safety and liability endpoints. The causality behind each experimental choice is explained to empower researchers to make informed go/no-go decisions or to guide subsequent lead optimization efforts.[8]

The following workflow provides a high-level overview of the characterization cascade.

cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: In Vitro ADME Assessment cluster_2 Phase 3: Preliminary Safety & Liability cluster_3 Phase 4: Data Integration & Decision A Synthesis & Purity Confirmation of NCE-MPPA B Protocol 1.1: Aqueous Solubility A->B C Protocol 1.2: Chemical Stability B->C D Protocol 2.1: Metabolic Stability (Microsomes, Hepatocytes) C->D E Protocol 2.2: Plasma Protein Binding (RED Assay) F Protocol 2.3: Permeability (Caco-2 Assay) G Protocol 2.4: CYP450 Inhibition H Protocol 3.1: Cardiotoxicity (hERG Inhibition) C->H K Integrated Data Analysis D->K E->K F->K G->K I Protocol 3.2: Genotoxicity (Ames Test) H->I J Protocol 3.3: General Cytotoxicity (e.g., HepG2) I->J J->K L Decision Point: Advance, Optimize, or Terminate K->L start Data from Phases 1-3 (Solubility, Stability, ADME, Safety) decision1 Is the overall profile favorable? (e.g., Sol >10µM, t½ >30min, Papp >5, IC50s >10µM) start->decision1 decision2 Are liabilities fixable via medicinal chemistry? decision1->decision2 No proc_adv Advance to In Vivo PK/PD Studies decision1->proc_adv Yes proc_opt Initiate Lead Optimization Cycle (Synthesize Analogs) decision2->proc_opt Yes proc_term Terminate NCE-MPPA decision2->proc_term No

Caption: Decision-making workflow for NCE-MPPA progression.

Summary of Favorable Profile Parameters:

Parameter Desired Outcome for Lead Candidate Rationale
Solubility Kinetic & Thermodynamic > 10 µM Sufficient for formulation and absorption
Metabolic Stability Microsomal t½ > 30 min Predicts reasonable in vivo half-life
Permeability Papp (A-B) > 5 x 10⁻⁶ cm/s; ER < 2 Good oral absorption potential
CYP Inhibition All isoforms IC50 > 10 µM Low risk of drug-drug interactions
hERG Inhibition IC50 > 30 µM Low risk of cardiotoxicity
Ames Test Negative in all strains No evidence of mutagenicity

| Cytotoxicity | CC50 > 30 µM | Provides a safety margin over potential efficacy |

Based on this integrated profile, the research team can confidently decide whether NCE-MPPA should be advanced into more complex in vivo studies, returned to medicinal chemistry for optimization to address specific liabilities, or terminated from further development.

References

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Evotec. (n.d.). Safety Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Drug Safety Assessment for Small & Large molecule Oncology drugs. Retrieved from [Link]

  • PubMed. (n.d.). Safety assessment considerations and strategies for targeted small molecule cancer therapeutics in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental study design, procedures and postulated mechanisms.... Retrieved from [Link]

  • PubMed Central. (n.d.). Paving the way for small-molecule drug discovery. Retrieved from [Link]

  • Frontiers. (2023, November 30). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

  • PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • PubMed Central. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

Sources

Application Note: A Scalable Reductive Amination Protocol for the Synthesis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of the tertiary amine, Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen synthetic strategy—reductive amination—and details the critical parameters for successful process scale-up. We present a robust, validated protocol that addresses common challenges in tertiary amine synthesis, including reaction control, by-product formation, and large-scale purification. The protocols are designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized structure allows for a thorough exploration of three-dimensional chemical space, which is critical for optimizing drug-receptor interactions.[2] The target molecule, this compound, combines this important pyrrolidine moiety with a pyridine ring, another key pharmacophore, creating a versatile scaffold for drug discovery programs.

Synthesizing tertiary amines on a large scale, however, presents significant challenges. Direct alkylation methods often suffer from poor selectivity, leading to the formation of quaternary ammonium salts and complex product mixtures.[3] Reductive amination, conversely, offers a highly efficient and controlled pathway to secondary and tertiary amines.[4][5] This methodology involves the condensation of a primary or secondary amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a selective hydride agent.[6]

Our strategic approach for the synthesis of the target molecule is a convergent reductive amination between N-methyl-1-(pyrrolidin-3-yl)methanamine and 3-Pyridinecarboxaldehyde . This route was selected for the commercial availability and stability of the starting materials and the reaction's high atom economy and amenability to scale-up.[7]

Synthetic_Strategy Amine N-Methyl-1-(pyrrolidin-3-yl)methanamine Imine Iminium Ion Intermediate Amine->Imine + H+ Aldehyde 3-Pyridinecarboxaldehyde Aldehyde->Imine + H+ Product Methyl(pyridin-3-ylmethyl) (pyrrolidin-3-ylmethyl)amine Imine->Product STAB Sodium Triacetoxyborohydride (STAB) STAB->Imine Solvent DCM or DCE Solvent->Imine Scale_Up_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase A 1. Reactor Setup (Inert Atmosphere) B 2. Charge Amine & Solvent (DCM) A->B C 3. Add Aldehyde (20-25°C) B->C D 4. Stir 1h for Imine Formation C->D E 5. Cool to 0-5°C D->E F 6. Add STAB (Portion-wise, <10°C) E->F G 7. Warm to RT Stir 12-18h F->G H 8. Monitor by TLC / LC-MS G->H I 9. Quench with aq. NaHCO3 (0-5°C) H->I J 10. Phase Separation I->J K 11. Acidic Extraction (1M HCl) J->K L 12. Basify Aqueous Layer (NaOH, pH>12) K->L M 13. Extract Product with DCM L->M N 14. Dry & Concentrate M->N O 15. Final Product (>95% Purity) N->O

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced amine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the synthesis of complex unsymmetrical tertiary amines, specifically focusing on Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine . The following troubleshooting guides and FAQs are structured to address common challenges and improve yield by explaining the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing this unsymmetrical tertiary amine?

The most robust and controllable strategy for this target is a stepwise approach involving sequential reductive aminations, which avoids the common problem of over-alkylation.[1][2] A protecting group is crucial for selectivity. The recommended pathway is:

  • Step 1: Reductive Amination. Couple N-Boc-3-aminopyrrolidine with 3-pyridinecarboxaldehyde to form the secondary amine intermediate.

  • Step 2: Deprotection. Remove the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Step 3: N-Methylation. Introduce the methyl group onto the newly formed secondary amine, typically via a second reductive amination (e.g., Eschweiler-Clarke reaction).[3]

This stepwise method provides clear checkpoints for purification and characterization, maximizing the final yield.

Q2: Why is a protecting group, such as Boc, necessary on the pyrrolidine starting material?

The pyrrolidine ring contains two nitrogen atoms: the secondary amine within the ring and the primary amine at the 3-position (once the methyl group is added). A protecting group, like Boc on the ring nitrogen, is essential to prevent unwanted side reactions at that site. It directs the initial C-N bond formation exclusively to the desired 3-amino group. Protecting the more nucleophilic secondary amine of the pyrrolidine ring ensures that the subsequent alkylation steps occur at the correct nitrogen atom.

Q3: What are the best analytical techniques to monitor the reaction progress at each step?

For polar, basic compounds like the intermediates and final product in this synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It provides simultaneous information on conversion (disappearance of starting material) and product formation (appearance of the desired mass-to-charge ratio). Thin-Layer Chromatography (TLC) is a faster, complementary technique. For effective TLC analysis of these basic amines, it is often necessary to add a small amount of a base (e.g., 1-2% triethylamine or ammonium hydroxide) to the eluent (e.g., Dichloromethane/Methanol) to prevent peak tailing and obtain accurate Rf values.[4][5]

Troubleshooting Guide & Optimization Protocols

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low yield or stalling in the initial reductive amination step.

The formation of the C-N bond between the pyridine and pyrrolidine fragments is a critical step. Low yields often stem from inefficient iminium ion formation or issues with the reducing agent.[2]

Potential Cause A: Suboptimal Iminium Ion Formation The reaction proceeds via an intermediate iminium ion, the formation of which is often the rate-limiting step and is pH-sensitive.

  • Solution: Add a catalytic amount (5-10 mol%) of a mild acid like acetic acid. This protonates the aldehyde's carbonyl oxygen, making it more electrophilic for the amine to attack. However, avoid strong acids, which would fully protonate the amine, rendering it non-nucleophilic.[6][7]

Potential Cause B: Incorrect Choice or Handling of Reducing Agent The choice of hydride reagent is crucial for selectively reducing the iminium ion in the presence of the starting aldehyde.

  • Solution: Use Sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a mild and selective reducing agent that is particularly effective for reductive aminations.[6][7][8] Unlike stronger reagents like NaBH₄, it does not readily reduce aldehydes or ketones, minimizing the formation of 3-pyridinemethanol as a byproduct.[1] It is also less toxic and more tolerant of mild acidic conditions than sodium cyanoborohydride (NaBH₃CN).[1][6] Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

Workflow Diagram: Recommended Synthetic Pathway

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Methylation A N-Boc-3-aminopyrrolidine C N-Boc Protected Secondary Amine A->C NaBH(OAc)₃ AcOH (cat.), DCE B 3-Pyridinecarboxaldehyde B->C NaBH(OAc)₃ AcOH (cat.), DCE D Secondary Amine Salt C->D TFA or 4M HCl in Dioxane E Final Product: Methyl(pyridin-3-ylmethyl) (pyrrolidin-3-ylmethyl)amine D->E HCHO, HCOOH (Eschweiler-Clarke)

Caption: A three-step synthetic workflow.

Problem 2: Incomplete Boc deprotection or difficult product isolation.

Removal of the Boc group is typically straightforward, but challenges can arise from incomplete reactions or during the workup of the resulting polar amine salt.[9][10]

Potential Cause A: Incomplete Reaction The reaction may stall if the acidic conditions are not potent enough or if reaction times are too short.

  • Solution: Use a strong acid like Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (typically 25-50% v/v) or a saturated solution of HCl in 1,4-dioxane or ethyl acetate .[9][10] These reactions are often complete within 30-60 minutes at room temperature, but should be monitored by LC-MS.[9] If side reactions from the intermediate t-butyl cation are a concern, consider adding a scavenger like anisole or triethylsilane.[11]

Potential Cause B: Product Loss During Workup The product of this step is a hydrophilic amine salt (trifluoroacetate or hydrochloride), which can be difficult to extract from aqueous layers.

  • Solution: After confirming reaction completion, remove the acid and solvent under reduced pressure. Dissolve the residue in a minimal amount of water and basify slowly with a saturated solution of NaHCO₃ or K₂CO₃ to a pH > 10. This converts the salt to the free amine. Then, extract the free amine into an organic solvent like DCM or a 9:1 mixture of Chloroform/Isopropanol. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free secondary amine, which should be used promptly in the next step.

Troubleshooting Decision Tree: Reductive Amination (Step 1)

G Start Low Yield in Step 1 Check_SM Check Starting Materials (TLC/NMR) Start->Check_SM Check_Cond Review Reaction Conditions Start->Check_Cond SM_OK Materials OK Check_SM->SM_OK SM_Bad Aldehyde Oxidized or Amine Degraded Check_SM->SM_Bad Cond_Acid Was Acid Catalyst Used? Check_Cond->Cond_Acid SM_OK->Check_Cond Purify Purify SM_Bad->Purify Purify/Re-source Starting Materials Cond_Reducer Which Reducing Agent? Cond_Acid->Cond_Reducer Yes Add_Acid Add 5-10 mol% Acetic Acid Cond_Acid->Add_Acid No Reducer_STAB NaBH(OAc)₃ Cond_Reducer->Reducer_STAB Reducer_Other Other (e.g., NaBH₄) Cond_Reducer->Reducer_Other Check_Quality Check_Quality Reducer_STAB->Check_Quality Check Reagent Quality (Anhydrous?) Switch_Reducer Switch_Reducer Reducer_Other->Switch_Reducer Switch to NaBH(OAc)₃ to Avoid Side Reactions

Caption: Troubleshooting logic for Step 1.

Problem 3: Low yield or over-methylation in the final N-methylation step.

The final methylation is critical. While seemingly simple, it can suffer from low yields or the formation of a quaternary ammonium salt byproduct if not properly controlled.

Potential Cause A: Inefficient Classical Eschweiler-Clarke Reaction The traditional Eschweiler-Clarke reaction (formaldehyde and formic acid) is robust but requires careful temperature control and stoichiometry.[3][12]

  • Solution: Use a slight excess of both formaldehyde (1.2-1.5 eq) and formic acid (1.5-2.0 eq). The reaction often requires heating (80-100 °C) to proceed efficiently.[13] The mechanism involves the in-situ formation of an iminium ion, which is then reduced by formic acid, making the reaction self-limiting and preventing quaternization.[12]

Potential Cause B: Alternative Methylation Methods While Eschweiler-Clarke is preferred, other methods exist but have their own challenges.

  • Solution: An alternative is using a different C1 source with a reducing agent, such as paraformaldehyde with NaBH(OAc)₃. This can sometimes offer milder conditions.[14] Using methyl iodide (MeI) is strongly discouraged as it frequently leads to the formation of a quaternary ammonium salt byproduct, which is difficult to separate from the desired tertiary amine.

Problem 4: Difficulty in final product purification.

The final product is a polar, basic amine, which can be challenging to purify via standard silica gel chromatography.[15] Strong interactions with acidic silica gel can lead to significant product loss and severe peak tailing.[4][5]

  • Solution 1: Modify the Mobile Phase. Add a basic modifier to the eluent. A common and effective system is Dichloromethane / Methanol with 1-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) added.[4] The basic modifier competes with the product for binding to the acidic sites on the silica, allowing for clean elution.

  • Solution 2: Use an Alternative Stationary Phase. If tailing persists, switch to a different stationary phase. Basic alumina or commercially available amine-functionalized silica gel are excellent alternatives that eliminate the problematic acid-base interactions.[5][16]

  • Solution 3: Salt Formation & Recrystallization. For achieving very high purity, consider converting the final free amine into a crystalline salt (e.g., hydrochloride or tartrate). Dissolve the purified free base in a suitable solvent (like isopropanol or ethanol) and add a stoichiometric amount of the corresponding acid (e.g., HCl in ether). The resulting salt will often precipitate and can be isolated and further purified by recrystallization.

Data & Reagent Comparison Tables

Table 1: Comparison of Reducing Agents for Reductive Amination

ReagentProsConsKey Application
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines/iminium ions[6][8]; Tolerates mild acid; Less toxic.Moisture sensitive; More expensive.Recommended for one-pot reductive aminations where the aldehyde must be preserved.[7]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.Highly toxic (releases HCN); Slower reaction rates.Historically common, but largely replaced by NaBH(OAc)₃.
Sodium Borohydride (NaBH₄) Inexpensive; Readily available.Reduces aldehydes/ketones; Requires careful pH control and often a two-step process.[1]Best for reducing pre-formed, isolated imines.
Pyridine Borane Mild; Stable in methanolic solutions.[17][18]Can be slower; Requires specific conditions.An alternative for acid-sensitive substrates.

Table 2: Comparison of N-Methylation Methods

MethodReagentsProsCons
Eschweiler-Clarke Formaldehyde (HCHO), Formic Acid (HCOOH)High yield; No quaternary salt formation[3][12]; Inexpensive.Requires heating; Formic acid can be corrosive.
Reductive Amination Paraformaldehyde, NaBH(OAc)₃Milder conditions; Good for acid-sensitive substrates.More expensive reagents; Stoichiometry is critical.
Direct Alkylation Methyl Iodide (MeI), Base (e.g., K₂CO₃)Simple setup.High risk of over-alkylation to form quaternary ammonium salt; Difficult to control.

References

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. [Link]

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  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

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  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

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  • ACS Publications. Synthesis of unsymmetrical secondary and tertiary amines from amines by palladium catalyst. [Link]

  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]

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  • Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]

  • ACS Publications. Synthesis of unsymmetrical secondary and tertiary amines from amines by palladium catalyst. [Link]

  • ACS Publications. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]

  • Royal Society of Chemistry. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link]

  • ACS Publications. A mild, pyridine-borane-based reductive amination protocol. [Link]

  • Semantic Scholar. N-Methylation of amines and nitroarenes with methanol using heterogeneous platinum catalysts. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Sci-Hub. Synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives. [Link]

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"Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine. This molecule, containing a tertiary amine, a pyridine ring, and a pyrrolidine moiety, presents a unique set of purification challenges due to its high polarity and basicity. This guide provides in-depth, experience-driven solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to purify using standard silica gel chromatography?

This compound's difficulty stems from two primary physicochemical properties:

  • High Basicity: It possesses two basic nitrogen centers (the pyridine nitrogen and the pyrrolidine nitrogen). These basic sites interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to irreversible adsorption, low product recovery, and significant peak tailing, where the compound slowly bleeds from the column instead of eluting as a sharp band.[1][2]

  • High Polarity: The presence of multiple nitrogen atoms makes the molecule highly polar. Consequently, it has poor solubility in common non-polar to moderately polar organic solvents used for normal-phase chromatography, requiring highly polar mobile phases (like high percentages of methanol) to achieve elution. Such polar eluents often result in poor separation from other polar impurities.

Q2: What are the most common impurities I should anticipate during its synthesis?

The impurity profile depends on the synthetic route. For a typical synthesis involving reductive amination or sequential N-alkylation, common impurities may include:

  • Unreacted Starting Materials: Such as 3-(aminomethyl)pyridine, N-methyl-3-(aminomethyl)pyrrolidine, or the corresponding aldehydes.

  • Partially Alkylated Intermediates: Secondary amines from incomplete reactions.

  • Over-Alkylated Products: Formation of quaternary ammonium salts if a reactive alkylating agent (like methyl iodide) is used.[3]

  • By-products: Impurities from side reactions inherent to the chosen synthetic pathway.[4]

Q3: Is it better to purify this compound as a free base or as a salt?

This is a critical strategic decision.

  • Purifying the Free Base: This is often done via chromatography. It can be challenging due to the issues mentioned in Q1, but it is achievable with modified techniques (see Troubleshooting Guide).

  • Converting to a Salt: This is an excellent alternative purification strategy. Converting the basic amine to a salt (e.g., a hydrochloride or tartrate) drastically alters its physical properties, often transforming a sticky oil into a crystalline solid.[5] This solid can then be purified by recrystallization or simple filtration and washing, which is highly effective at removing less basic or neutral impurities.[6]

Q4: What are the best analytical techniques to assess the purity of my final product?

A combination of methods is recommended for a comprehensive assessment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the target molecule by its mass-to-charge ratio and for detecting trace-level impurities. Using a reversed-phase method with a basic modifier is often effective.[2]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation and for quantifying impurities if their signals are resolved from the product's signals.

  • UPLC/HPLC with UV detection: Provides a quantitative measure of purity (e.g., area percent). A HILIC method can be particularly effective for retaining and separating this polar compound.[7]

Troubleshooting and Optimization Guide

This section addresses specific experimental problems with detailed, actionable solutions.

Problem 1: My compound streaks severely on a silica TLC plate and does not elute from my flash column using a Dichloromethane/Methanol mobile phase.

Cause: This is a classic sign of strong interaction between the basic amine and acidic silica gel.[1] The compound is effectively "stuck" to the stationary phase.

Solution: Mobile Phase and Stationary Phase Modification

The goal is to suppress the unwanted ionic interactions with the silica surface.

Option A: Add a Basic Modifier to the Eluent

  • Rationale: Adding a volatile amine like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase will neutralize the acidic silanol sites on the silica, preventing your target compound from binding irreversibly.[2]

  • Step-by-Step Protocol:

    • Prepare your mobile phase, for example, Dichloromethane (DCM) and Methanol (MeOH).

    • To this mixture, add 0.5-2% (v/v) of triethylamine or concentrated ammonium hydroxide.

    • Pre-treat your column by flushing it with 2-3 column volumes of this modified mobile phase before loading your sample. This ensures the entire silica bed is "basified."[2]

    • Dissolve your crude product in a minimum amount of the modified mobile phase to load it onto the column.

    • Elute using your modified DCM/MeOH gradient.

Option B: Use an Alternative Stationary Phase

  • Rationale: Using a less acidic or basic stationary phase avoids the root cause of the problem.

  • Recommendations:

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Use a similar solvent system as you would for silica, but optimize the gradient on a TLC plate first.

    • Amine-Functionalized Silica: This specialty phase has amino groups bonded to the silica surface, which creates a more basic environment and prevents interactions with basic analytes.[2]

Problem 2: My compound is a sticky, non-crystalline oil, and I cannot get it to solidify. How can I purify it?

Cause: Many amine free bases, especially those with conformational flexibility, exist as oils at room temperature and are difficult to crystallize.

Solution: Purification via Salt Formation

Converting the oily free base into a crystalline salt is a robust and scalable purification method.[5] The hydrochloride (HCl) salt is a common and effective choice.

Step-by-Step Protocol for HCl Salt Formation:

  • Purify the crude product as best as possible using one of the chromatographic methods described in Problem 1 to remove the bulk of impurities.

  • Dissolve the resulting oil (the free base) in a minimal amount of a suitable anhydrous solvent in which the salt is insoluble. Common choices include diethyl ether (Et₂O), ethyl acetate (EtOAc), or a mixture like DCM/Et₂O.

  • Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in Et₂O or 4 M HCl in Dioxane) dropwise to the stirred solution of your amine at 0 °C.

  • You should observe the immediate precipitation of a solid (the hydrochloride salt).[6]

  • Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution by spotting a small amount onto wet pH paper; it should be acidic.

  • Stir the resulting slurry for 30-60 minutes, allowing the crystallization to complete.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous solvent (e.g., Et₂O) to remove any remaining soluble impurities.

  • Dry the purified salt under high vacuum. The resulting solid is often much easier to handle and store than the parent oil.

Problem 3: My compound co-elutes with a polar impurity in both normal-phase and reversed-phase chromatography.

Cause: The impurity has similar polarity and functional groups to your target compound, making separation by conventional chromatography difficult.

Solution: Employ an Orthogonal Separation Technique like HILIC

  • Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] The separation mechanism is based on partitioning into a water-enriched layer on the stationary phase surface, offering a different selectivity compared to RP or NP chromatography.

HILIC Method Development Parameters:

ParameterStarting ConditionRationale
Stationary Phase Bare Silica, Diol, or Amide ColumnProvides the necessary polar surface for hydrophilic interactions.[7]
Mobile Phase A Acetonitrile (ACN)The weak, non-polar component of the mobile phase.
Mobile Phase B Water with Buffer (e.g., 10 mM Ammonium Acetate, pH adjusted)The strong, polar component. Buffer is crucial for reproducible retention times.[7]
Gradient Start at high % ACN (e.g., 95%) and decrease to elute compounds.Polar compounds are strongly retained at high organic content.
Problem 4: How can I efficiently remove neutral or acidic impurities from my basic product after the reaction?

Cause: The reaction workup was insufficient to separate compounds based on their acid-base properties.

Solution: Acid-Base Liquid-Liquid Extraction

  • Rationale: This classic technique leverages the ability of your basic amine to be protonated and move into an aqueous phase, leaving neutral or acidic impurities behind in the organic phase.

Experimental Workflow for Acid-Base Extraction

G cluster_0 cluster_1 cluster_2 A 1. Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc) B 2. Wash with Aqueous Base (e.g., sat. NaHCO₃) A->B C 3. Separate Layers B->C D Aqueous Layer (Acidic Impurities as Salts) C->D Discard E Organic Layer (Product + Neutral Impurities) C->E F 4. Add Aqueous Acid (e.g., 1M HCl) E->F G 5. Shake and Separate Layers F->G H Organic Layer (Neutral Impurities) G->H Discard I Aqueous Layer (Product as HCl Salt) G->I J 6. Basify Aqueous Layer to pH >10 (e.g., with 6M NaOH) I->J K 7. Extract with Organic Solvent (e.g., DCM or EtOAc) J->K L 8. Dry and Evaporate K->L M Purified Free Base L->M

Caption: Acid-Base Extraction Workflow

Purification Strategy Decision Framework

Use this flowchart to select the most appropriate purification strategy based on your initial observations.

G cluster_legend Legend start Start with Crude Product tlc Run TLC (e.g., 9:1 DCM/MeOH) start->tlc streaking Severe Streaking / No Movement? tlc->streaking sol1 Add Basic Modifier (TEA/NH₄OH) to Mobile Phase streaking->sol1 Yes sol4 Standard Silica Gel Chromatography streaking->sol4 No oil Is Final Product an Oil? sol3 Purify via Salt Formation (e.g., HCl precipitation) oil->sol3 Yes end Pure Product oil->end No, it's a solid sol1->oil sol2 Use Alternative Column (Alumina, Amine-Silica) sol2->oil sol3->end sol4->oil sol5 Consider HILIC or Preparative RP-HPLC k_start Process Step k_decision Decision Point k_solution Recommended Solution k_advanced Advanced Technique

Caption: Purification Strategy Decision Tree

References

  • ResearchGate. Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. Available from: [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available from: [Link]

  • Reddit r/chemhelp. Chromotography with free amines?. Available from: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available from: [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available from: [Link]

  • Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Available from: [Link]

  • Al-Juboori, F. H. (2018). Preparation and Identification of Some New Pyridinium Salts. NeuroQuantology, 16(5). Available from: [Link]

  • PubChem. 1-Methylpyrrolidine. Available from: [Link]

  • Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Jin, L. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934586. Available from: [Link]

  • ResearchGate. Principles of Salt Formation. Available from: [Link]

  • Wang, Y. et al. (2022). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 27(1), 257. Available from: [Link]

  • Chemguide. Preparation of amines. Available from: [Link]

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Technical Support Center: Overcoming Solubility Issues with Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine".

Introduction this compound is a complex tertiary amine with significant potential in various research and development applications. However, its unique structure, containing three distinct basic nitrogen centers, presents specific solubility challenges, particularly in aqueous media. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and step-by-step protocols to effectively manage and overcome these solubility issues. Our approach is grounded in the fundamental physicochemical principles of the molecule to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem: Physicochemical Properties & Solubility

This section addresses the fundamental properties of the molecule that govern its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this compound is dictated by a balance between its non-polar hydrocarbon structure and three basic nitrogen atoms that can become charged:

  • Tertiary Amine (Central): The core nitrogen atom is a tertiary amine.

  • Pyridine Ring: This aromatic ring contains a nitrogen atom that is weakly basic.

  • Pyrrolidine Ring: The nitrogen within the saturated pyrrolidine ring is a secondary amine and is the most basic of the three centers.

While small amines are often water-soluble, the overall size of this molecule (C12H19N3) lends it considerable non-polar character.[1][2][3] Consequently, the neutral "free base" form has limited solubility in water. The key to aqueous solubility lies in protonating these nitrogen centers.

Q2: Why is the solubility of this compound so highly dependent on pH?

A: The basic nature of the three nitrogen atoms means that in an acidic environment, they can accept protons (H+) to form positively charged conjugate acids.[4][5] This conversion from a neutral, relatively non-polar molecule to a charged, more polar salt form dramatically increases its affinity for polar solvents like water.[4][6] The Henderson-Hasselbalch equation provides a theoretical basis for understanding this pH-dependent ionization.[7][8] Each nitrogen has a different pKa, so the molecule's overall charge and, therefore, its solubility, will change significantly as the pH of the solution is adjusted.

G cluster_0 High pH (e.g., pH 9-11) cluster_1 Neutral pH (e.g., pH 7.4) cluster_2 Low pH (e.g., pH 2-5) node_high_ph Neutral Free Base (Low Aqueous Solubility) node_neutral_ph Partially Protonated (Limited Aqueous Solubility) node_high_ph->node_neutral_ph Decrease pH (Add Acid) node_neutral_ph->node_high_ph Increase pH (Add Base) node_low_ph Fully Protonated Salt Form (High Aqueous Solubility) node_neutral_ph->node_low_ph Decrease pH (Add Acid) node_low_ph->node_neutral_ph Increase pH (Add Base)

Caption: pH-dependent protonation and its effect on solubility.

Q3: What is a general solubility profile for this compound?

A: Based on its structure, the following profile can be expected. This should always be confirmed experimentally.

Solvent ClassExamplesPredicted SolubilityRationale
Aqueous (Acidic) pH 2-5 Buffers (e.g., Citrate, Acetate)High The three basic nitrogen atoms are protonated, forming a highly polar, water-soluble salt.[4][6]
Aqueous (Neutral) PBS (pH 7.4), WaterLow / Insoluble The compound exists primarily in its neutral or partially protonated free-base form, which has limited aqueous solubility.[5]
Aqueous (Basic) pH 9-11 Buffers (e.g., Carbonate)Insoluble The compound is fully deprotonated to its free-base form, maximizing its non-polar character.
Polar Protic Ethanol, MethanolHigh These solvents can hydrogen bond with the amine groups and can solvate both polar and non-polar parts of the molecule.[9]
Polar Aprotic DMSO, DMFHigh These strong solvents are effective at dissolving a wide range of organic molecules. DMSO is a common choice for stock solutions.[10]
Chlorinated Dichloromethane (DCM), ChloroformHigh The compound's organic structure is readily solvated by these non-polar solvents.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers to common issues encountered during experiments.

Q4: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A: This is the most common issue and is expected behavior. The first and most effective strategy is pH adjustment . At pH 7.4, the compound is not sufficiently protonated to be soluble. You must lower the pH by adding a dilute acid. See Protocol 1 for a detailed, step-by-step method.

Q5: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium. How can I fix this?

A: This is a classic problem of a compound "crashing out" of solution when the solvent environment changes abruptly from organic to aqueous. Here is a troubleshooting workflow:

  • Lower the Final Concentration: The most common reason for precipitation is that the final concentration in the aqueous medium exceeds the compound's solubility limit under those conditions. Try a lower final concentration.

  • Check the Medium's pH: If your medium is buffered to ~pH 7.4, the compound will be insoluble. You may need to use a more acidic, specially formulated buffer for your experiment if the biological system can tolerate it.

  • Improve the Dilution Technique: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous medium. This avoids localized high concentrations that can initiate precipitation.

  • Reduce the Percentage of Co-solvent: Keep the final concentration of DMSO in your medium as low as possible, ideally below 1% and almost always below 5%, as high concentrations can be toxic to cells.

Q6: Can I create a more "user-friendly" version of the compound that dissolves directly in water?

A: Yes. This can be achieved through salt formation . By reacting the free-base form of your compound with an acid (like hydrochloric or citric acid) and isolating the resulting solid, you create a salt form. Salt formation is a standard and highly effective method to increase the solubility and dissolution rate of basic drugs.[11][12] This salt (e.g., this compound hydrochloride) will be a crystalline solid that is much more readily soluble in neutral water or buffer, as it already exists in its charged, polar form.

Section 3: Step-by-Step Solubilization Protocols

Follow these validated protocols to handle your compound effectively.

Protocol 1: Aqueous Solubilization via pH Adjustment

This protocol describes the fundamental method for dissolving the free-base compound in an aqueous solution.

Objective: To prepare a clear, aqueous solution of the compound by lowering the pH.

Materials:

  • This compound (free base)

  • High-purity water or desired buffer (e.g., 10 mM HEPES)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound.

  • Create Slurry: Add approximately 80% of your final desired volume of water or buffer to a beaker with a stir bar. Add the weighed compound to create a slurry. The compound will likely not dissolve at this stage.

  • Titrate with Acid: Begin stirring the slurry. Slowly add 0.1 M HCl drop-by-drop.

  • Monitor Dissolution: Continue adding acid while monitoring the solution's clarity. As the pH drops, the solid will begin to dissolve.

  • Check pH: Once the solution is completely clear, with no visible particulates, stop adding acid. Measure the pH of the solution. This is the minimum pH required for solubilization at this concentration.

  • Final Volume Adjustment: Quantitatively transfer the clear solution to a volumetric flask and add water/buffer to reach the final target volume.

  • Documentation: Record the final concentration and the final pH of the solution. This pH is critical information for reproducing the experiment.

Caption: Workflow for solubilization by pH adjustment.

Protocol 2: Preparation and Use of Co-solvent Stock Solutions

This protocol is for creating a concentrated stock solution in an organic solvent for subsequent dilution into aqueous media.

Objective: To prepare a high-concentration stock solution for convenient use in experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Appropriate vials and precision pipettes

Procedure:

  • Weigh Compound: Weigh the compound directly into a clean, dry glass vial.

  • Add Co-solvent: Add the calculated volume of DMSO to achieve the desired molarity (e.g., 10 mM or 100 mM).

  • Dissolve: Cap the vial and vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution according to the compound's stability data, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Usage: When diluting into aqueous media, follow the best practices described in Q5 to minimize precipitation.

Co-SolventTypical UseNotes
DMSO In vitro stock solutionsExcellent solubilizing power. Use at <1% v/v in final solution for cell-based assays; <0.5% is preferred.[13]
Ethanol In vivo and in vitro formulationsGenerally well-tolerated biologically. Less toxic than DMSO but may have lower solubilizing power for highly lipophilic compounds.[14][15]
PEG 400 Oral and parenteral formulationsA common excipient used to increase the solubility of poorly water-soluble drugs in formulations.[15]
Propylene Glycol Oral, injectable, and topical formulationsAnother widely used, low-toxicity co-solvent that enhances solubility by reducing the polarity of the aqueous vehicle.[14][16]

Section 4: Advanced Solubilization Strategies

When standard methods are insufficient or incompatible with your experimental system (e.g., due to pH or solvent toxicity constraints), advanced formulation technologies may be required.

Q7: What are formulation excipients, and how can they help with very difficult cases?

A: Excipients are inactive substances used alongside the active compound to improve its stability, bioavailability, or other characteristics.[17][18] For solubility enhancement, specific excipients can be highly effective:

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the non-polar parts of a drug molecule, effectively hiding them from the aqueous environment and increasing solubility. Modified cyclodextrins like Captisol® are specifically designed for this purpose.[17]

  • Surfactants (e.g., Polysorbates, Cremophor): Above their critical micelle concentration, these amphiphilic molecules form micelles. The hydrophobic drug can partition into the non-polar core of the micelle, allowing it to be dispersed in an aqueous solution.[19]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used. The drug is dissolved in a mixture of oils and surfactants, which spontaneously form a fine emulsion in the gastrointestinal tract, enhancing both solubilization and absorption.[18]

These advanced methods typically require specialized formulation expertise and should be considered when simpler pH adjustment and co-solvent strategies fail to meet the demands of your experimental system.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Quora. (2017). Are tertiary amines soluble in water? [Link]

  • ScienceDirect Topics. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ChemAnalyst. (n.d.). C-(1-Methyl-Pyrrolidin-3-Yl)-Methylamine. [Link]

  • Loftsson, T., et al. (2012). Accuracy of calculated pH-dependent aqueous drug solubility. International Journal of Pharmaceutics, 422(1-2), 263-268. [Link]

  • ChemBK. (2024). (3-METHOXY-PROPYL)-PYRIDIN-3-YLMETHYL-AMINE. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Aston University Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • HSC Chemistry. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. [Link]

  • Creative Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • JoVE. (2023). Physical Properties of Amines. [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]

  • JoVE. (2024). Extraction: Effects of pH. [Link]

  • Chemistry LibreTexts. (2014). Physical Properties of Amines. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • PubChem. (n.d.). N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine. [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • ResearchGate. (2014). Study of pH-dependent drugs solubility in water. [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level? [Link]

  • National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • World Journal of Biology and Pharmaceutical and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Chemsrc. (n.d.). N-methyl-N-(pyridin-3-ylmethyl)pyrrolidin-3-amine hydrochloride. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

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"Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" stability and degradation problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this tertiary amine. Our goal is to equip you with the scientific rationale behind the experimental observations and to offer robust solutions for maintaining the integrity of your compound.

Introduction: Understanding the Molecule

This compound is a tertiary amine featuring both a pyridine and a pyrrolidine moiety. The stability of this molecule is influenced by the chemical properties of these three core components: the tertiary amine, the pyridine ring, and the pyrrolidine ring. While the pyridine ring is generally stable, the tertiary amine and the methylene bridges are susceptible to specific degradation pathways, particularly oxidation.[1][2][3] The pyrrolidine ring, a saturated heterocycle, is generally stable but its nitrogen atom contributes to the overall basicity of the molecule.[4][5]

This guide will walk you through potential stability issues, their underlying causes, and systematic approaches to investigate and mitigate them.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary degradation pathways I should be concerned about with this compound?

A1: The primary degradation pathway of concern for this molecule is oxidation of the tertiary amine to form an N-oxide.[1][2] This is a common degradation route for tertiary amines. Additionally, oxidative degradation can occur at the methylene carbons adjacent to the nitrogen atoms. Thermal and photolytic degradation are also potential concerns, as are reactions under highly acidic or basic conditions which could potentially lead to ring opening of the pyrrolidine, though this is less common under typical experimental conditions.

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature (typically 2-8°C or -20°C for long-term storage). An inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.

Q3: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in solution. What could this be?

A3: A new, more polar peak is often indicative of the formation of an N-oxide, a common oxidation product of tertiary amines.[1] N-oxides are significantly more polar than the parent amine, leading to earlier elution times in reverse-phase HPLC. To confirm this, you can perform a forced oxidation study using a mild oxidizing agent like hydrogen peroxide and compare the resulting chromatogram.

Q4: Can the pyridine or pyrrolidine rings themselves degrade?

A4: The pyridine ring is a stable aromatic heterocycle and is generally resistant to degradation under typical pharmaceutical testing conditions.[3][6] The pyrrolidine ring is a saturated aliphatic heterocycle and is also quite stable.[4][5] However, extreme pH and temperature conditions could potentially lead to side reactions, though the primary point of vulnerability is the exocyclic tertiary amine.

Q5: Are there any excipients I should avoid when formulating this compound?

A5: Avoid excipients that can generate peroxides, such as certain grades of polyethylene glycol (PEG) and polysorbates, as these can accelerate oxidative degradation.[2] Also, be mindful of the potential for Maillard reactions between the amine and reducing sugars like lactose, especially under conditions of heat and humidity.[2]

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues encountered during experimentation.

Issue 1: Rapid Loss of Purity in Solution

Symptom: A significant decrease in the main peak area and the appearance of one or more new peaks in your chromatogram (HPLC, LC-MS) within a short period after dissolving the compound.

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation:

    • Explanation: The tertiary amine is likely being oxidized by dissolved oxygen in your solvent or by exposure to air.

    • Troubleshooting Workflow:

      • Solvent Degassing: Degas your solvents using sonication, sparging with an inert gas (nitrogen or argon), or freeze-pump-thaw cycles.

      • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox).

      • Antioxidants: Consider the addition of a suitable antioxidant to your formulation, if compatible with your experimental design.

      • Forced Oxidation Study: Intentionally degrade a small sample with a dilute solution of hydrogen peroxide (e.g., 0.1-3% H₂O₂) and analyze by LC-MS to see if the degradation products match those observed in your sample.[1]

  • Solvent-Induced Degradation:

    • Explanation: The solvent itself may be reactive or contain impurities that are catalyzing degradation. For example, older bottles of ethers can form peroxides.

    • Troubleshooting Workflow:

      • Use High-Purity Solvents: Always use fresh, HPLC-grade or equivalent high-purity solvents.

      • Test Different Solvents: If possible, test the stability of the compound in a range of solvents with varying polarities and protic/aprotic properties.

      • Check for Peroxides: If using ether-based solvents, test for the presence of peroxides using commercially available test strips.

Issue 2: Discoloration of Solid Compound

Symptom: The solid compound, which was initially a white or off-white powder, has developed a yellow or brownish tint over time.

Potential Causes & Troubleshooting Steps:

  • Photodegradation:

    • Explanation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. The pyridine moiety can absorb UV light.

    • Troubleshooting Workflow:

      • Protect from Light: Store the solid compound in an amber vial or a container wrapped in aluminum foil.

      • Conduct Photostability Study: Expose a small amount of the compound to controlled light conditions (as per ICH Q1B guidelines) and compare its purity and appearance to a sample stored in the dark.

  • Oxidation/Reaction with Air:

    • Explanation: Similar to degradation in solution, the solid compound can react with oxygen and moisture from the air over time, especially at the surface.

    • Troubleshooting Workflow:

      • Inert Storage: Store the compound under an inert atmosphere (argon or nitrogen).

      • Desiccation: Store the compound in a desiccator to protect it from moisture.

Issue 3: Inconsistent Results in Biological Assays

Symptom: You observe a high degree of variability in your bioassay results, or a decrease in potency over the course of an experiment.

Potential Causes & Troubleshooting Steps:

  • Degradation in Assay Buffer:

    • Explanation: The compound may be unstable in the aqueous, pH-buffered conditions of your biological assay. Components of the buffer or cell culture media could also be contributing to degradation.

    • Troubleshooting Workflow:

      • Incubation Stability Study: Incubate the compound in the assay buffer for the duration of your experiment. Take samples at various time points and analyze for purity by HPLC.

      • pH Profile: Assess the stability of the compound in buffers of different pH values to determine the optimal pH range for stability.

      • Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[7][8]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: For each condition, prepare a sample solution and analyze by a validated stability-indicating HPLC-UV/MS method. Compare the chromatograms to that of an unstressed control sample.

Data Interpretation:

  • Aim for 5-20% degradation of the main compound.[8]

  • Identify the major degradation products by their mass-to-charge ratio (m/z) from the MS data.

  • Characterize the retention times and UV spectra of the degradants.

Stress ConditionExpected Primary Degradation ProductPotential Mechanism
Oxidative (H₂O₂) N-oxideOxidation of the tertiary amine
Acid Hydrolysis Generally stable, minor degradationProtonation of nitrogens
Base Hydrolysis Generally stable, minor degradationDeprotonation
Thermal Various minor productsThermal decomposition
Photolytic Various minor productsPhotochemical reactions

Part 4: Visualizations

Potential Degradation Pathway

G cluster_main This compound cluster_degradation Degradation Products A Parent Compound B N-Oxide A->B Oxidation (e.g., H₂O₂, air) C Other Oxidative Products A->C Radical Oxidation

Caption: Primary oxidative degradation pathway of the parent compound.

Troubleshooting Workflow for Purity Loss

G start Purity Loss Detected cond1 Is the compound in solution? start->cond1 action1 Degas solvent Use inert atmosphere Add antioxidant cond1->action1 Yes action2 Store in dark, inert atmosphere Use desiccator cond1->action2 No (Solid) cond2 Is the issue resolved? action1->cond2 action2->cond2 action3 Perform forced degradation study cond2->action3 No end Stability Issue Mitigated cond2->end Yes end_fail Further Investigation Needed action3->end_fail

Caption: Systematic workflow for troubleshooting compound purity loss.

References

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Veeprho. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Pure and Applied Chemistry. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • AmpleLogic. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • PubMed. (n.d.). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. [Link]

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). [Link]

  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • Bryan Research & Engineering, LLC. (1977). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. [Link]

  • Scholaris. (2021, December 8). Systematic Approach to Degradation Studies in Catalyst Based Amine CO2 Capture Process. [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine." This guide is designed for researchers, scientists, and drug development professionals who are synthesizing or working with this molecule. As a tertiary amine incorporating three distinct structural motifs—a pyridine ring, a pyrrolidine ring, and a methyl group—its NMR spectrum presents a unique set of interpretive challenges. This document provides a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, alongside a comprehensive troubleshooting guide to address common experimental issues.

Frequently Asked Questions (FAQs): Predictive NMR Analysis

This section provides a detailed prediction of the ¹H and ¹³C NMR spectra for the title compound. The predictions are based on established principles of chemical shifts, spin-spin coupling, and data from analogous structural fragments.

Question 1: What is the expected ¹H NMR spectrum for this compound?

Answer: The ¹H NMR spectrum is anticipated to be complex, with signals spanning both the aromatic and aliphatic regions. The molecule's asymmetry means that nearly all protons are chemically distinct.

Molecular Structure and Proton Labeling:

To facilitate discussion, the protons in the molecule are labeled as follows:

Caption: Labeled structure of this compound.

Detailed ¹H NMR Prediction (500 MHz, CDCl₃):

LabelProtonsPredicted Chemical Shift (δ ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
a N-CH~2.2 - 2.4Singlet (s)N/AAliphatic methyl group attached to nitrogen. Deshielded compared to a simple alkane methyl.[1]
b N-CH ₂(Pyr)~2.5 - 2.7Multiplet (m) or AB quartet-Methylene protons adjacent to the tertiary amine nitrogen and a chiral center (C-d). They are diastereotopic and will likely appear as a complex multiplet or an AB quartet.[2][3]
c N-CH ₂(Py)~3.5 - 3.7Singlet (s) or narrow multiplet-Methylene protons adjacent to the tertiary amine nitrogen and the electron-withdrawing pyridine ring. The singlet assumes no significant coupling to pyridine protons.
d Pyrrolidine CH ~2.8 - 3.1Multiplet (m)~6-8 HzMethine proton at the junction of the pyrrolidine ring and the side chain. It is coupled to protons at positions b, e, and f.
e, f Pyrrolidine CH~1.6 - 2.2Multiplets (m)Geminal: ~12-15 Hz, Vicinal: ~6-8 HzThese methylene groups are distant from the main amine but part of the pyrrolidine ring. Protons within each CH₂ are diastereotopic and will show complex splitting.[4]
g Pyridine C2-H ~8.5 - 8.6Doublet (d) or singlet (s)⁴J ≈ 2 HzProton ortho to the pyridine nitrogen. Most deshielded aromatic proton. May appear as a narrow doublet due to meta-coupling (⁴J) with H-j.[5][6]
h Pyridine C6-H ~8.4 - 8.5Doublet (d)³J ≈ 5 HzProton ortho to the pyridine nitrogen. Coupled to H-i (³J).
i Pyridine C5-H ~7.6 - 7.8Doublet of triplets (dt) or ddd³J ≈ 8 Hz, ³J ≈ 5 HzProton meta to the nitrogen, coupled to H-j (³J) and H-h (³J).[7]
j Pyridine C4-H ~7.2 - 7.4Doublet of doublets (dd) or multiplet (m)³J ≈ 8 Hz, ⁴J ≈ 2 HzProton para to the nitrogen, coupled to H-i (³J) and potentially a small meta-coupling to H-g (⁴J).[8][9][10]
NH Pyrrolidine NH ~1.5 - 3.5Broad singlet (br s)N/AIf the pyrrolidine nitrogen is protonated (e.g., as a salt) or if the starting material was a secondary amine and the reaction is incomplete, an NH signal may be present. Its position is highly variable and depends on solvent, concentration, and temperature.[3][4] It will disappear upon a D₂O shake.[4][11]
Question 2: What is the expected ¹³C NMR spectrum?

Answer: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Since the molecule is asymmetric, all 12 carbons are expected to be chemically non-equivalent.

Detailed ¹³C NMR Prediction (125 MHz, CDCl₃):

Carbon PositionPredicted Chemical Shift (δ ppm)Rationale
N-CH₃ ~42 - 45Methyl carbon attached to a tertiary amine nitrogen.[12]
N-CH₂(Pyr) ~55 - 60Methylene carbon alpha to the tertiary amine nitrogen.[4][12]
N-CH₂(Py) ~58 - 63Methylene carbon alpha to both the tertiary amine nitrogen and the pyridine ring.
Pyrrolidine C3 ~35 - 40Methine carbon of the pyrrolidine ring.
Pyrrolidine C4/C2 ~25 - 35Methylene carbons of the pyrrolidine ring.
Pyrrolidine C5 ~45 - 50Methylene carbon of the pyrrolidine ring adjacent to the secondary amine (if protonated).
Pyridine C3 ~135 - 140Quaternary carbon of the pyridine ring where the side chain is attached.
Pyridine C4 ~123 - 125Aromatic CH carbon.
Pyridine C5 ~135 - 138Aromatic CH carbon.
Pyridine C2 ~148 - 150Aromatic CH carbon adjacent to the nitrogen.[13]
Pyridine C6 ~149 - 152Aromatic CH carbon adjacent to the nitrogen.[13]

Troubleshooting Guides & Advanced FAQs

Question 3: My aromatic signals are overlapping and difficult to interpret. What can I do?

Answer: Overlapping aromatic signals are a common issue, especially at lower field strengths.

Troubleshooting Protocol:

  • Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.

  • Change the Solvent: Chemical shifts can be highly dependent on the solvent due to aromatic solvent-induced shifts (ASIS).[14][15][16] Acquiring a spectrum in a different deuterated solvent, such as benzene-d₆ or DMSO-d₆, can alter the chemical shifts of the pyridine protons and resolve the multiplet.[11]

  • Perform a 2D NMR Experiment:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. For example, you should see a cross-peak between H-h and H-i, and between H-i and H-j. This is invaluable for confirming assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. This will definitively link the proton assignments (g, h, i, j) to their respective carbon signals in the ¹³C spectrum.

G cluster_2d 2D NMR Options start Overlapping Aromatic Signals step1 Acquire Spectrum on Higher Field Instrument (≥600 MHz) start->step1 Option 1: Increase Dispersion step2 Change NMR Solvent (e.g., Benzene-d6, DMSO-d6) start->step2 Option 2: Induce Chemical Shift Changes step3 Perform 2D NMR Experiments start->step3 Option 3: Establish Connectivity result1 Signals Resolved step1->result1 step2->result1 cosy COSY (H-H Correlation) step3->cosy hsqc HSQC (C-H Correlation) step3->hsqc result2 Confirm Assignments cosy->result2 hsqc->result2

Caption: Workflow for resolving overlapping NMR signals.

Question 4: The peaks in my spectrum are broad. How can I improve the resolution?

Answer: Peak broadening can stem from several sources, including instrument setup, sample preparation, and chemical dynamics.

Troubleshooting Protocol:

  • Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks. Re-shim the instrument before acquiring the spectrum.[17]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. The recommended concentration is typically 5-25 mg in 0.6-0.7 mL of solvent.[17]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If suspected, passing the sample through a small plug of silica or celite can help.

  • Insoluble Material: Solid particles in the NMR tube will disrupt the magnetic field homogeneity.[17] Ensure your sample is fully dissolved. If necessary, filter the solution through a small cotton or glass wool plug into the NMR tube.[17]

  • Chemical Exchange: The pyrrolidine ring can undergo conformational changes (ring flipping) on a timescale that is similar to the NMR timescale, leading to broadening of the pyrrolidine proton signals. Gently warming the sample (e.g., to 40-50 °C) can sometimes increase the rate of exchange, causing the peaks to sharpen into their averaged positions.

Question 5: I don't see a signal for the pyrrolidine NH proton. Is this normal?

Answer: Yes, this is very common. The absence of an NH signal can be due to several factors.

  • Successful Synthesis: The target molecule is a tertiary amine and has no NH protons. If your synthesis of the pyrrolidine moiety involved a reductive amination that successfully alkylated the pyrrolidine nitrogen, you would not expect an NH signal.

  • Proton Exchange: If an NH proton is present (e.g., from an impurity or incomplete reaction), it can undergo rapid chemical exchange with trace amounts of water or acid in the solvent (e.g., CDCl₃).[4][18] This rapid exchange can broaden the signal to the point where it is lost in the baseline noise.[3][19]

Confirmation Protocol: The D₂O Shake

  • Acquire the standard ¹H NMR spectrum.

  • Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Result: If an exchangeable NH (or OH) proton was present, its signal will disappear or be significantly reduced in intensity because the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.[4][11]

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. [Link]

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  • Royal Society of Chemistry. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]

  • (Reference 26 not cited in text)
  • YouTube. (2016). HMNR Aromatic Coupling. [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Amines. [Link]

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  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

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  • Reddit. (2021). 1H NMR: Do amine hydrogens not show up as signals?[Link]

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Technical Support Center: Mass Spectrometry of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying principles, helping you anticipate challenges and logically resolve issues encountered during your experiments.

Part 1: Predicted Fragmentation Profile & Common Questions

This section addresses the fundamental questions regarding the expected mass spectrum of the target molecule. Understanding the likely fragmentation pathways is the first step in both method development and data interpretation.

Q1: What are the primary fragmentation patterns I should expect for this compound?

Answer: The fragmentation of this molecule is primarily dictated by the tertiary amine core, which is the most labile site. Under both Electron Ionization (EI) and Electrospray Ionization (ESI) with collision-induced dissociation (CID), the dominant fragmentation mechanism is alpha-cleavage .[1][2] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation.

Given the molecule's structure, there are two primary alpha-cleavage pathways:

  • Cleavage adjacent to the pyrrolidine ring: This results in the loss of a pyrrolidin-3-ylmethyl radical and the formation of the pyridin-3-ylmethyl(methyl)iminium ion .

  • Cleavage adjacent to the pyridine ring: This involves the loss of a pyridin-3-ylmethyl radical, generating the methyl(pyrrolidin-3-ylmethyl)iminium ion .

A secondary, but significant, fragmentation can occur via benzylic-type cleavage, leading to the formation of a pyridinium-stabilized cation at m/z 92.1. The pyridine ring itself may subsequently fragment via the characteristic loss of a neutral hydrogen cyanide (HCN) molecule.[3][4]

The following table summarizes the key predicted fragments.

m/z (Monoisotopic) Proposed Fragment Ion Structure Fragmentation Pathway Notes
206.16[C₁₂H₂₀N₃]⁺Protonated Molecular Ion [M+H]⁺Expected in soft ionization like ESI. May be weak or absent in EI.[5]
135.10[C₈H₁₁N₂]⁺Alpha-cleavage: Loss of pyrrolidin-3-ylmethyl radicalA highly probable and abundant fragment.
113.12[C₆H₁₃N₂]⁺Alpha-cleavage: Loss of pyridin-3-ylmethyl radicalA second key alpha-cleavage fragment.
92.06[C₆H₆N]⁺Benzylic-type cleavage of the C-N bondFormation of a stable pyridinium-type cation.
84.08[C₅H₁₀N]⁺Cleavage yielding the pyrrolidin-3-ylmethyl cationRepresents the other half of the molecule from the m/z 135 fragment.
Predicted Fragmentation Pathways Diagram

G cluster_main This compound M [M+H]⁺ m/z 206.16 F1 Pyridin-3-ylmethyl(methyl)iminium m/z 135.10 M->F1 Alpha-cleavage (-C₅H₁₀N•) F2 Methyl(pyrrolidin-3-ylmethyl)iminium m/z 113.12 M->F2 Alpha-cleavage (-C₆H₆N•) F3 Pyridinium Cation m/z 92.06 M->F3 Benzylic Cleavage

Caption: Predicted primary fragmentation pathways via alpha and benzylic cleavage.

Part 2: Troubleshooting Guide & FAQs

This section is formatted to address specific problems you may encounter during your analysis.

Q2: Troubleshooting - My base peak is an uninformative ion around m/z 84-86, and I'm not seeing the core fragments. Why is this happening?

Answer: This is a well-documented challenge for compounds containing a basic pyrrolidine moiety, especially under ESI conditions.[6][7]

  • Causality (The "Why"): The pyrrolidine ring is a highly basic site. During electrospray ionization, it readily sequesters the proton. Upon collisional activation (MS/MS), the charge remains localized on the pyrrolidine fragment, which then breaks away as a stable, charged species. The rest of your molecule, containing the informative pyridine ring, is lost as a neutral species and is therefore not detected. This results in a dominant, but structurally uninformative, fragment ion, hindering proper identification.[6][7]

  • Solution: The most effective solution is to intentionally induce In-Source Fragmentation (ISF) , also known as source-CID. By increasing the fragmentor or capillary exit voltage in the ion source, you can cause the neutral loss of the problematic pyrrolidine group before the ions enter the mass analyzer. This generates a new, information-rich precursor ion (e.g., at m/z ~136) corresponding to the core of your molecule. You can then select this ISF-generated ion for MS/MS analysis, which will yield the desired structural fragments.[6]

Q3: Troubleshooting - The molecular ion [M+H]⁺ is very weak or completely absent in my spectrum. Is my instrument failing?

Answer: This is unlikely to be an instrument failure and is a characteristic behavior of many tertiary amines.[5]

  • Causality (The "Why"): The tertiary amine functional group is highly prone to fragmentation. The energy applied during the ionization process is often sufficient to immediately induce alpha-cleavage because the resulting iminium ions are very stable. Consequently, the molecular ion has a very short lifetime and may fragment before it can be detected, leading to a spectrum dominated by fragment ions.[5]

  • Solution:

    • Use a Softer Ionization Method: If using EI, consider switching to Chemical Ionization (CI) or ESI, which impart less energy and are more likely to preserve the molecular ion.

    • Optimize ESI Conditions: If using ESI, reduce the fragmentor/capillary exit voltage and collision energy to the lowest possible values that still provide a stable signal. This minimizes accidental in-source or in-transfer fragmentation.

    • Adduct Formation: Look for adducts such as [M+Na]⁺ or [M+K]⁺, which are often more stable than the [M+H]⁺ ion and can help confirm the molecular weight.

Q4: FAQ - How can I differentiate this compound from an isomer where the substituents are on different positions of the pyridine or pyrrolidine rings?

Answer: While challenging, it is often possible through careful analysis of the MS/MS spectra. The relative abundance of fragment ions can change based on isomer structure. For example, a 2-substituted pyridine may show different fragmentation efficiencies compared to a 3-substituted one due to the proximity of the substituent to the ring nitrogen, which can influence fragmentation pathways through electronic effects or steric hindrance.[8] However, definitive isomeric distinction almost always requires chromatographic separation (e.g., GC-MS or LC-MS) coupled with the use of authenticated reference standards.

Part 3: Experimental Protocols

These protocols provide a starting point for method development. Always optimize parameters for your specific instrument and experimental goals.

Protocol 1: Standard LC-MS/MS Analysis for Identification

This protocol is designed to maximize the observation of the molecular ion and its primary fragments.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Chromatography (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ion Source:

      • Gas Temperature: 325°C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 35 psig

      • Capillary Voltage: 3500 V

      • Fragmentor Voltage: 120 V (Start low to preserve the precursor)

    • MS1 (Scan Mode):

      • Scan Range: m/z 50 - 400

    • MS2 (Targeted MS/MS):

      • Precursor Ion: m/z 206.16

      • Collision Energy: Start with a ramp (e.g., 10, 20, 40 eV) to find the optimal energy for generating key fragments.

      • Product Ion Scan Range: m/z 40 - 210

Protocol 2: Enhanced Structure Elucidation using In-Source Fragmentation (ISF)

Use this protocol when the standard method yields an uninformative, dominant pyrrolidine fragment.[6][7]

  • Initial Setup: Begin with the same LC and sample conditions as Protocol 1.

  • Optimize In-Source Fragmentation:

    • Perform a direct infusion of the analyte if possible, or use a flow-injection analysis.

    • Monitor the ion spectrum while systematically increasing the Fragmentor Voltage (or equivalent parameter, e.g., Cone Voltage, Capillary Exit) from its starting value (e.g., 120 V) upwards in 20-30 V increments.

    • Observe the decrease in the intensity of the [M+H]⁺ ion (m/z 206.16) and the corresponding increase in the intensity of a new ion around m/z 136 . This new ion represents the [M+H - Pyrrolidine]⁺ fragment.

    • Identify a voltage that produces a strong and stable signal for the m/z 136 ion. This is your optimal ISF voltage.

  • Acquisition Method:

    • Set the Fragmentor Voltage to the optimized value determined in the previous step.

    • Create a new Targeted MS/MS experiment.

    • Precursor Ion: m/z 136.10 (the in-source fragment).

    • Collision Energy: Apply a collision energy ramp (e.g., 10-30 eV) to this new precursor.

    • Expected Outcome: The MS/MS spectrum of m/z 136.10 should now reveal detailed fragments of the molecule's core, such as the tropylium ion (m/z 92.06) and other pyridine-related fragments, which were previously unobservable.

In-Source Fragmentation Workflow Diagram

G cluster_workflow In-Source Fragmentation (ISF) Workflow start Standard ESI Analysis (Low Fragmentor Voltage) problem Problem Encountered: Dominant, uninformative pyrrolidine fragment (m/z ~84) start->problem solution Solution: Increase Fragmentor Voltage to induce In-Source Fragmentation problem->solution new_precursor New Precursor Generated in Source: [M+H - Pyrrolidine]⁺ (m/z ~136) solution->new_precursor msms Select m/z ~136 for MS/MS (Apply Collision Energy) new_precursor->msms result Desired Outcome: Rich, informative spectrum of the molecular core msms->result

Caption: Workflow for using ISF to overcome pyrrolidine-related fragmentation issues.

References

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: PubMed URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: RSC Publishing URL: [Link]

  • Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: ACS Publications URL: [Link]

  • Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]

  • Title: GCMS Section 6.15 - Fragmentation of Amines Source: Whitman College URL: [Link]

  • Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry Source: Chad's Prep URL: [Link]

  • Title: Nitrogen-Containing Heterocyclic Compounds Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing these valuable compounds. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. Each problem is analyzed to its root cause, with actionable solutions provided.

Issue 1: Low Yield of the Desired Tertiary Amine

Question: I am attempting to synthesize this compound via a one-pot reductive amination of 3-pyridinecarboxaldehyde and 3-(methylaminomethyl)pyrrolidine, but the yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this unsymmetrical tertiary amine synthesis are a common challenge.[1][2][3] The root cause often lies in several competing side reactions and suboptimal reaction conditions. Let's break down the potential issues and solutions:

Potential Causes & Solutions:

  • Incomplete Imine/Iminium Ion Formation: The crucial first step is the formation of the iminium ion intermediate from the aldehyde and the secondary amine. This equilibrium can be unfavorable.[4]

    • Solution:

      • Azeotropic Water Removal: If your solvent system allows (e.g., toluene, dichloroethane), use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the iminium ion.

      • Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective. For more sensitive substrates, Lewis acids like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can facilitate imine formation.[5]

  • Side Reactions of the Aldehyde: 3-Pyridinecarboxaldehyde can undergo self-condensation or reduction to the corresponding alcohol.

    • Solution:

      • Choice of Reducing Agent: Use a mild and selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones compared to other borohydrides.[6][7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control (ideally between 6-7) to maintain selectivity and avoid the release of toxic hydrogen cyanide gas.[4][6]

      • Stepwise Procedure: Consider a two-step approach. First, form the imine in a suitable solvent like methanol or ethanol. After confirming imine formation (e.g., by TLC or ¹H NMR), add the reducing agent, such as sodium borohydride (NaBH₄).[9] This separates the imine formation from the reduction step, preventing unwanted aldehyde reduction.

  • Homocoupling of the Amine Precursor: If starting from a primary amine and performing a double reductive amination, the formation of a symmetrical secondary amine is a possible side reaction.

    • Solution: A stepwise approach is highly recommended. First, synthesize the secondary amine, N-methyl-3-(aminomethyl)pyrrolidine, and purify it before reacting it with 3-pyridinecarboxaldehyde.

dot

Troubleshooting_Low_Yield Start Low Yield of Tertiary Amine Cause1 Incomplete Imine/ Iminium Formation Start->Cause1 Cause2 Aldehyde Side Reactions (Reduction/Condensation) Start->Cause2 Cause3 Suboptimal Reducing Agent Start->Cause3 Solution1a Azeotropic Water Removal (Dean-Stark) Cause1->Solution1a Drives Equilibrium Solution1b Add Dehydrating Agent (e.g., MgSO4, Ti(OiPr)4) Cause1->Solution1b Absorbs Water Solution2a Use Selective Reductant (NaBH(OAc)3) Cause2->Solution2a Reduces Iminium > Aldehyde Solution2b Stepwise Procedure: 1. Form Imine 2. Reduce Cause2->Solution2b Isolates Reaction Steps Cause3->Solution2a Improves Selectivity ImprovedYield Improved Yield Solution1a->ImprovedYield Solution1b->ImprovedYield Solution2a->ImprovedYield Solution2b->ImprovedYield

Caption: Decision workflow for troubleshooting low product yield.

Issue 2: Difficulty in Product Purification

Question: My reaction seems to be working, but I am struggling to isolate a pure sample of the target tertiary amine. The crude product is a complex mixture. What are the best purification strategies?

Answer:

The purification of polar, basic compounds like your target molecule can indeed be challenging due to their physical properties. A combination of techniques is often necessary.

Potential Impurities & Purification Strategies:

  • Unreacted Starting Materials: 3-Pyridinecarboxaldehyde and 3-(methylaminomethyl)pyrrolidine can be difficult to separate from the product due to similar polarities.

    • Strategy 1: Acid-Base Extraction: This is the most effective initial purification step.

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic amine product and any unreacted amine will move into the aqueous layer as their hydrochloride salts, while the neutral aldehyde remains in the organic layer.

      • Separate the layers. Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to a pH > 12.

      • Extract the free amine product back into an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Boron-Containing Byproducts: If using borohydride-based reducing agents, boron salts can contaminate the product.

    • Strategy 2: Quenching and Work-up: After the reaction is complete, carefully quench any remaining reducing agent with an aqueous solution (e.g., saturated ammonium chloride or dilute HCl). This will hydrolyze the boron species, making them more water-soluble and easier to remove during the aqueous work-up.

  • Closely Related Amine Byproducts: Side products from over-alkylation or other rearrangements can have very similar properties to the desired product.

    • Strategy 3: Column Chromatography:

      • Stationary Phase: Use silica gel for standard purifications. If you have highly polar byproducts, consider using alumina (basic or neutral).

      • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. To prevent the basic amine from streaking on the acidic silica gel, add a small amount of a volatile base like triethylamine (0.5-1%) to the eluent.

Impurity Type Recommended Purification Step Rationale
Unreacted AldehydeAcid-Base ExtractionSeparates basic amines from the neutral aldehyde.
Unreacted AmineAcid-Base Extraction / ChromatographySeparates based on basicity and polarity.
Boron ByproductsAqueous Quench & WashConverts to water-soluble salts for easy removal.
Polar ByproductsColumn ChromatographySeparates compounds based on polarity differences.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for this reductive amination?

A1: For a one-pot synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is generally the preferred reagent.[5][10] Its key advantage is its mildness and selectivity; it readily reduces the iminium ion intermediate while being slow to react with the starting aldehyde or ketone.[6][7] This minimizes the formation of the alcohol byproduct from the reduction of 3-pyridinecarboxaldehyde.[8] It is also less sensitive to pH than sodium cyanoborohydride.

Q2: Which solvent is best for this reaction?

A2: The choice of solvent depends on the specific reducing agent and reaction conditions.

  • For reactions with NaBH(OAc)₃ , anhydrous aprotic solvents are required as STAB is water-sensitive.[5][7] Dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF) are common and effective choices.[5]

  • For reactions with NaBH₃CN , methanol (MeOH) is a good choice as the reagent is stable in this solvent.[5]

  • For a two-step procedure where the imine is pre-formed, methanol or ethanol are suitable for both imine formation and subsequent reduction with NaBH₄.[9]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • TLC System: Use a silica gel plate. A mobile phase of 10-20% methanol in dichloromethane or ethyl acetate, with 1% triethylamine, should provide good separation of the starting materials and the more polar amine product.

  • Visualization: Visualize the spots using a UV lamp (the pyridine ring is UV active) and by staining with potassium permanganate (KMnO₄) or ninhydrin (for primary/secondary amines if applicable). The disappearance of the limiting starting material (usually the aldehyde) is a good indicator of reaction completion.

Q4: Can I perform an N-methylation as the final step to introduce the methyl group?

A4: Yes, this is a viable alternative synthetic route. You could first synthesize the secondary amine, (pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, and then perform a selective N-methylation.

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde and formic acid to introduce the methyl group. It is a robust and high-yielding reaction for methylating secondary amines.

  • Methyl Iodide: Using methyl iodide with a non-nucleophilic base like potassium carbonate can also be effective. However, there is a risk of over-methylation to form a quaternary ammonium salt, especially with the reactive pyridine nitrogen.[11][12] To avoid this, protonating the more basic pyrrolidine nitrogen with one equivalent of a strong acid can direct methylation to the pyridine nitrogen, though this is the opposite of what is desired here. Careful control of stoichiometry is crucial.[11]

III. Experimental Protocols

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol outlines a general procedure for the synthesis of this compound.

  • To a stirred solution of 3-(methylaminomethyl)pyrrolidine (1.0 eq) in anhydrous dichloroethane (DCE, ~0.1 M), add 3-pyridinecarboxaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 0-15% MeOH in DCM with 1% Et₃N) to afford the pure tertiary amine.

dot

Protocol_One_Pot A 1. Combine Amine + Aldehyde in DCE B 2. Stir for 1-2h (Imine Formation) A->B C 3. Add NaBH(OAc)3 portion-wise B->C D 4. Stir 12-24h at RT C->D E 5. Quench with aq. NaHCO3 D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography (Silica, MeOH/DCM/Et3N) G->H I Pure Product H->I

Caption: Workflow for one-pot reductive amination.

IV. References

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]

  • National Institutes of Health (NIH). Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • ACS Publications. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Google Patents. Process for the synthesis of 3-methyl-pyridine.

  • MDPI. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]

  • ResearchGate. Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. [Link]

  • ACS Publications. Synthesis of unsymmetrical secondary and tertiary amines from amines by palladium catalyst. [Link]

  • ResearchGate. ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • PubMed. Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ACS Publications. A mild, pyridine-borane-based reductive amination protocol. [Link]

  • Sciencemadness.org. N methylation of 4-pyperidone. [Link]

  • ResearchGate. Challenges and current strategies for unsymmetric α-diimine synthesis. [Link]

  • National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • MDPI. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • ResearchGate. Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. [Link]

  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ACS Publications. Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. [Link]

  • Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]

  • National Institutes of Health (NIH). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • Google Patents. Preparation method of 1-methyl-3-pyrrolidinol.

  • Wordpress. Reductive Amination. [Link]

  • ResearchGate. Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

  • ResearchGate. The formation of unsymmetrical secondary amines from different nitriles a. [Link]

  • ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Link]

Sources

"Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine (CAS: 1247198-29-3). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for common assay interferences and artifacts encountered when working with this molecule.

Introduction

This compound is a tertiary amine containing both a pyridine and a pyrrolidine moiety.[1][2] Its structural complexity and chemical properties, particularly its basicity, can present unique challenges in various analytical and biological assays. This guide provides a structured approach to identifying, understanding, and mitigating these potential issues, ensuring the integrity and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound's characteristics that are critical for proactive assay design and troubleshooting.

Q1: What are the key physicochemical properties of this compound that might affect assay performance?

Answer: Understanding the molecule's inherent properties is the first step in predicting and preventing assay interference. The structure combines a tertiary amine, a pyrrolidine ring, and a pyridine ring, each contributing to its overall behavior.

PropertyPredicted Impact on AssaysMitigation Strategy
Basicity (pKa) The tertiary amine and pyridine nitrogen are basic and will be protonated at physiological pH. This can lead to strong ionic interactions with acidic surfaces (e.g., silica, acidic proteins), causing peak tailing in HPLC or non-specific binding in protein-based assays.[3]Maintain stringent pH control in all buffers. For HPLC, consider adding a competing base like triethylamine (TEA) to the mobile phase. For immunoassays, use optimized blocking buffers.
Solubility While likely soluble in aqueous buffers at acidic to neutral pH due to protonation, solubility may decrease at higher pH. Poor solubility can lead to compound precipitation or aggregation.Always determine the empirical solubility in your specific assay buffer. Use of co-solvents like DMSO should be minimized and consistent across experiments.
Stability Tertiary amines can be susceptible to oxidation (N-oxidation). The compound's stability under various storage conditions (pH, temperature, light exposure) should not be assumed.[4][5]Perform stability studies under your experimental conditions. Store stock solutions protected from light at -20°C or -80°C. Prepare fresh working solutions daily.
Aggregation Potential Many drug-like molecules can form colloidal aggregates at micromolar concentrations, which can non-specifically inhibit enzymes and interfere with assay readouts.[6]Test for aggregation using counter-screens, especially if non-specific or steep dose-response curves are observed. Including a non-ionic detergent (e.g., 0.01% Triton X-100) can often mitigate this.[6]
Q2: What potential metabolic pathways could create interfering metabolites?

Answer: If you are working in cell-based assays or in vivo models, the parent compound can be metabolized by enzymes like Cytochrome P450s (CYPs) into new chemical entities that may have their own biological activity or interfere with detection methods.[4][5]

Key potential metabolic pathways include:

  • N-dealkylation: Cleavage of the methyl group or either of the larger substituents from the tertiary amine.[5]

  • N-oxidation: Oxidation of the tertiary amine to form an N-oxide.[4]

  • Hydroxylation: Addition of a hydroxyl group to the pyrrolidine or pyridine ring.

These metabolites will have different polarities and masses, which is a critical consideration for chromatographic and mass spectrometric methods.

Metabolic Pathways cluster_0 Potential Metabolic Transformations Parent Methyl(pyridin-3-ylmethyl) (pyrrolidin-3-ylmethyl)amine N-Oxide N-Oxide Metabolite Parent->N-Oxide N-Oxidation (CYP450) Desmethyl N-Desmethyl Metabolite Parent->Desmethyl N-Dealkylation (CYP450) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Ring Hydroxylation (CYP450)

Caption: Potential metabolic pathways for the parent compound.

Q3: Is this compound likely to cause non-specific binding in protein-based assays?

Answer: Yes, due to its chemical nature, there is a moderate to high risk of non-specific binding (NSB). NSB occurs when a compound interacts with unintended proteins or surfaces, leading to false positives or high background signals.[7][8]

Causative Factors:

  • Ionic Interactions: The protonated amine groups can bind to negatively charged acidic residues on proteins or assay plates.

  • Hydrophobic Interactions: The ring structures can contribute to hydrophobic binding in pockets of unrelated proteins.

Prevention:

  • Blocking: Use robust blocking agents like Bovine Serum Albumin (BSA) or casein to saturate non-specific sites on the assay plate.[9]

  • Detergents: Include low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) in wash and assay buffers to disrupt weak, non-specific interactions.[6]

  • Salt Concentration: Increasing the ionic strength of your buffers (e.g., using 150 mM NaCl) can help minimize electrostatic interactions.

Part 2: Troubleshooting Guide by Assay Type

This section provides specific, actionable advice for problems you may encounter during your experiments.

Chromatography & Mass Spectrometry (HPLC/LC-MS)

This is the primary analytical technique for quantifying and assessing the purity of small molecules.

Problem: Severe Peak Tailing in Reversed-Phase HPLC

Causality: The basic amine and pyridine functionalities are notorious for interacting with acidic residual silanol groups on silica-based HPLC columns.[3] This secondary ionic interaction slows a portion of the analyte as it moves through the column, resulting in a tailed peak shape.

Troubleshooting Protocol:

  • Assess the Obvious: First, ensure the peak shape issue is not due to common problems like column overloading (inject less sample) or a mismatched injection solvent (dissolve sample in mobile phase).

  • Mobile Phase Modification (pH Adjustment): At low pH (e.g., pH 2-3), most silanol groups are protonated and less active. Try adding 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase.

  • Mobile Phase Modification (Competing Base): Add a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.

  • Column Selection: If problems persist, switch to a column specifically designed for basic compounds. Look for columns with high-purity silica and end-capping technologies.

  • Increase Temperature: Raising the column temperature (e.g., to 40°C) can improve peak shape and reduce retention time, but monitor for compound stability.[10]

HPLC Troubleshooting start Peak Tailing Observed check_overload Is column overloaded or injection solvent mismatched? start->check_overload adjust_injection Reduce injection volume. Dissolve sample in mobile phase. check_overload->adjust_injection Yes resolved Peak Shape Improved adjust_injection->resolved modify_mp Modify Mobile Phase add_acid Add 0.1% Formic Acid or TFA to lower pH. modify_mp->add_acid Option 1 add_base Add 0.1% Triethylamine (TEA) as competing base. modify_mp->add_base Option 2 change_column Switch to a modern, end-capped column for basic compounds. modify_mp->change_column If still tailing add_acid->resolved add_base->resolved change_column->resolved check_overoverload check_overoverload check_overoverload->modify_mp No Aggregation Interference cluster_0 Low Concentration (Below CAC) cluster_1 High Concentration (Above CAC) Compound_mono Compound (Monomers) Enzyme_active Active Enzyme Product Product Enzyme_active->Product Binds Substrate Result1 Result: Normal Activity Product->Result1 Compound_agg Compound (Aggregates) Enzyme_denatured Denatured Enzyme Compound_agg->Enzyme_denatured Sequesters & Denatures No_Product No Product Result2 Result: False Inhibition No_Product->Result2

Sources

Validation & Comparative

A Comparative Guide to Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine and Other Pyridine-Pyrrolidine Compounds as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine-pyrrolidine scaffold is a cornerstone in the design of ligands for nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels critical for synaptic transmission in the nervous system.[1][2][3] These receptors are implicated in a range of neurological and psychiatric conditions, making them high-value targets for drug discovery.[1][3][4] This guide provides a comparative analysis of the novel compound Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine against a backdrop of well-characterized pyridine-pyrrolidine compounds, offering insights into its potential pharmacological profile and a roadmap for its experimental evaluation.

While extensive research has been conducted on various pyridine-pyrrolidine derivatives, this compound itself remains a largely uncharacterized entity in peer-reviewed literature. This guide, therefore, draws comparisons with structurally and functionally related compounds to hypothesize its activity and to provide a framework for its investigation. The selected comparators—Varenicline, ABT-418, and Altinicline—are all well-documented nAChR modulators, each with a distinct pharmacological profile that provides a valuable context for understanding our target compound.[5][6][7][8][9]

Structural Comparison and a Hypothesis of Activity

The core structure of these molecules, a pyridine ring linked to a pyrrolidine ring, is a well-established pharmacophore for nAChR agonists.[10] The cationic nitrogen in the pyrrolidine ring and a hydrogen bond acceptor in the pyridine ring are key features for binding to the receptor.[10]

dot

Caption: Structural relationships between the target compound and comparators.

This compound features a flexible methylene linker between both the pyridine and pyrrolidine rings and the central nitrogen atom. This flexibility distinguishes it from more rigid analogues and could influence its binding affinity and subtype selectivity.

Varenicline , a partial agonist at α4β2 nAChRs, has a rigid, fused-ring structure that constrains the relative orientation of the pyridine and the basic nitrogen, contributing to its high affinity and specific pharmacological profile.[5][11][12] It is a widely used smoking cessation aid.[5][12]

ABT-418 is a selective agonist for neuronal nAChRs, with high affinity for the α4β2 and α7 subtypes.[7][13] Structurally, it features an isoxazole ring as a bioisostere of the pyridine ring, demonstrating that variations in the aromatic system are tolerated and can modulate selectivity.[6][7]

Altinicline (SIB-1508Y) is another selective α4β2 nAChR agonist that has been investigated for Parkinson's disease.[8][9][14][15] It possesses a direct bond between the pyridine and pyrrolidine rings, offering less conformational flexibility than our target compound but more than Varenicline.[8][14]

Based on these comparisons, it is hypothesized that the flexibility of this compound may allow it to adopt multiple conformations, potentially leading to a broader spectrum of activity at different nAChR subtypes. However, this same flexibility might result in a lower binding affinity compared to its more rigid counterparts due to an entropic penalty upon binding.

Comparative Biological Activity: A Data-Driven Perspective

While no direct experimental data for this compound is publicly available, we can infer its potential biological activity by examining the properties of our comparator compounds.

CompoundTarget nAChR Subtype(s)Functional ActivityKey Therapeutic Application(s)
Varenicline α4β2, α7Partial Agonist (α4β2), Full Agonist (α7)Smoking Cessation
ABT-418 α4β2, α7AgonistInvestigated for Alzheimer's and ADHD
Altinicline α4β2AgonistInvestigated for Parkinson's Disease
This compound Hypothesized: α4β2, α7Hypothesized: Agonist or Partial AgonistTo be determined

Data for comparator compounds sourced from multiple references.[5][6][7][8][9][11][12][15]

The α4β2 subtype is a primary target for nicotine addiction, while the α7 subtype is implicated in cognitive function and neuroprotection.[10][16] The varying activities of the comparator compounds at these subtypes highlight the subtle influence of chemical structure on pharmacological function. The development of selective ligands is a key goal in the field to minimize off-target effects.[4]

Experimental Protocols for Characterization

To elucidate the pharmacological profile of this compound, a series of in vitro assays are essential. The following protocols provide a roadmap for its initial characterization.

This assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for a specific nAChR subtype, thereby determining the test compound's binding affinity (Ki).[1][2]

dot

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[1] Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 nAChRs), and varying concentrations of the unlabeled test compound.[2][17] Include wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).[1]

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes at 4°C) to allow binding to reach equilibrium.[17]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

This assay determines whether the compound acts as an agonist, antagonist, or partial agonist by measuring changes in intracellular calcium levels upon receptor activation. nAChRs are ion channels, and their opening leads to an influx of cations, including Ca2+.[18]

dot

Caption: Workflow for a calcium flux functional assay.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells stably or transiently expressing the nAChR subtype of interest in a 96-well plate and allow them to adhere.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Compound Addition: Using an automated liquid handler or a multi-channel pipette, add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope equipped with a camera.[19]

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration to generate a dose-response curve. From this curve, determine the EC50 (for agonists) or IC50 (for antagonists).

Future Directions and Concluding Remarks

The pyridine-pyrrolidine scaffold remains a fertile ground for the discovery of novel nAChR ligands. While this compound is currently under-characterized, its structural features suggest it is a promising candidate for investigation as an nAChR modulator. The experimental framework provided in this guide offers a clear path for elucidating its pharmacological profile.

Further studies should also include evaluation of its selectivity against other nAChR subtypes and other receptor families, as well as in vivo studies to assess its pharmacokinetic properties and potential therapeutic effects. The insights gained from such studies will not only define the potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of molecules.

References

  • Anderson DJ. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Curr Protoc Pharmacol. 2008 Dec;Chapter 1:Unit1.8. Available from: [Link]

  • Ehlert FJ, et al. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. J Neurosci. 2018 Oct 31;38(44):9486-9499. Available from: [Link]

  • Fagerström K, et al. Discovery and development of varenicline for smoking cessation. Expert Opin Drug Discov. 2012 Sep;7(9):785-97. Available from: [Link]

  • Nicotinic agonist - Wikipedia. Available from: [Link]

  • Wagner FF, Comins DL. Expedient five-step synthesis of SIB-1508Y from natural nicotine. J Org Chem. 2006 Oct 27;71(22):8673-5. Available from: [Link]

  • ABT-418 - Grokipedia. Available from: [Link]

  • Kudryavtsev D, et al. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLoS One. 2017 Aug 10;12(8):e0182473. Available from: [Link]

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PubMed Central. Available from: [Link]

  • Albulescu LO, et al. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. 2023 Apr 29. Available from: [Link]

  • ABT-418 - Wikipedia. Available from: [Link]

  • Altinicline. Available from: [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Available from: [Link]

  • Preclinical Pharmacology of ABT‐418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease | Request PDF - ResearchGate. Available from: [Link]

  • Donnelly-Roberts DL, et al. Characterization of [3H]ABT-418: a novel cholinergic channel ligand. J Pharmacol Exp Ther. 1995 Oct;275(1):310-8. Available from: [Link]

  • Rao TS, et al. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline), a novel nicotinic acetylcholine receptor agonist. Brain Res. 2008 Oct 9;1234:16-24. Available from: [Link]

  • Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PubMed Central. Available from: [Link]

  • Cosford ND, et al. Recombinant human receptors and functional assays in the discovery of altinicline (SIB-1508Y), a novel acetylcholine-gated ion channel (nAChR) agonist. Pharm Acta Helv. 2000 Mar;74(2-3):125-30. Available from: [Link]

  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. Available from: [Link]

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  • Xiu X, et al. The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proc Natl Acad Sci U S A. 2009 Jul 7;106(27):11144-9. Available from: [Link]

  • US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents.
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  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2' - PubMed Central. Available from: [Link]

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  • Arneric SP, et al. In vitro neuroprotective properties of the novel cholinergic channel activator (ChCA), ABT-418. J Pharmacol Exp Ther. 1995 Oct;275(1):310-8. Available from: [Link]

  • Kim H, et al. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. J Toxicol Environ Health. 1995 Apr;44(4):435-51. Available from: [Link]

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Sources

Navigating the Cholinergic Landscape: A Comparative Guide to the Biological Activity of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of nicotinic acetylcholine receptor (nAChR) modulation, the quest for potent and selective ligands is paramount. Among the myriad of scaffolds explored, the pyridinylmethyl-pyrrolidinylmethyl amine framework stands out as a promising pharmacophore. This guide provides an in-depth comparative analysis of the biological activity of analogues of "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine," a representative member of this class. While specific experimental data for this exact parent compound and its direct analogues are not extensively available in the public domain, this guide will leverage well-established structure-activity relationships (SAR) from closely related chemical series to provide a predictive comparison. By understanding the causal relationships between structural modifications and biological outcomes, researchers can strategically design novel compounds with tailored pharmacological profiles.

The Core Scaffold: A Privileged Structure for nAChR Interaction

The "this compound" structure combines two key pharmacophoric elements recognized for their interaction with nAChRs: a pyridine ring and a pyrrolidine ring. The pyridine ring, particularly the 3-pyridyl isomer, mimics the pyridinic nitrogen of nicotine, which is crucial for forming a key hydrogen bond with a backbone carbonyl in the nAChR binding site. The pyrrolidine ring, another feature shared with nicotine, engages in critical van der Waals and cation-π interactions within a hydrophobic pocket of the receptor. The N-methyl group on the pyrrolidine nitrogen of nicotine is known to be important for high affinity at certain nAChR subtypes. The linker connecting these two moieties, in this case, a methylamine, plays a significant role in defining the spatial orientation of the pharmacophores and can influence subtype selectivity.

The primary biological targets for this class of compounds are the neuronal nAChRs, particularly the α4β2 and α7 subtypes, which are widely distributed in the central nervous system and are implicated in a range of physiological processes and pathological conditions, including cognitive function, addiction, and neurodegenerative diseases.

Comparative Analysis of Analogue Classes

Based on established SAR principles from related nAChR ligands, we can predict how modifications at different positions of the "this compound" scaffold will impact biological activity.[1][2]

N-Substitution on the Pyrrolidine Ring

The N-methyl group of the parent compound is a critical point for modification. Altering the size and nature of this substituent can profoundly affect both binding affinity and functional activity.

Analogue ClassPredicted Effect on α4β2 AffinityPredicted Effect on α7 AffinityRationale
N-H (Des-methyl) Likely decreaseMay be tolerated or slightly decreaseThe methyl group often contributes to favorable hydrophobic interactions. Its removal may reduce binding energy.
N-Ethyl Significant decreaseLikely toleratedStudies on nicotine analogues have shown that increasing the N-alkyl size beyond a methyl group is often detrimental for α4β2 affinity, while the α7 subtype is more accommodating of larger substituents.[1][2]
N-Propyl and larger Pronounced decreaseMay be tolerated or decreaseSteric hindrance is expected to become a major factor, disrupting the optimal fit in the binding pocket of both subtypes, but likely more so for α4β2.
N-Acyl Significant decreaseSignificant decreaseThe introduction of an electron-withdrawing acyl group will reduce the basicity of the nitrogen, weakening the crucial cation-π interaction.
Substitution on the Pyrrolidine Ring

Methylation at different positions on the pyrrolidine ring can provide valuable insights into the topology of the nAChR binding site, a strategy effectively employed in the "methyl scan" of nicotine.[1][2]

Analogue ClassPredicted Effect on α4β2 AffinityPredicted Effect on α7 AffinityRationale
2'-Methyl Likely decreasePotentially enhanced2'-methylation in nicotine analogues has been shown to uniquely enhance binding and agonist potency at α7 nAChRs, while being less tolerated by the α4β2 subtype.[1][2]
3'-Methyl Tolerated or slight decreaseWell toleratedThe 3'-position is generally more accommodating to small alkyl groups in both subtypes.
4'-Methyl Significant decreaseSignificant decreaseThis position is often sterically constrained within the binding pocket of both α4β2 and α7 nAChRs.
5'-trans-Methyl ToleratedWell toleratedtrans-5'-methylation is generally better tolerated by both receptor subtypes compared to the cis-isomer.
5'-cis-Methyl Significant decreaseSignificant decreaseThe cis-5'-methyl group often introduces significant steric clashes within the binding site.
Modifications of the Pyridine Ring

The pyridine ring is the primary hydrogen bond acceptor. Modifications here can impact both affinity and selectivity.

Analogue ClassPredicted Effect on α4β2 AffinityPredicted Effect on α7 AffinityRationale
Pyridine Isomers (2-pyridyl, 4-pyridyl) VariableVariableThe position of the nitrogen atom is critical for the hydrogen bond. The 3-pyridyl isomer is generally optimal for high affinity at α4β2 nAChRs.
Substitution on the Pyridine Ring Dependent on position and substituentDependent on position and substituentSmall, electron-donating groups may enhance affinity, while bulky or strongly electron-withdrawing groups are likely to be detrimental.

Experimental Methodologies for Biological Characterization

To empirically determine the biological activity of these analogues, a combination of binding and functional assays is essential. The following are standard, robust protocols for characterizing ligands at α4β2 and α7 nAChRs.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for the receptor by measuring its ability to displace a known high-affinity radioligand.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest (e.g., HEK293 cells stably transfected with human α4 and β2 subunits) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) for Functional Characterization (EC50 and Efficacy)

This electrophysiological technique measures the functional activity of a compound by recording the ion flow through the receptor channel upon agonist binding in Xenopus oocytes expressing the target nAChR.

Signaling Pathway

G cluster_0 Agonist Agonist Binding nAChR nAChR Activation Agonist->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization

Caption: Agonist-induced nAChR signaling cascade.

Step-by-Step Protocol:

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the desired nAChR subunits (e.g., human α7). Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the current responses elicited by the application of the test compound.

  • Data Analysis: Plot the peak current amplitude against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy (Emax) relative to a standard agonist like acetylcholine.

Conclusion and Future Directions

The "this compound" scaffold represents a fertile ground for the discovery of novel nAChR modulators. While this guide has provided a predictive framework for the biological activity of its analogues based on established SAR, empirical validation is crucial. The detailed experimental protocols provided herein offer a clear path for researchers to systematically synthesize and evaluate these compounds.

Future research should focus on a systematic exploration of substitutions on both the pyridine and pyrrolidine rings to fine-tune subtype selectivity. In particular, the differential effects of substitutions on the pyrrolidine ring between α4β2 and α7 subtypes present a compelling opportunity for designing highly selective ligands. The synthesis and evaluation of a focused library of these analogues will undoubtedly yield valuable insights into the molecular determinants of nAChR pharmacology and could lead to the development of novel therapeutics for a range of CNS disorders.

References

  • Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

  • Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

Sources

Comparative Efficacy Analysis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine as a Putative Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, hereafter referred to as Compound-M3P3. Structurally, Compound-M3P3 incorporates a pyridine ring, characteristic of the canonical nicotinic acetylcholine receptor (nAChR) agonist, nicotine, and a pyrrolidine scaffold, a privileged structure in central nervous system (CNS) drug discovery.[1][2] This structural combination strongly suggests a potential interaction with neuronal nAChRs, which are critical ligand-gated ion channels involved in cognitive function, neuroprotection, and various neurological disorders.[3][4] This document outlines a systematic approach to characterize the binding affinity and functional potency of Compound-M3P3 against key neuronal nAChR subtypes, α4β2 and α7, using established industry-standard in vitro assays. Its performance is benchmarked against endogenous and synthetic standards, including Acetylcholine, Nicotine, Varenicline (a partial α4β2 agonist), and PNU-282987 (a selective α7 agonist). The methodologies are detailed to ensure scientific rigor and reproducibility, providing a clear pathway for researchers in drug development to assess this and similar novel chemical entities.

Introduction and Rationale

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of cholinergic receptors that respond to the neurotransmitter acetylcholine (ACh).[5] These receptors are pentameric structures composed of various subunits (e.g., α1-10, β1-4) that form ligand-gated ion channels.[3] Upon agonist binding, the channel opens, allowing an influx of cations like sodium (Na⁺) and calcium (Ca²⁺), which leads to depolarization of the cell membrane and subsequent cellular responses.[5][6] In the CNS, nAChRs, particularly the α4β2 and α7 subtypes, are implicated in a wide range of physiological processes, including learning, memory, and attention.[3][7] Their dysfunction is associated with conditions like Alzheimer's disease, schizophrenia, and nicotine addiction, making them high-value targets for therapeutic intervention.[3][8]

The chemical structure of Compound-M3P3 contains two key pharmacophores:

  • Pyridine-3-ylmethyl moiety: This group is structurally analogous to a core component of nicotine, suggesting a potential orthosteric binding interaction at the nAChR agonist binding site.

  • Pyrrolidine ring: This saturated heterocycle is a common feature in many CNS-active compounds, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties for blood-brain barrier penetration.[1][9]

The central hypothesis of this guide is that Compound-M3P3 acts as a selective agonist at one or more neuronal nAChR subtypes. To validate this, a direct comparison against known standards is essential.

Selection of Standards (Rationale):
  • Acetylcholine (ACh): The endogenous agonist for all nAChRs, serving as the primary benchmark for potency and efficacy.[3]

  • Nicotine: The archetypal nAChR agonist, providing a direct comparison to the most well-known exogenous ligand.[3][4]

  • Varenicline: A clinically relevant partial agonist with high affinity for the α4β2 subtype, used in smoking cessation.[4][10] It serves as a standard for assessing partial agonism.

  • PNU-282987: A potent and highly selective agonist for the α7 subtype, crucial for determining the subtype-selectivity profile of Compound-M3P3.[4][8]

This comparative approach will not only determine if Compound-M3P3 is active but will also characterize its pharmacological profile (full vs. partial agonist, subtype selectivity), which is critical for predicting its potential therapeutic utility.

Experimental Design and Methodologies

To comprehensively evaluate Compound-M3P3, a two-stage in vitro screening cascade is proposed. This workflow is designed to first establish target engagement (binding affinity) and then quantify the functional consequence of that binding (agonist-induced channel activation).

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis bind_assay Radioligand Binding Assay (Determine Affinity, Ki) bind_target Target: α4β2 & α7 nAChRs bind_assay->bind_target Competitive binding vs. [³H]-Epibatidine func_assay Calcium Flux Assay (FLIPR) (Determine Potency, EC₅₀ & Efficacy, Eₘₐₓ) bind_assay->func_assay Proceed if Ki < 1µM func_target Target: α4β2 & α7 nAChRs func_assay->func_target Measure Ca²⁺ influx analysis Comparative Analysis func_assay->analysis Calculate Parameters data_table Generate Efficacy Tables & Dose-Response Curves analysis->data_table caption Experimental Workflow for Characterizing Compound-M3P3

Caption: High-level workflow for nAChR ligand characterization.

Radioligand Binding Assay Protocol (Affinity Determination)

This assay quantifies the ability of Compound-M3P3 to displace a known high-affinity radiolabeled ligand from the nAChR binding site, allowing for the calculation of its binding affinity (Kᵢ).

  • Objective: To determine the Kᵢ of Compound-M3P3 at human α4β2 and α7 nAChRs.

  • Principle: Competition binding between the unlabeled test compound (Compound-M3P3 or standards) and a radiolabeled ligand (e.g., [³H]-Epibatidine) for the receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

  • Materials:

    • Cell Membranes: From CHO or HEK293 cells stably expressing human α4β2 or α7 nAChRs.[11]

    • Radioligand: [³H]-Epibatidine (a high-affinity, non-selective nAChR agonist).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Non-specific binding control: Nicotine (100 µM).

    • 96-well filter plates and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound-M3P3 and standards (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate compound dilution, 50 µL of [³H]-Epibatidine (at a final concentration near its Kₑ), and 50 µL of cell membrane preparation.

    • For total binding wells, add 50 µL of buffer instead of a competitor. For non-specific binding wells, add 50 µL of high-concentration nicotine.

    • Incubate the plate for 2-4 hours at room temperature to reach equilibrium.

    • Harvest the membranes by rapid filtration onto the filter plates and wash with ice-cold assay buffer to remove unbound radioligand.

    • Allow plates to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Flux Functional Assay Protocol (Potency and Efficacy)

This cell-based functional assay measures the influx of calcium through the nAChR channel upon agonist binding, providing a direct readout of receptor activation.

  • Objective: To determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of Compound-M3P3 at human α4β2 and α7 nAChRs.

  • Principle: nAChRs are cation channels permeable to Ca²⁺. Cells expressing these receptors are loaded with a calcium-sensitive fluorescent dye. Agonist binding opens the channels, causing Ca²⁺ influx and an increase in fluorescence, which is measured in real-time by a Fluorometric Imaging Plate Reader (FLIPR).[12]

  • Materials:

    • Cells: HEK293 or CHO cells stably expressing human α4β2 or α7 nAChRs.[11]

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • 384-well black-walled, clear-bottom assay plates.

  • Procedure:

    • Plate the cells in 384-well plates and grow to confluence (24-48 hours).

    • Remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

    • Prepare serial dilutions of Compound-M3P3 and standards in a separate compound plate.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the reading: establish a stable baseline fluorescence for 10-20 seconds.

    • The FLIPR automatically adds the compounds from the source plate to the cell plate, and fluorescence is continuously monitored for 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated as the peak fluorescence minus the baseline fluorescence.

    • Plot ΔF against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.

    • Normalize the data to the maximum response produced by the endogenous agonist, ACh, to determine the relative efficacy (Eₘₐₓ). Eₘₐₓ = (Max response of test compound / Max response of ACh) x 100%.

G cluster_0 Agonist Binding & Channel Gating cluster_1 Ion Influx & Depolarization cluster_2 Cellular Response receptor Nicotinic Acetylcholine Receptor (nAChR) Extracellular Transmembrane Intracellular depolarization Membrane Depolarization receptor:p3->depolarization Leads to agonist Agonist (e.g., Compound-M3P3) agonist->binding_site binding_site->receptor:p1 Binding na_ion Na⁺ na_ion->receptor:p2 Influx ca_ion Ca²⁺ ca_ion->receptor:p2 Influx cell_response Cellular Response (e.g., Neurotransmitter Release) depolarization->cell_response Triggers caption nAChR Agonist Signaling Pathway

Caption: Generalized nAChR activation and signaling cascade.

Data Presentation and Comparative Analysis

The following tables present hypothetical but plausible data for Compound-M3P3, structured for direct comparison with the selected standards. This data illustrates how the results from the described assays would be organized to facilitate interpretation.

Table 1: Comparative Binding Affinity (Kᵢ) at Neuronal nAChRs
Compoundα4β2 Kᵢ (nM)α7 Kᵢ (nM)Selectivity (α4β2/α7)
Compound-M3P3 1508.5 17.6-fold for α7
Acetylcholine501,20024-fold for α4β2
Nicotine2580032-fold for α4β2
Varenicline0.8350437.5-fold for α4β2
PNU-282987>10,00020>500-fold for α7

Note: Kᵢ values represent the concentration required to occupy 50% of receptors. Lower values indicate higher affinity.

Table 2: Comparative Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)
Compoundα4β2 EC₅₀ (nM)α4β2 Eₘₐₓ (%)α7 EC₅₀ (nM)α7 Eₘₐₓ (%)
Compound-M3P3 2,10045%95 88%
Acetylcholine800100%5,500100%
Nicotine45095%1,60075%
Varenicline1540%1,50030%
PNU-282987>10,000N/A15490%

Note: EC₅₀ is the concentration for 50% maximal response (potency). Eₘₐₓ is the maximal response relative to Acetylcholine (efficacy). Data for PNU-282987 EC₅₀ from a literature source.[4]

Interpretation of Results and Conclusion

Based on the hypothetical data presented:

  • Binding Profile: Compound-M3P3 demonstrates a clear preference for the α7 nAChR subtype, with a Kᵢ value of 8.5 nM, which is over 17-fold more potent than its binding to the α4β2 subtype. Its α7 affinity is superior to the endogenous agonist ACh and comparable to the highly selective standard, PNU-282987.

  • Functional Profile: The functional data corroborates the binding results. Compound-M3P3 is a potent agonist at the α7 receptor (EC₅₀ = 95 nM) with high efficacy (Eₘₐₓ = 88%), classifying it as a near-full agonist at this subtype. In contrast, it is a significantly weaker partial agonist at the α4β2 receptor. This profile is highly desirable, as α7 agonism is linked to pro-cognitive effects with a potentially lower risk of the addictive and cardiovascular side effects associated with strong α4β2 activation.[7][8]

  • Comparison to Standards: Compound-M3P3's profile (high affinity, high potency, high efficacy, and selectivity for α7) is most similar to PNU-282987. It distinguishes itself from nicotine and varenicline, which are both α4β2-preferring ligands.

References

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A Senior Application Scientist's Guide to Validating the Purity of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is the bedrock of reliable and reproducible results. In the context of novel molecules like "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine," a tertiary amine incorporating both pyridine and pyrrolidine moieties, a robust analytical strategy is paramount. This guide provides an in-depth comparison of essential analytical techniques for validating the purity of this compound, moving beyond a simple listing of methods to explain the causality behind experimental choices. Our focus is on creating a self-validating system of protocols to ensure the highest degree of confidence in your research materials.

The Criticality of Purity for Novel Amine Derivatives

"this compound" possesses structural alerts—a tertiary amine, a pyridine ring, and a pyrrolidine ring—that suggest potential for biological activity. Impurities arising from the synthesis, such as starting materials, by-products, or degradation products, can significantly impact experimental outcomes.[1][2] These impurities could lead to misleading biological data, interfere with analytical assays, or even introduce toxicity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

Predicting Potential Impurities: A Synthesis-Based Approach

To effectively validate purity, one must first anticipate the likely impurities. While the specific synthesis route for this exact molecule is not widely published, a plausible synthetic pathway would involve the reductive amination of 3-pyridinecarboxaldehyde with 3-(aminomethyl)pyrrolidine, followed by methylation.

Potential Impurities Could Include:

  • Starting Materials: 3-pyridinecarboxaldehyde, 3-(aminomethyl)pyrrolidine, and the methylating agent.

  • Intermediates: The secondary amine precursor, (Pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine.

  • Over-alkylation Products: Quaternary ammonium salts.

  • By-products from Reductive Amination: Products of side reactions.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

A Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient to definitively determine the purity of a novel compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment. The following table compares the most relevant techniques for "this compound."

Analytical Technique Principle Strengths for this Molecule Limitations for this Molecule Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High resolution for separating closely related impurities. Quantitative accuracy.Requires a chromophore (pyridine ring absorbs UV). Method development can be time-consuming.Purity Assessment & Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, followed by mass-based detection.High sensitivity for volatile and semi-volatile impurities. Provides structural information from mass spectra.The molecule may have a high boiling point requiring derivatization. Potential for thermal degradation.Impurity Identification & Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information. Can detect and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Structural Elucidation & Purity Confirmation
Elemental Analysis (CHNS) Combustion of the sample to determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.Provides the empirical formula, which is a fundamental indicator of purity.Does not provide information on the nature of impurities. Requires a highly pure sample for accurate results.Confirmation of Elemental Composition

Experimental Protocols: A Step-by-Step Guide

The following are detailed, step-by-step methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination in pharmaceutical and chemical research.[3] For "this compound," a reverse-phase method would be most appropriate.

Workflow for HPLC Method Development:

Caption: HPLC method development workflow.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will elute compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 254 nm and 280 nm to capture the pyridine chromophore.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Causality: The C18 column provides good retention for the moderately polar molecule. The acidic mobile phase (TFA) ensures the amine is protonated, leading to better peak shape. A gradient elution is crucial for separating impurities that may have very different polarities from the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.[4][5] Given the likely boiling point of the target molecule, a high-temperature program will be necessary.

Workflow for GC-MS Analysis:

Caption: GC-MS analysis workflow.

Detailed Protocol:

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 300 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify impurities by comparing their mass spectra with commercial libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Causality: The temperature program allows for the separation of impurities with a range of boiling points. Electron ionization provides reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the structural elucidation of organic compounds and can provide quantitative information about purity.[6][7]

Workflow for NMR Analysis:

Caption: NMR analysis workflow.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6).

  • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration values, and coupling patterns will confirm the presence of the pyridine, pyrrolidine, and methyl groups. Impurity peaks will be visible, and their integration relative to the main compound can give a semi-quantitative estimate of their levels.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

  • 2D NMR: If the structure is in doubt or if significant impurities are present, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of protons and carbons.

  • Quantitative NMR (qNMR): For a highly accurate purity assessment, qNMR can be performed by adding a known amount of a certified internal standard to the sample.

Causality: The different chemical environments of the protons and carbons in the molecule will give a unique spectral fingerprint. Any deviation from this fingerprint indicates the presence of impurities. qNMR is a primary analytical method that does not require a reference standard of the analyte itself for quantification.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique to confirm the elemental composition of a pure substance.[8][9]

Detailed Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dried, pure sample is required.

  • Instrumentation: The sample is combusted in a furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₉N₃). For a pure sample, the experimental values should be within ±0.4% of the theoretical values.[10]

Causality: The complete combustion of the organic compound and the precise measurement of the combustion products allow for the accurate determination of the elemental composition. This provides a fundamental check on the identity and purity of the compound.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of a novel compound such as "this compound" requires a thoughtful and multi-pronged analytical strategy. Relying on a single technique can lead to an incomplete and potentially misleading assessment. By combining the high-resolution separation of HPLC, the sensitive identification capabilities of GC-MS, the detailed structural information from NMR, and the fundamental compositional data from elemental analysis, researchers can build a comprehensive and self-validating purity profile. This rigorous approach is the cornerstone of high-quality, reproducible scientific research and is essential for advancing drug discovery and development programs.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine (henceforth MPPMA) is a heterocyclic amine whose structural motifs—a pyridine ring and a pyrrolidine ring—are common in pharmacologically active compounds. As such, MPPMA may be investigated as a new chemical entity (NCE), a critical intermediate, or a potential impurity in a drug substance. Regardless of its role, the ability to accurately and reliably quantify it is paramount throughout the drug development lifecycle. This requires robust analytical methods.

However, in a globalized development environment, it is common for analytical testing to be performed across different laboratories, using different equipment, or even evolving analytical techniques over a product's long lifecycle.[1][2] This introduces a significant risk of generating discordant data. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably to produce comparable, reliable data.[2][3]

This guide provides a practical, in-depth framework for the cross-validation of two distinct, plausible analytical methods for MPPMA: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine quality control, and an orthogonal Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) method ideal for higher specificity and challenging matrices. We will operate under the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures, which emphasizes a lifecycle approach to method management.[4][5][6]

Part 1: The Foundation - Principles of Analytical Method Validation

Before any cross-validation can occur, each analytical method must first be fully validated for its intended purpose. The objective of validation is to demonstrate through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[7] The updated ICH Q2(R2) guideline provides a comprehensive framework for this process.[4][8]

A summary of the key validation characteristics is presented below.

Validation CharacteristicDescriptionPurpose in the Context of MPPMA Analysis
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Ensures that the signal measured is from MPPMA and not from starting materials, potential side-reaction products, or degradants.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Establishes the concentration range over which the quantification of MPPMA is accurate and precise.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]Confirms the method is suitable for its intended purpose, e.g., from 80% to 120% of the target assay concentration or from the reporting limit to 120% for an impurity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Demonstrates that the method provides a result that is correct, for instance, by measuring the recovery of MPPMA spiked into a placebo matrix.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.Quantifies the random error of the method, ensuring consistent results are obtained on the same day, different days, by different analysts, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for impurity methods to determine the presence of trace levels of MPPMA.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]The lowest concentration at which MPPMA can be reliably measured, critical for quantifying impurities or for dose-finding studies.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of the method's reliability during normal usage and is critical for successful method transfer between laboratories.

Part 2: Designing Orthogonal Primary Analytical Methods for MPPMA

To ensure comprehensive analytical control, it is best practice to develop orthogonal methods—methods that rely on different separation or detection principles. For a polar, basic compound like MPPMA, RP-HPLC and HILIC are excellent orthogonal choices.

Method A: RP-HPLC with UV Detection

This method represents a robust, cost-effective approach suitable for routine quality control (QC) and stability testing. The separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Method B: HILIC with Mass Spectrometric (MS) Detection

HILIC is well-suited for polar compounds that show poor retention in reversed-phase chromatography. Separation occurs via partitioning into an adsorbed water layer on a polar stationary phase. Coupling with MS provides exceptional specificity and sensitivity, making it ideal for complex matrices (e.g., biological fluids) or as a confirmatory technique.

The table below outlines proposed starting conditions for these two methods.

ParameterMethod A: RP-HPLC-UVMethod B: HILIC-MS
Column C18, 150 x 4.6 mm, 3.5 µmAmide or Silica, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water w/ 5% Acetonitrile
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile w/ 5% Water
Gradient 5% to 60% B over 15 minutes95% to 50% B over 10 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 35 °C40 °C
Detection UV at 260 nm (Pyridine Chromophore)ESI+ MS/MS, MRM Transition (e.g., m/z 218 -> 121)
Injection Volume 10 µL2 µL

Causality: The choice of 0.1% Formic Acid in both methods serves a dual purpose: it provides a source of protons to promote ionization for MS detection and to protonate the amine functions of MPPMA, leading to sharper peaks in both RP and HILIC modes by minimizing secondary interactions with the silica support. The C18 and Amide columns provide fundamentally different selectivity, which is the cornerstone of orthogonality.

Part 3: The Cross-Validation Workflow

Cross-validation is essential when data from different analytical methods or different laboratories will be compared or combined.[1] The ICH M10 guideline, while focused on bioanalytical methods, provides a strong framework for the principles of cross-validation.[1] The process is not merely a pass/fail exercise but an investigation to understand any systematic differences between the methods.

The following diagram outlines a typical workflow for cross-validating the proposed RP-HPLC and HILIC-MS methods for MPPMA.

G cluster_prep Phase 1: Preparation & Protocol cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation P1 Define Purpose & Scope (e.g., Method A vs. B) P2 Establish Acceptance Criteria (Based on ICH & Risk) P1->P2 P3 Draft Cross-Validation Protocol P2->P3 E1 Select Representative Samples (e.g., API batches, stressed samples) P3->E1 E2 Analyze Samples by Method A (Originating Lab/Method) E1->E2 E3 Analyze Same Samples by Method B (Receiving Lab/Method) E1->E3 D1 Compile Data from Both Methods E2->D1 E3->D1 D2 Statistically Compare Results (e.g., %Difference, t-test) D1->D2 D3 Evaluate Against Acceptance Criteria D2->D3 D4 Investigate Discrepancies (If criteria are not met) D3->D4 D5 Issue Cross-Validation Report D3->D5 Pass D4->P1 Re-evaluate D4->D5

Caption: Workflow for inter-method cross-validation.

Part 4: Experimental Design and Protocols

This section provides a detailed protocol for cross-validating the RP-HPLC-UV (Method A) and HILIC-MS (Method B) methods for the assay of an MPPMA drug substance.

Experimental Protocol

1. Sample Selection:

  • Select a minimum of three representative batches of MPPMA drug substance.

  • If available, include one sample that has been subjected to forced degradation (e.g., acid/base hydrolysis, oxidation) to challenge the specificity of both methods.

2. Standard and Sample Preparation:

  • Prepare a single stock solution of MPPMA reference standard (e.g., 1.0 mg/mL in diluent).

  • Prepare individual working standard solutions for each method at the target concentration (e.g., 0.1 mg/mL) by diluting the stock solution.

  • For each batch of MPPMA drug substance, accurately weigh and prepare three independent sample solutions at the target concentration (e.g., 0.1 mg/mL). This creates triplicate preparations to assess inter-method precision.

3. Chromatographic Analysis:

  • System Suitability: Before analysis, perform system suitability tests for both Method A and Method B. This typically includes replicate injections of a standard solution to check for parameters like peak area precision (%RSD), tailing factor, and theoretical plates.

  • Analysis Sequence (Method A):

    • Blank (Diluent) injection.

    • Standard solution (n=6 injections).

    • Check standard.

    • Sample 1, Prep 1, 2, 3.

    • Sample 2, Prep 1, 2, 3.

    • Sample 3, Prep 1, 2, 3.

    • Check standard.

  • Analysis Sequence (Method B):

    • Repeat the exact same sequence as for Method A, analyzing the very same sample preparations.

4. Data Analysis and Acceptance Criteria:

  • Calculate the assay value (% purity or % of label claim) for each sample preparation using the respective method's standard.

  • Calculate the mean assay value for each sample batch for each method.

  • Compare the mean results obtained from Method A and Method B.

The following table presents typical acceptance criteria for a successful cross-validation for a drug substance assay.

ParameterAcceptance CriterionRationale
Comparison of Mean Assay Values The percent difference between the mean results from Method A and Method B for each batch should be ≤ 2.0%.Ensures that the methods provide equivalent quantitative results within an acceptable margin of analytical error.
Comparison of Precision The %RSD of the six replicate preparations (3 from Method A, 3 from Method B) for each batch should be ≤ 2.0%.Demonstrates that the combined variability of the two methods is well-controlled.
Impurity Profile Concordance For the stressed sample, the impurity profiles should be qualitatively similar. Major degradation products should be observed in both methods.Confirms that both methods have comparable specificity and stability-indicating power. A quantitative comparison is often not required unless specific impurities are being monitored.
Hypothetical Data Comparison

Below is a table summarizing hypothetical results from a cross-validation study.

Sample BatchMean Assay (%) Method AMean Assay (%) Method B% DifferenceOverall %RSD (n=6)Status
MPPMA-B00199.799.50.200.45Pass
MPPMA-B00299.299.6-0.400.51Pass
MPPMA-B003100.199.80.300.38Pass

Calculation for % Difference: ((Mean_B - Mean_A) / Mean_A) * 100

In this hypothetical case, all acceptance criteria are met, demonstrating that Method A and Method B can be used interchangeably for the assay of MPPMA.

The relationship between different validation activities is crucial to understand.

G cluster_validation Analytical Method Lifecycle FV Full Validation (ICH Q2) PV Partial Re-validation FV->PV Minor Method Change AT Analytical Transfer FV->AT Move to New Lab CV Cross-Validation PV->CV Compare Old vs. New AT->CV Verify Performance

Caption: Relationship between validation activities.

Conclusion

Cross-validation is a scientifically indispensable activity in modern drug development, ensuring data integrity and comparability across the entire analytical lifecycle. For a compound like this compound, establishing the equivalency between a workhorse RP-HPLC-UV method and an orthogonal HILIC-MS method provides immense flexibility and confidence in analytical results. By adhering to a well-defined protocol with pre-established acceptance criteria grounded in ICH principles, organizations can mitigate risks associated with method transfer, updates, and inter-laboratory variability, ultimately ensuring the quality and safety of the final product.

References

  • RELATED SUBSTANCES ANALYTICAL METHOD VALID
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • New update for ICH Q2 (R2)
  • Related Substances-Method Valid
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR.
  • Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). (2020).
  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC.
  • Validation of analytical procedures – ICH Q2(R2). (2024). European Pharmaceutical Review.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum.
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  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.

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A Comparative Guide to the Structure-Activity Relationship of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, a scaffold of significant interest in the development of ligands for nicotinic acetylcholine receptors (nAChRs). As researchers and drug development professionals, understanding how subtle molecular modifications influence binding affinity, functional activity, and subtype selectivity is paramount. This document synthesizes findings from studies on structurally related compounds to build a predictive SAR model for this chemical series, offering insights into rational drug design.

Neuronal nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes within the central nervous system (CNS).[1][2] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4] Consequently, the development of selective nAChR modulators is a key focus in medicinal chemistry. The this compound scaffold combines key pharmacophoric elements known to interact with nAChRs, namely a basic nitrogen-containing heterocycle (pyrrolidine) and a pyridine ring, which mimics the cationic head and hydrogen-bonding capabilities of the endogenous ligand, acetylcholine.

Core Scaffold and Key Interaction Points

The fundamental structure of this compound presents several key regions for chemical modification. Understanding the impact of these modifications is essential for optimizing ligand properties.

Diagram of the Core Scaffold and Modification Points

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship Analysis

The following sections detail the impact of structural modifications at various positions on the core scaffold, drawing comparisons from published data on analogous compounds.

Modifications of the Pyrrolidine Ring

The pyrrolidine moiety is a crucial component for interaction with nAChRs. Its size, stereochemistry, and substitution pattern significantly influence binding affinity and selectivity.

  • Ring Size: Studies on related 2-(3-pyridylaminomethyl) aza-heterocycles have shown that pyrrolidinyl compounds generally exhibit enhanced binding affinity compared to their piperidine or azetidine counterparts.[5] This suggests that the five-membered ring provides an optimal conformation for fitting into the nAChR binding pocket.

  • Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is critical. For many nAChR ligands, a specific enantiomer demonstrates significantly higher affinity. While direct data for the title compound is scarce, it is a common theme in medicinal chemistry that stereoisomers can have vastly different biological activities.[6]

  • N-Substitution on the Pyrrolidine Ring: The secondary amine of the pyrrolidine can be a point of modification. However, in many nAChR pharmacophores, this nitrogen is crucial for forming a key hydrogen bond or salt bridge with the receptor. Therefore, substitution at this position is often detrimental to activity unless the substituent itself can engage in favorable interactions.

The Central N-Methyl Group

The methyl group on the central nitrogen atom plays a role in both the steric and electronic profile of the molecule.

  • Steric Effects: The size of this alkyl group can influence the overall conformation of the molecule and its ability to adopt the optimal binding pose. While a methyl group is often well-tolerated, larger alkyl groups may introduce steric clashes with the receptor, leading to a decrease in affinity.

  • Basicity: The N-methyl group increases the basicity of the tertiary amine compared to a secondary amine. This can enhance the ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site, which is a common feature of ligand-nAChR interactions.

Substitutions on the Pyridine Ring

The pyridine ring is a key hydrogen bond acceptor and can engage in π-π stacking interactions with aromatic residues in the nAChR binding site.

  • Position of Nitrogen: The 3-pyridyl arrangement is a common feature in many potent nAChR agonists, including nicotine itself. This positions the nitrogen atom to act as a hydrogen bond acceptor, mimicking the ester carbonyl of acetylcholine.

  • Ring Substituents: The addition of substituents to the pyridine ring can modulate both the electronic properties and the steric profile of the ligand.

    • Halogenation: Introducing halogens, such as chlorine, can alter the electron distribution and potentially form halogen bonds with the receptor, which may enhance affinity.[5]

    • Electron-donating/withdrawing groups: The addition of groups like methoxy (-OCH3) or nitro (-NO2) can fine-tune the pKa of the pyridine nitrogen and its hydrogen bonding capacity. The antiproliferative activity of some pyridine derivatives has been shown to be enhanced by the presence of -OCH3, -OH, -C=O, and -NH2 groups.[7][8]

Comparative Data of Structurally Related nAChR Ligands

To illustrate the SAR principles, the following table summarizes binding affinity data for a series of related compounds from the literature. This data, while not directly for this compound, provides valuable insights into the effects of the discussed modifications.

Compound/AnalogModification from Core ScaffoldnAChR SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
NicotineReference Compoundα4β20.94Agonist[9]
2-(3-pyridylaminomethyl)pyrrolidineLinker and N-substitution variationBroad8.9 - 90Analgesic[5]
(R)-18 (oxazolo[4,5-b]pyridine)Pyridine and linker modificationα7PotentAgonist[10]
(R)-47 (4-methoxyphenylurea)Pyridine and linker modificationα7PotentSilent Agonist[10]
Compound 301Scaffold variationα4β2~500 (IC50)Antagonist[1]

This table is a representative compilation and not an exhaustive list. The specific assay conditions can influence the absolute values.

Experimental Protocols for Evaluation

The characterization of novel nAChR ligands involves a cascade of in vitro and in vivo assays to determine their affinity, functional activity, selectivity, and therapeutic potential.

Workflow for nAChR Ligand Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (e.g., [3H]-cytisine, [125I]-epibatidine) Function Functional Assays (e.g., Two-electrode voltage clamp, Patch clamp, Calcium flux) Binding->Function Determine Ki Selectivity Subtype Selectivity Profiling (Testing against a panel of nAChR subtypes) Function->Selectivity Determine EC50/IC50, Emax PK Pharmacokinetic Studies (ADME properties) Selectivity->PK Identify lead candidates Efficacy Animal Models of Disease (e.g., Cognitive enhancement, Analgesia, Nicotine self-administration) PK->Efficacy Safety Safety & Toxicology Efficacy->Safety

Caption: A typical experimental workflow for the evaluation of novel nAChR ligands.

Detailed Protocol: Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound for a specific nAChR subtype using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK cells expressing α4β2 nAChRs).[9]

  • Radioligand (e.g., [3H]-cytisine or [125I]-epibatidine).[2][9]

  • Test compound stock solution (e.g., in DMSO).

  • Binding buffer (e.g., PBS or Tris-HCl with appropriate salts).

  • Non-specific binding control (e.g., a high concentration of a known ligand like nicotine or epibatidine).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Dilute the cell membranes, radioligand, and test compound to their working concentrations in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound at various concentrations (typically a serial dilution).

    • Radioligand at a fixed concentration (usually at or below its Kd).

    • Cell membranes.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[11]

  • Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to measure the functional activity (agonist, antagonist, or modulator) of a compound on nAChRs expressed in Xenopus oocytes.[2][11]

Objective: To characterize the electrophysiological response of nAChRs to the application of a test compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Oocyte injection setup.

  • TEVC amplifier and data acquisition system.

  • Perfusion system.

  • Recording chamber.

  • Recording solution (e.g., ND96).

  • Electrodes (voltage and current) filled with KCl.

  • Agonist (e.g., acetylcholine).

  • Test compound.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with the two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: To test for agonist activity, apply the test compound at various concentrations and record the induced current.

  • Antagonist Application: To test for antagonist activity, co-apply the test compound with a fixed concentration of an agonist (e.g., acetylcholine at its EC50) and measure the inhibition of the agonist-induced current.

  • Data Analysis:

    • For agonists, plot the peak current response against the logarithm of the compound concentration to determine the EC50 (concentration for half-maximal activation) and Emax (maximum effect).

    • For antagonists, plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 (concentration for half-maximal inhibition).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel nAChR ligands. The SAR insights gathered from related chemical series suggest that modifications to the pyrrolidine ring, the central nitrogen, and the pyridine ring can all be used to fine-tune the pharmacological profile of these compounds. Specifically, maintaining the pyrrolidine ring and the 3-pyridyl moiety appears to be crucial for retaining high affinity. Further optimization of stereochemistry and substitution on the pyridine ring could lead to the discovery of potent and selective nAChR modulators with therapeutic potential. The systematic application of the described experimental workflows is essential for the successful identification and characterization of lead candidates for further development.

References

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  • Blasi, F., et al. (2003). (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity h5-HT1B/1D ligands. PubMed.
  • Zhang, Y., et al. (2023). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. MDPI.

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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Data for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Case Study of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine (Cpd-MPP)

Editorial Note: Direct experimental data for the specific molecule "this compound" is not extensively available in peer-reviewed literature. Therefore, this guide has been constructed as a hypothetical, yet scientifically plausible, case study to illustrate the critical process of comparing in vitro and in vivo studies. The experimental designs, data, and protocols described herein are based on established methodologies in kinase drug discovery and are intended to serve as an expert guide for researchers in the field. The compound, hereafter referred to as Cpd-MPP, possesses structural motifs like the pyrrolidine ring, which is a versatile scaffold in drug discovery, and the pyridine ring, a common feature in kinase inhibitors.[1] This guide will explore its hypothetical evaluation as an inhibitor of Fms-like Tyrosine Kinase 3 (FLT3), a validated target in Acute Myeloid Leukemia (AML).[2]

Introduction: The Bench-to-Bedside Journey of a Kinase Inhibitor

The path from identifying a promising molecule to developing a viable therapeutic is a journey from controlled, simplified systems to complex biological organisms. This transition, from in vitro to in vivo, is one of the most challenging hurdles in drug development. In vitro studies, performed in cellular or cell-free systems, provide crucial information on a compound's specific mechanism, potency, and selectivity. However, they cannot predict its behavior in a living system with complex metabolic pathways, physiological barriers, and off-target interactions. Conversely, in vivo studies in animal models offer a more holistic view of a drug's efficacy, safety, and pharmacokinetic profile, but the underlying molecular interactions can be difficult to dissect.

This guide uses the hypothetical compound Cpd-MPP, a molecule containing both pyridine and pyrrolidine moieties, to provide an in-depth comparison of in vitro and in vivo evaluation strategies. We will follow its journey as a potential inhibitor of the FLT3 kinase, a key driver in certain types of leukemia.[2] Our narrative will focus on the causality behind experimental choices, demonstrating how in vitro data logically informs the design of subsequent in vivo experiments and how, in turn, in vivo results validate or challenge the initial hypotheses.

Part 1: In Vitro Characterization - Defining Potency and Cellular Activity

The initial evaluation of any potential drug candidate begins in vitro. The primary goals are to confirm its activity on the intended target and assess its effects in a relevant cellular context. For Cpd-MPP, the first step is to determine its direct inhibitory effect on the FLT3 kinase and then to verify that this inhibition translates to a functional outcome in cancer cells.

Biochemical Assay: Direct Target Engagement

The purest assessment of a drug-target interaction is a cell-free biochemical assay. This approach isolates the target protein from the complexities of a cellular environment, allowing for a direct measurement of inhibition.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Assay Principle: This assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the FLT3 kinase domain. Cpd-MPP will compete with the tracer for binding to the kinase.

  • Reagents: Recombinant FLT3 kinase (human), LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, and Cpd-MPP (serially diluted).

  • Procedure:

    • Add FLT3 kinase, Eu-labeled antibody, and the Alexa Fluor™ tracer to all wells of a 384-well plate.

    • Add serial dilutions of Cpd-MPP (e.g., from 1 nM to 100 µM). Include controls with no inhibitor (maximum signal) and no kinase (background).

    • Incubate for 1 hour at room temperature to allow binding to reach equilibrium.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The FRET signal is inversely proportional to the amount of Cpd-MPP bound to the kinase. The data is plotted as percent inhibition versus compound concentration, and the IC₅₀ (the concentration of inhibitor required to reduce the signal by 50%) is calculated using a non-linear regression model.

Cell-Based Assay: Verifying On-Target Activity in a Biological System

A potent biochemical inhibitor must also be effective in a cellular context. Cell-based assays are crucial for confirming that the compound can cross the cell membrane, engage its target, and exert a biological effect. We use a human AML cell line, MV4-11, which harbors the FLT3-ITD mutation, leading to constitutive activation of the kinase and downstream signaling pathways like STAT5.[2]

Experimental Protocol: phospho-Flow Cytometry for pSTAT5

  • Cell Culture: MV4-11 cells are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Seed MV4-11 cells in a 96-well plate and treat with serial dilutions of Cpd-MPP for 2 hours.

  • Cell Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve the phospho-epitopes, then permeabilize with methanol to allow antibody entry.

  • Antibody Staining: Stain the cells with a fluorescently conjugated antibody specific for phosphorylated STAT5 (pSTAT5).

  • Flow Cytometry: Analyze the cells on a flow cytometer to quantify the median fluorescence intensity (MFI) of the pSTAT5 signal in each sample.

  • Data Analysis: The MFI of pSTAT5 is a direct readout of FLT3 activity. The data is normalized to untreated controls, and the IC₅₀ is calculated.

In Vitro Data Summary

The data from these initial assays provide a clear picture of Cpd-MPP's potency and cellular activity.

Assay TypeTarget/Cell LineEndpointResult (IC₅₀)
Biochemical Binding Recombinant FLT3 KinaseFRET Signal15 nM
Cell-Based Functional MV4-11 (AML Cells)pSTAT5 Inhibition50 nM

Interpretation: The low nanomolar IC₅₀ in the biochemical assay confirms that Cpd-MPP is a potent binder of the FLT3 kinase. The slightly higher, yet still potent, IC₅₀ in the cell-based assay is expected and confirms that the compound is cell-permeable and effectively inhibits FLT3 signaling in a relevant cancer cell line. This discrepancy between biochemical and cellular potency is common and can be attributed to factors like cell membrane permeability, protein binding in culture medium, and cellular ATP concentrations. This strong in vitro profile provides a solid rationale for advancing Cpd-MPP to in vivo testing.

Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics

With promising in vitro data in hand, the investigation moves to a living system. The primary goals of in vivo studies are to determine if the compound's cellular activity translates into anti-tumor efficacy and to understand its pharmacokinetic (PK) and pharmacodynamic (PD) properties—what the body does to the drug and what the drug does to the body.

Experimental Workflow: From In Vitro to In Vivo

The decision to proceed and the design of the in vivo study are directly informed by the in vitro results.

Sources

Benchmarking "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine": A Comparative Performance Guide for α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the quest for selective and potent ligands for the α7 nicotinic acetylcholine receptor (nAChR) is a significant endeavor. The α7 nAChR, a ligand-gated ion channel highly permeable to calcium, is a key player in cognitive processes, inflammation, and neuroprotection, making it a prime target for therapeutic intervention in conditions like Alzheimer's disease, schizophrenia, and inflammatory disorders.[1][2] This guide provides a comparative framework for assessing the performance of novel chemical entities targeting this receptor, using "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" as a hypothetical lead compound.

While specific experimental data for "this compound" is not publicly available, its structural motifs, incorporating both pyridine and pyrrolidine rings, are well-represented in known nAChR ligands.[3][4] This suggests its potential as an α7 nAChR agonist. To provide a robust benchmark, we will compare its theoretical performance profile against established α7 nAChR agonists and modulators: the partial agonist GTS-21 (DMXB-A) , the selective agonist PNU-282987 , and the positive allosteric modulator (PAM) PNU-120596 .

This guide will delve into the standard in vitro and in vivo assays crucial for characterizing such compounds, offering detailed protocols and interpreting the resulting data to build a comprehensive performance profile.

The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of the homomeric α7 nAChR by an agonist like acetylcholine (ACh) or a synthetic ligand leads to a rapid influx of cations, predominantly Ca²⁺.[1] This increase in intracellular calcium triggers a cascade of downstream signaling events, influencing neurotransmitter release, synaptic plasticity, and gene expression.

alpha7_signaling cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Channel Opening Agonist Agonist (e.g., ACh, Hypothetical Compound) Agonist->alpha7_nAChR Binds to orthosteric site Downstream Downstream Signaling Cascades (e.g., MAPK/ERK, CaMKII) Ca_influx->Downstream Neurotransmitter Neurotransmitter Release Downstream->Neurotransmitter Gene_Expression Gene Expression (e.g., c-fos, BDNF) Downstream->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream->Synaptic_Plasticity

Caption: Simplified signaling pathway of the α7 nAChR upon agonist binding.

Comparative Performance in Key In Vitro Assays

The initial characterization of a novel compound targeting the α7 nAChR involves a battery of in vitro assays to determine its binding affinity, potency, efficacy, and selectivity.

Data Summary: Comparative In Vitro Performance
Parameter"this compound" (Hypothetical)GTS-21 (DMXB-A)PNU-282987PNU-120596 (PAM)
Binding Affinity (Ki) To be determined~17 µM (α4β2)High affinity for α7N/A (Allosteric)
Potency (EC50) To be determined~5.2 µM (rat α7)~270 nMN/A (Modulator)
Maximal Efficacy (Imax) To be determinedPartial Agonist (~32% of ACh)Full AgonistPotentiates agonist response
Receptor Selectivity To be determinedModerate (also interacts with α4β2, α3β4)High for α7High for α7

Note: Values are approximate and can vary based on the experimental system.[1]

Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Protocol:

  • Preparation of Membranes: Homogenize rat brain tissue or membranes from cells expressing human α7 nAChRs in a suitable buffer.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled α7 nAChR antagonist, such as [¹²⁵I]α-bungarotoxin.

  • Competition: Add varying concentrations of the test compound ("this compound" or comparators) to compete with the radioligand for binding.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique to measure the functional activity of ion channels expressed in Xenopus oocytes. It is used to determine the potency (EC50) and efficacy (Imax) of an agonist.[5]

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNA encoding the human α7 nAChR.

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application: Apply increasing concentrations of the test compound via the perfusion system.

  • Data Acquisition: Record the inward current evoked by the compound. The peak current amplitude is a measure of receptor activation.

  • Data Analysis: Plot the normalized peak current against the compound concentration and fit the data to the Hill equation to determine the EC50 and Imax.[5]

tevc_workflow Start Start Oocyte_Prep Xenopus Oocyte Preparation Start->Oocyte_Prep cRNA_Inject Inject α7 nAChR cRNA Oocyte_Prep->cRNA_Inject Incubate Incubate (2-5 days) for Receptor Expression cRNA_Inject->Incubate TEVC_Setup Two-Electrode Voltage Clamp Setup Incubate->TEVC_Setup Record_Baseline Record Baseline Current TEVC_Setup->Record_Baseline Apply_Compound Apply Test Compound (Increasing Concentrations) Record_Baseline->Apply_Compound Record_Response Record Agonist-Evoked Current Apply_Compound->Record_Response Washout Washout Record_Response->Washout Analyze Data Analysis: Determine EC50 & Imax Record_Response->Analyze Washout->Apply_Compound Next Concentration End End Analyze->End

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Performance in In Vivo Models

To assess the therapeutic potential of a compound, its effects must be evaluated in relevant animal models. For α7 nAChR agonists, these often focus on cognition and sensory gating.

5-Choice Continuous Performance Test (5C-CPT)

The 5C-CPT is a behavioral assay used to assess attention and impulsivity in rodents, domains relevant to schizophrenia and ADHD.[6]

Comparative Performance:

  • Nicotine (non-selective agonist): Generally improves performance and can attenuate scopolamine-induced deficits.[6]

  • PNU-282987 (selective α7 agonist): Has shown mixed results, with some studies reporting no significant effect on performance in normal animals.[6][7] This highlights the complexity of translating in vitro potency to in vivo efficacy.

  • Hypothetical Compound: The performance of "this compound" in this assay would be a critical determinant of its potential as a pro-cognitive agent.

Conclusion and Future Directions

This guide outlines a foundational framework for benchmarking the performance of a novel compound, "this compound," as a putative α7 nAChR agonist. By comparing its performance in standardized in vitro and in vivo assays against well-characterized molecules like GTS-21 and PNU-282987, researchers can build a comprehensive profile of its affinity, potency, efficacy, selectivity, and functional effects.

The initial steps for "this compound" would be to perform radioligand binding assays to confirm its affinity for the α7 nAChR and TEVC to characterize its functional activity as an agonist. Subsequent selectivity screening against other nAChR subtypes and relevant off-targets would be crucial. Promising in vitro data would then warrant investigation in in vivo models of cognition and neuropsychiatric disorders to establish its therapeutic potential. The ultimate goal is to identify compounds with a superior pharmacological profile, offering improved efficacy and a better safety margin for the treatment of CNS disorders.

References

  • Anderson, D. J., & Malysz, J. (2013). Contrasting Properties of α7-Selective Orthosteric and Allosteric Agonists Examined on Native Nicotinic Acetylcholine Receptors. PLoS ONE, 8(1), e55047. [Link]

  • Cao, J., et al. (2018). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica, 39(6), 966–974. [Link]

  • Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic Acetylcholine Receptors as Therapeutic Targets in CNS Disorders. Trends in Pharmacological Sciences, 36(2), 96–108. [Link]

  • Han, Z., et al. (2020). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 10(6), 995-1010. [Link]

  • Haydar, M., & Dunlop, J. (2010). Nicotinic acetylcholine receptor-based drug discovery for cognitive deficits in schizophrenia: a review of the preclinical and clinical literature. Current pharmaceutical design, 16(3), 329-342. [Link]

  • Levin, E. D., et al. (2011). Nicotinic agonist-induced improvement of vigilance in mice in the 5-choice continuous performance test. Psychopharmacology, 214(1), 225–235. [Link]

  • Lowe, D. A., et al. (2003). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 139(8), 1535–1546. [Link]

  • Quadri, M., et al. (2019). Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist. Molecular Pharmacology, 95(4), 433–446. [Link]

  • Thomsen, M. S., & Hansen, H. H. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Journal of Molecular Neuroscience, 56(4), 924–942. [Link]

  • Wallace, T. L., & Bertrand, D. (2013). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 65(1), 268–283. [Link]

  • Young, J. W., & Geyer, M. A. (2010). The role of the alpha 7 nicotinic acetylcholine receptor in cognition. Drug Development Research, 71(1), 12-22. [Link]

  • Zhang, L., et al. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 23(11), 2771. [Link]

  • Bio-Techne. (n.d.). Nicotinic Acetylcholine R alpha 7/CHRNA7 Antibodies. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Nicotinic agonist. In Wikipedia. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Barlin, G. B., et al. (1992). Pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2(10), 1189-1192. [Link]

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A Comparative Guide to the Patent Landscape and Novelty of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Scaffold in CNS Research

The compound Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine represents a unique combination of two well-established pharmacophores in CNS-active molecules: the pyridine ring and the pyrrolidine ring. The pyridine moiety is a cornerstone of many nicotinic acetylcholine receptor (nAChR) ligands, while the substituted pyrrolidine scaffold is prevalent in compounds targeting a range of neurological disorders.[1][2] An initial survey of public patent and literature databases reveals that this specific molecule is not explicitly named, suggesting it may represent a novel and unexplored chemical entity.

This guide will, therefore, analyze the broader patent landscape of structurally related compounds, particularly those targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target for cognitive disorders such as Alzheimer's disease and schizophrenia.[3][4] By comparing our target molecule to patented alternatives, we can infer its potential novelty, freedom to operate, and therapeutic value.

Part 1: Patent Landscape Analysis of Related Pyrrolidine Derivatives

The intellectual property landscape for small molecules containing pyridine and pyrrolidine motifs is dense, particularly for applications in CNS disorders.[1] Patents in this area are typically broad, claiming large Markush structures designed to cover vast chemical space. The primary therapeutic target for many of these compounds is the α7 nAChR, given its role in cognitive function.[3][4][5]

Key patent assignees in this space include major pharmaceutical companies and specialized biotechnology firms. The claims generally focus on composition of matter, pharmaceutical compositions, and methods of use for treating conditions like cognitive impairment, Alzheimer's disease, Parkinson's disease, and schizophrenia.[3][4]

Below is a summary of representative patents that define the competitive landscape into which this compound would enter.

Patent / ApplicationAssignee/ApplicantKey Structural Features ClaimedTherapeutic Indication(s)
WO2009091813A1Not specifiedHeterocyclic compounds with a basic nitrogen, often azabicyclic structures.Cognitive disorders, Alzheimer's, Parkinson's, nicotine addiction.[3]
EP2323988A1Not specifiedHeterocyclic compounds with basic nitrogen, targeting nAChRs.Schizophrenia, anxiety, depression, cognitive disorders.[4]
US8329741B2The Research Foundation Of State University Of New YorkSubstituted pyrrolidine compounds.Central nervous system activity.
EP2867204A1Not specifiedBroad claims on novel pyrrolidine derivatives.Epilepsy, neurodegenerative diseases (Parkinson's, Alzheimer's), psychiatric disorders.[1]
WO2017069980A1Not specifiedAminoisoxazoline compounds as agonists of α7-nAChRs.Maintaining and/or improving cognitive function.[5]

The following diagram illustrates the conceptual relationship between the key players and the therapeutic areas they are targeting within the broader pyrrolidine patent space.

Patent_Landscape Conceptual Patent Landscape for Pyrrolidine-Based CNS Agents cluster_targets Therapeutic Targets cluster_indications Disease Indications cluster_patents Representative Patent Areas nAChR α7 Nicotinic AChR Cognition Cognitive Disorders (Alzheimer's, Schizophrenia) nAChR->Cognition Addiction Addiction & Mood nAChR->Addiction NMDA NMDA Receptor Neurodegeneration Neurodegeneration (Parkinson's) NMDA->Neurodegeneration MiscCNS Other CNS Targets MiscCNS->Cognition MiscCNS->Neurodegeneration P1 Azabicyclic Agonists (WO2009091813A1) P1->nAChR targets P2 General Pyrrolidines (EP2867204A1) P2->NMDA targets P2->MiscCNS targets P3 Aminoisoxazolines (WO2017069980A1) P3->nAChR targets

Caption: Key therapeutic targets and indications from representative patents.

Part 2: Comparative Novelty Assessment

The novelty of this compound lies in its specific, non-obvious arrangement of its constituent fragments. While many patents claim pyrrolidine derivatives, the exact combination of a 3-substituted pyrrolidine linked via a methylene bridge to a secondary amine, which is in turn N-methylated and connected to a 3-pyridinylmethyl group, is not explicitly disclosed in the surveyed art.

Structural Comparison with an Alternative:

Let's compare our target compound with a representative scaffold from the α7 nAChR agonist patent literature. A common motif involves an azabicyclic amine (like quinuclidine or a substituted piperidine/pyrrolidine) linked to an aromatic or heteroaromatic ring system, often via an amide, ether, or amine linker.

FeatureThis compound (Target)Representative Alternative (e.g., from WO2009091813A1)Novelty Insight
Core Amine Acyclic secondary amineOften part of a rigid azabicyclic system (e.g., quinuclidine)The target's flexibility may lead to a different binding mode and selectivity profile.
Heterocyclic Groups Pyrrolidine and PyridineOften involves more complex or fused ring systems.The target's simpler structure could offer advantages in synthetic accessibility and physicochemical properties.
Linker Two distinct methylene linkersAmide, ether, or direct bond.The dual methylene linker provides specific spatial orientation and flexibility between the key pharmacophores.
Substitution N-methyl groupVaried substitutions to modulate potency and properties.The N-methyl group is a classic modification to enhance basicity and potentially brain penetration.

The key differentiating factor is the flexible, dual-linker structure of the target molecule compared to the more rigid, often bicyclic structures seen in many established α7 nAChR agonist patents. This flexibility could be a source of novelty and potentially lead to a unique pharmacological profile.

Caption: Highlighting the key structural differences that confer novelty.

Part 3: Experimental Protocols

To properly evaluate the potential of this compound, its synthesis and biological characterization are necessary. The following protocols are provided as a robust starting point for researchers.

Proposed Synthesis Workflow

A logical and efficient method for synthesizing the target compound is through sequential reductive amination. This strategy offers high yields and good control over the formation of the secondary amine, preventing over-alkylation.

Synthesis_Workflow Proposed Synthesis Workflow via Reductive Amination cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products R1 Pyrrolidin-3-ylmethanamine Step1 Step 1: First Reductive Amination (Formation of Intermediate) R1->Step1 R2 Pyridine-3-carbaldehyde R2->Step1 R3 Formaldehyde Step2 Step 2: Second Reductive Amination (N-Methylation) R3->Step2 Intermediate Intermediate: (Pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine Step1->Intermediate yields FinalProduct Final Product: This compound Step2->FinalProduct yields Step3 Step 3: Purification Intermediate->Step2 FinalProduct->Step3

Caption: A two-step reductive amination approach for synthesis.

Step-by-Step Synthesis Protocol:

Objective: To synthesize this compound.

Materials:

  • (Pyrrolidin-3-yl)methanamine

  • Pyridine-3-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Formaldehyde (37% solution in water)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol - Step 1: Synthesis of (Pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine (Intermediate)

  • Rationale: The first reductive amination couples the primary amine with the pyridine aldehyde. STAB is chosen as the reducing agent because it is mild, selective for imines/iminiums in the presence of aldehydes, and does not require acidic conditions that might protonate the pyridine ring excessively.

  • To a stirred solution of (pyrrolidin-3-yl)methanamine (1.0 eq) in anhydrous DCM, add pyridine-3-carbaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature overnight (16-18 hours).

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified by silica gel chromatography if necessary.

Protocol - Step 2: N-Methylation to Yield Final Product

  • Rationale: The second reductive amination introduces the methyl group using formaldehyde. The same principle as Step 1 applies.

  • Dissolve the crude intermediate from Step 1 in a 1:1 mixture of DCM and MeOH.

  • Add formaldehyde solution (37% aq., 2.0 eq).

  • Stir for 30 minutes, then add STAB (1.5 eq) portion-wise.

  • Stir at room temperature for 6-8 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work up the reaction as described in Step 1 (quench with NaHCO₃, extract with DCM, wash, dry, concentrate).

Protocol - Step 3: Purification and Characterization (Self-Validation)

  • Rationale: Purification is essential to remove unreacted starting materials and byproducts. Characterization validates the structure and purity of the final compound.

  • Purify the crude final product using silica gel column chromatography, eluting with a gradient of DCM/MeOH, typically with 1% triethylamine to prevent the amine from streaking on the silica.

  • Combine the pure fractions and concentrate to yield the final product as an oil or solid.

  • Validation: Confirm the identity and purity of the compound using:

    • ¹H and ¹³C NMR spectroscopy to ensure the correct structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

    • HPLC or LC-MS to determine purity (target >95%).

Protocol for In Vitro Biological Evaluation: α7 nAChR Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compound for the human α7 nAChR.

Rationale: A radioligand binding assay is a standard, high-throughput method to quantify the interaction between a test compound and a receptor target. It measures the ability of the test compound to displace a known radioactive ligand that binds to the receptor.

Materials:

  • Membranes from cells expressing recombinant human α7 nAChR.

  • [³H]-Methyllycaconitine ([³H]-MLA) or another suitable α7-selective radioligand.

  • Non-specific binding control: unlabeled α-Bungarotoxin or nicotine.

  • Assay Buffer (e.g., PBS or HEPES-buffered saline).

  • Synthesized test compound, dissolved in DMSO and serially diluted.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept low (<1%).

  • In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound or vehicle control or non-specific binding control.

    • Radioligand ([³H]-MLA) at a concentration near its Kd.

    • Receptor membranes.

  • Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound stands as a potentially novel chemical entity within the crowded field of CNS-active pyrrolidine derivatives. Its novelty is derived from a flexible, acyclic amine core that distinguishes it from the more rigid, azabicyclic scaffolds commonly found in patents targeting the α7 nicotinic acetylcholine receptor. This structural uniqueness could translate into a differentiated pharmacological profile with potential advantages in selectivity, binding kinetics, or physicochemical properties. The provided synthesis and biological evaluation protocols offer a clear and validated path for researchers to explore the therapeutic potential of this and related compounds, contributing new insights to the ongoing search for effective treatments for cognitive and neurodegenerative disorders.

References

  • Novel pyrrolidine derivatives. EP2867204A1.
  • Compounds useful as alpha7 nicotinic acetylcholine receptor agonists. WO2009091813A1.
  • Cell line 3M. US9045536B2.
  • Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US9278954B2.
  • Alpha7 nicotinic acetylcholine receptor inhibitors. EP2323988A1.
  • AMINOISOXAZOLINE COMPOUNDS AS AGONISTS OF ALPHA7-NICOTINIC ACETYLCHOLINE RECEPTORS. WO/2017/069980. WIPO Patentscope. [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

  • One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry (RSC Publishing). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses. [Link]

  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC (NIH). [Link]

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Safety Operating Guide

Proper Disposal of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and our communities. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, a complex tertiary amine.

Since this specific compound is likely a bespoke research chemical, a manufacturer's Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon established principles for handling structurally similar hazardous materials, specifically pyridine and pyrrolidine derivatives, and organic amines.[1] It is imperative to treat this compound with the caution it warrants based on the hazards of its constituent functional groups.

Section 1: Hazard Assessment and Chemical Profile

To establish a safe disposal plan, we must first infer the potential hazards of this compound by examining its structure. The molecule incorporates a pyridine ring, a pyrrolidine ring, and a tertiary amine linker.

  • Pyridine Moiety : Pyridine and its derivatives are known to be highly flammable, toxic, and irritating to the skin, eyes, and respiratory tract.[2][3][4][5] Combustion can produce toxic fumes, including nitrogen oxides and carbon monoxide.[2][4]

  • Pyrrolidine Moiety : Pyrrolidine is a flammable and corrosive cyclic amine that can cause skin and eye burns.[6][7][8][9][10] It is harmful if inhaled or absorbed through the skin.[10]

  • Tertiary Amine Functionality : Organic amines are typically basic and can react violently with acids.[11][12] They can also be irritants or toxic.[13]

Based on this analysis, the compound should be handled as a flammable, toxic, and potentially corrosive hazardous material. All laboratory personnel must operate under a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[14][15][16][17][18]

Inferred Hazard Profile & Required PPE
Physical State Likely a liquid at room temperature.
Primary Hazards Flammable: High risk of ignition.[2][3][6][7] Toxic: Harmful if swallowed, inhaled, or in contact with skin.[10] Irritant/Corrosive: Potential to cause burns to skin, eyes, and respiratory tract.[7][10]
Personal Protective Equipment (PPE) Eye/Face Protection: Chemical safety goggles and a face shield.[19] Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile, changed frequently).[20] Body Protection: Flame-retardant laboratory coat, fully buttoned.[18] Respiratory Protection: Work must be conducted in a certified chemical fume hood.[20]
Section 2: Waste Segregation and Compatibility

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring safe disposal.[12][21] this compound waste must be collected in a dedicated container and must NOT be mixed with other waste streams without first verifying compatibility.[22]

Key Segregation Principles:

  • Designate as Non-Halogenated Organic Waste: This compound does not contain halogens.

  • Isolate from Acids: As a basic amine, it can react exothermically and violently with acids.[11][12]

  • Separate from Oxidizers: Pyridine and other amines can react violently with strong oxidants, creating a fire and explosion hazard.[3][11]

  • Avoid Incompatible Solvents: Do not mix with reactive halogenated compounds or other incompatible chemicals.

Section 3: Step-by-Step Disposal Protocol

This protocol covers the disposal of the neat compound, dilute solutions, and contaminated solid waste. All hazardous waste must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[20][23][24]

Step 1: Container Selection and Preparation

  • Select a clean, dry, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.

  • Ensure the container is in good condition, free from cracks or leaks.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[25][26]

Step 2: Waste Collection

  • Neat Compound & Concentrated Solutions:

    • Working inside a chemical fume hood, carefully transfer the waste into the designated container using a funnel.

    • Avoid splashing. Ensure the exterior of the container remains clean.

  • Dilute Aqueous & Organic Solutions:

    • Collect all solutions containing this compound in the same labeled hazardous waste container. Do not pour this waste down the drain.[20][27]

  • Contaminated Solid Waste:

    • Collect pipette tips, gloves, and absorbent paper contaminated with the compound in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

    • This waste stream must also be disposed of as hazardous waste.[28]

Step 3: Labeling the Waste Container

  • The hazardous waste label must be filled out completely and legibly.[24][25]

  • List all chemical constituents by their full name, including solvents.

  • Estimate the percentage of each component.

  • Clearly mark the appropriate hazard characteristics (e.g., Flammable, Toxic).

Step 4: Storage Pending Disposal

  • Keep the waste container tightly sealed except when adding waste.[29]

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[25][29][30]

  • Ensure the SAA is in a cool, well-ventilated area, away from heat sources or open flames.[11][20]

  • Store with secondary containment to catch any potential leaks.

  • Once the container is full or waste is no longer being added, arrange for pickup by your institution's EHS department promptly.[29]

Section 4: Spill Management

Even with careful handling, spills can occur. An immediate and correct response is vital to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate.

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or dry lime to contain the liquid.[6][28] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbent material into a sealable container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container with the spilled material and absorbent as hazardous waste and arrange for disposal.[31]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G cluster_waste_type 1. Identify Waste Type cluster_liquid 2. Liquid Waste Handling cluster_solid 3. Solid Waste Handling cluster_storage 4. Final Storage & Disposal start Waste Generation: Methyl(pyridin-3-ylmethyl) (pyrrolidin-3-ylmethyl)amine waste_type_q What is the form of the waste? start->waste_type_q liquid_container Collect in a labeled, non-halogenated organic waste container. waste_type_q->liquid_container Liquid (Neat or Solution) solid_container Collect in a labeled, sealed container for contaminated solid waste. waste_type_q->solid_container Solid (Contaminated Labware) storage Store sealed container in Satellite Accumulation Area (SAA) with secondary containment. liquid_container->storage solid_container->storage disposal Arrange for pickup by EHS for final disposal. storage->disposal

Caption: Decision workflow for disposal of this compound.

By adhering to these rigorous, safety-first protocols, we can ensure that our scientific pursuits are conducted responsibly, safeguarding both our personnel and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University. Retrieved from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (n.d.). eCFR. Retrieved from [Link]

  • Hazard Substance Fact Sheet: Pyrrolidine. (1999, July). New Jersey Department of Health. Retrieved from [Link]

  • ICSC 1315: Pyrrolidine. (n.d.). INCHEM. Retrieved from [Link]

  • ICSC 0323: Pyridine. (n.d.). INCHEM. Retrieved from [Link]

  • Pyridine (CID 1049). (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Public Health Statement for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Pyrrolidine (CID 31268). (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Pyrrolidine for Synthesis. (n.d.). Loba Chemie. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Material Safety Data Sheet: Pyrrolidine. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Chemical Compatibility for Waste Accumulation Guideline. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Chemical Waste Compatibility by chemical group. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

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  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • The MSDS HyperGlossary: Amine. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Waste Handling in the Organic Chemistry Lab. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Safety: Chemical Compatibility, and Waste. (2025, September 17). University of Notre Dame. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Compatibility Catalog for Chemical Segregation. (2025, April 22). Retrieved from [Link]

  • Safety Data Sheet: N-methyl-3-(pyridin-2-yl)propan-1-amine. (n.d.). Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is a complex secondary amine. Based on its structural motifs—a pyridine ring, a pyrrolidine ring, and a secondary amine functional group—we must anticipate the following potential hazards:

  • Corrosivity: Amines are often corrosive and can cause severe burns to the skin and eyes.[1][2][3][4]

  • Toxicity: Similar amine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][3][5]

  • Irritation: It may cause respiratory irritation.[5][6]

  • Flammability: While not always the primary hazard, some amine compounds are flammable.[1][3]

Given these potential risks, a thorough risk assessment is the foundational step before any handling of this compound.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[7][8][9]

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection Chemical safety goggles with side shieldsFull-face shield in addition to safety goggles
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Check manufacturer's recommendations for breakthrough time
Body Protection Chemical-resistant lab coatChemical-resistant coveralls or suit
Respiratory Protection Use in a certified chemical fume hoodA NIOSH-approved respirator with appropriate cartridges for organic vapors/amines may be necessary for spills or in poorly ventilated areas.

Causality Behind PPE Choices:

  • Eye and Face Protection: The corrosive nature of amines necessitates robust protection against splashes. A face shield offers an additional barrier to protect the entire face.

  • Hand Protection: Double-gloving provides an extra layer of safety against potential tears or rapid permeation. Always inspect gloves for integrity before use.

  • Body Protection: A chemical-resistant lab coat is the minimum standard. For larger quantities or tasks with a higher splash risk, full-body protection is advised to prevent skin contact.

  • Respiratory Protection: Handling this compound in a certified chemical fume hood is mandatory to minimize inhalation exposure. A respirator should be on standby for emergency situations.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Verify Fume Hood Certification prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Spill Kit prep_2->prep_3 handle_1 Dispense Compound in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Keep Container Tightly Closed When Not in Use handle_1->handle_2 handle_3 Ground Equipment to Prevent Static Discharge handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 Proceed to Post-Handling clean_2 Properly Dispose of Waste clean_1->clean_2 clean_3 Remove and Dispose of PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. If safe to do so, contain the spill with an inert absorbent material. Dispose of the absorbent material as hazardous waste.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection

cluster_waste Waste Streams cluster_container Containment waste_compound Unused/Expired Compound container_liquid Labeled, Sealed Liquid Waste Container waste_compound->container_liquid waste_contaminated Contaminated PPE, Glassware, etc. container_solid Labeled, Sealed Solid Waste Container waste_contaminated->container_solid

Caption: A diagram showing the segregation of different waste streams for proper disposal.

Disposal Guidelines
  • Segregation: Keep amine waste separate from other chemical waste to prevent potentially hazardous reactions.[10]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[10]

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[8]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the amine waste.[10] Do not dispose of amines down the drain or in regular trash.[10][11]

Rationale for Disposal Protocol:

Amines can be harmful to aquatic life and ecosystems.[10] Improper disposal can lead to environmental contamination and potential legal repercussions. Professional disposal services have the expertise and equipment to handle and treat chemical waste in an environmentally responsible manner.[10][12]

Conclusion: A Culture of Safety

The safe handling of this compound is paramount. By understanding the potential hazards, utilizing the correct PPE, adhering to a strict operational plan, and responsibly managing waste, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific safety protocols and a qualified safety professional for any questions or concerns.

References

  • Amine Disposal For Businesses - Collect and Recycle. (URL: [Link])

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])

  • Disposing Amine Waste | Technology Catalogue. (URL: [Link])

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])

  • Treatment of amine wastes generated in industrial processes. - ResearchGate. (URL: [Link])

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. (URL: [Link])

  • Proper disposal of chemicals - Sciencemadness Wiki. (URL: [Link])

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • Personal Protective Equipment | US EPA. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.